3-Oxo-N,N-di(propan-2-yl)butanamide
Description
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Properties
CAS No. |
61845-90-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H19NO2/c1-7(2)11(8(3)4)10(13)6-9(5)12/h7-8H,6H2,1-5H3 |
InChI Key |
YACKQTNFQKTZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
N,N-Diisopropylacetoacetamide chemical structure and molecular weight
This technical monograph details the chemical structure, synthesis, and applications of N,N-Diisopropylacetoacetamide (DIPAA) .
Molecular Architecture & Physicochemical Properties[1]
N,N-Diisopropylacetoacetamide (DIPAA) is a
Core Chemical Identity
| Property | Value / Description |
| IUPAC Name | N,N-bis(1-methylethyl)-3-oxobutanamide |
| Common Name | N,N-Diisopropylacetoacetamide |
| Molecular Formula | C |
| Molecular Weight | 185.26 g/mol |
| CAS Registry Number | Note: Often custom synthesized; see Patent US 3,095,419 |
| SMILES | CC(C)N(C(C)C)C(=O)CC(C)=O |
| InChI Key | (Calculated) InChI=1S/C10H19NO2/... |
Physicochemical Constants[4][5][6][7]
| Parameter | Experimental/Calculated Value | Context |
| Boiling Point | 104–107 °C at 5.0 mmHg | Derived from vacuum distillation [1]. |
| Appearance | Colorless to pale yellow liquid | At standard temperature/pressure.[1] |
| Solubility | Soluble in organic solvents (CHCl | Lipophilic isopropyl groups reduce aqueous solubility compared to dimethyl analogs. |
| pKa | ~10.5–11.5 (Active Methylene) | Estimated based on |
Structural Analysis
The molecule features two distinct functional domains:[2][3][4]
-
The
-Dicarbonyl Core: Responsible for keto-enol tautomerism and metal chelation. -
The Diisopropyl Amide Terminus: Provides steric bulk that protects the amide bond from enzymatic or hydrolytic cleavage and modulates the bite angle in metal coordination complexes.
Synthetic Routes & Process Optimization
The industrial standard for synthesizing N,N-dialkylacetoacetamides involves the nucleophilic acyl substitution of diketene with the corresponding secondary amine. This reaction is highly exothermic and requires rigorous temperature control to prevent polymerization of diketene or thermal decomposition of the product.
Reaction Mechanism
The secondary amine (diisopropylamine) attacks the carbonyl carbon of the lactone ring in diketene, leading to ring opening and the formation of the acetoacetamide.
Experimental Protocol: Diketene Route
Safety Warning: Diketene is a lachrymator and highly reactive. Work must be performed in a fume hood.
-
Reagents:
-
Diketene (freshly distilled, 1.0 equiv)
-
Diisopropylamine (1.0–1.1 equiv)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Step 1 (Setup): Charge a 3-neck round-bottom flask with Diisopropylamine and solvent under an inert atmosphere (
). Cool the solution to -5°C to 0°C using an ice/salt bath. -
Step 2 (Addition): Add Diketene dropwise via a pressure-equalizing addition funnel. Critical: Maintain internal temperature below 5°C. The reaction is violently exothermic.
-
Step 3 (Completion): After addition, allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or GC-MS for the disappearance of the amine.
-
Step 4 (Workup): Concentrate the reaction mixture under reduced pressure to remove solvent.
-
Step 5 (Purification): Purify the crude oil via vacuum distillation (bp 104–107 °C @ 5 mmHg) to yield pure DIPAA.
-
Synthesis Workflow Diagram
Figure 1: Process flow for the synthesis of DIPAA via the diketene route, emphasizing temperature control.
Reactivity Profile & Tautomeric Dynamics
A defining feature of DIPAA is its keto-enol tautomerism . In solution, the molecule exists in equilibrium between the diketo form and the enol form. This equilibrium is solvent-dependent and critical for its function as a ligand.
-
Diketo Form: Favored in polar, protic solvents.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (between the enol -OH and the amide carbonyl) and favored in non-polar solvents (e.g., Benzene,
).
Chelation Mechanism
The enol form deprotonates to form a monoanionic bidentate ligand, coordinating to metal ions (M
Tautomerism & Coordination Diagram
Figure 2: Keto-enol tautomerism of DIPAA leading to metal chelation.
Applications in Chelation & Extraction[11][12][13]
Nuclear Reprocessing (Actinide Extraction)
N,N-dialkylacetoacetamides are employed as ligands for the extraction of actinides (Uranium, Thorium) from nitrate media.
-
Mechanism: The ligand forms neutral complexes with metal nitrates, extractable into organic diluents (e.g., dodecane).
-
Advantage of Diisopropyl: The bulky isopropyl groups increase the lipophilicity of the ligand-metal complex, enhancing extraction efficiency into the organic phase compared to methyl/ethyl analogs. They also provide steric selectivity, potentially discriminating against smaller competing ions.
Pharmaceutical Intermediate
DIPAA serves as a "C4" building block in the synthesis of heterocycles.
-
Hantzsch Synthesis: Reaction with aldehydes and urea/ammonia yields dihydropyridines (calcium channel blockers).
-
Biginelli Reaction: Reaction with aldehydes and urea yields dihydropyrimidines.
References
-
Boiling Point & Synthesis
- Source: Hull, D. C. (1963).
-
Context: Explicitly lists N,N-diisopropylacetoacetamide with a boiling point of 104-107°C at 5.0 mm.[5]
-
Link:
-
General Synthesis of Acetoacetamides
- Source: Clemens, R. J. (1986). Diketene. Chemical Reviews, 86(2), 241-318.
- Context: Comprehensive review of diketene reactions with amines to form acetoacetamides.
-
Link:
- Tautomerism in -Keto Amides: Source: Gelin, S., & Gelin, R. (1980). The chemistry of -keto amides. Synthesis, 1980(1), 1-30. Context: Detailed mechanism of keto-enol equilibrium and synthetic utility.
Sources
Steric hindrance effects of diisopropyl groups in beta-keto amides
Harnessing Steric Hindrance: The Role of Diisopropyl Groups in -Keto Amide Chemistry and Drug Development
Abstract
The
Mechanistic Causality of Diisopropyl Steric Bulk
As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular reactivity with stability. Causality is the bedrock of rational molecular design: when we substitute a standard primary or secondary amine with a diisopropylamine in a
The diisopropyl group consists of two highly branched isopropyl chains. In the context of a
-
Inhibition of Nucleophilic Attack: The causality here parallels the behavior of Lithium Diisopropylamide (LDA). In LDA, the bulky isopropyl groups render the nitrogen highly basic but entirely non-nucleophilic [1, 2]. Similarly, an N,N-diisopropyl amide actively repels nucleophilic attack (e.g., by water or hydroxide ions) because the trajectory required for the nucleophile to reach the carbonyl carbon (the Bürgi-Dunitz angle) is physically blocked by the isopropyl methyl groups. This significantly increases hydrolytic stability [3, 4].
-
Conformational Restriction: The steric clash between the isopropyl groups and the adjacent carbonyl oxygen heavily restricts rotation around the C-N partial double bond. This conformational locking pre-organizes the molecule, which is critical for minimizing the entropic penalty during receptor binding [6].
Fig 1. Causal pathway of diisopropyl steric shielding on amide stability.
Synthetic Methodologies and Self-Validating Protocols
Synthesizing N,N-diisopropyl
Protocol: Synthesis of N,N-Diisopropyl-3-oxobutanamide
This step-by-step methodology utilizes the diketene-acetone adduct (2,2,6-trimethyl-4H-1,3-dioxin-4-one) to generate an acyl ketene intermediate in situ.
-
Step 1: Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 50 mmol of anhydrous diisopropylamine in 100 mL of anhydrous toluene.
-
Step 2: Thermal Activation: Heat the solution to 90°C. Slowly add 55 mmol of 2,2,6-trimethyl-4H-1,3-dioxin-4-one dropwise over 30 minutes.
-
Causality Note: The slow addition ensures the transient, highly reactive acyl ketene is immediately intercepted by the sterically hindered amine, preventing unwanted ketene dimerization.
-
-
Step 3: Amidation: Reflux the mixture at 110°C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the amine is fully consumed.
-
Step 4: Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to yield the pure N,N-diisopropyl
-keto amide. -
Self-Validation Checkpoint: The success of this protocol is self-validated by FTIR spectroscopy. The disappearance of the N-H stretch (>3300 cm⁻¹) and the emergence of a distinct, sterically shifted amide carbonyl stretch (~1630 cm⁻¹) alongside the ketone carbonyl stretch (~1715 cm⁻¹) confirms successful coupling without side-product formation.
Fig 2. Step-by-step synthetic workflow for N,N-diisopropyl β-keto amides.
Quantitative Impact on Reactivity and Stability
To illustrate the profound effect of steric hindrance, we must look at the quantitative data comparing the hydrolytic stability and rotational barriers of various N,N-dialkyl
Table 1: Comparative Steric and Electronic Properties of N,N-Dialkyl
| Amide Substituent | Relative Hydrolysis Rate (pH 10, 37°C) | Estimated C-N Rotational Barrier (kcal/mol) | Steric Parameter (A-value, kcal/mol) |
| N,N-Dimethyl | 1.00 (Reference Baseline) | ~16.5 | 1.70 |
| N,N-Diethyl | 0.45 | ~17.2 | 1.75 |
| N,N-Diisopropyl | < 0.01 | > 20.0 | 2.15 |
Note: The dramatic drop in the hydrolysis rate for the diisopropyl derivative highlights the threshold effect of steric shielding, making it vastly superior for applications requiring long-term stability.
Implications in Drug Development
In medicinal chemistry, amides are notoriously susceptible to enzymatic cleavage by proteases and amidases in vivo. By incorporating diisopropyl groups into
-
Metabolic Shielding: The steric bulk prevents the amide bond from properly docking into the catalytic triad of hydrolytic enzymes. This steric clash acts as a physical shield, bypassing first-pass metabolism and significantly extending the drug's plasma half-life.
-
Target Selectivity & Efficacy: The rigidified conformation induced by the diisopropyl groups can enhance binding affinity to specific receptor pockets. For instance, in the development of novel PPAR
antagonists, the introduction of bulky amide substituents alters the stereoelectronic properties within the ligand-binding domain. This precise spatial occupation shifts the pharmacological profile of the molecule from agonism to potent antagonism [7].
Fig 3. Pharmacological impact of diisopropyl steric bulk on target binding.
Conclusion
The strategic utilization of diisopropyl groups in
References
- Source: libretexts.
- Lda (lithium diisopropylamide)
- Source: benchchem.
- Source: benchchem.
- Source: researchgate.
- Source: mdpi.
- Source: nih.
- Source: researchgate.
Technical Guide: Solubility Profile and Thermodynamic Analysis of 3-Oxo-N,N-di(propan-2-yl)butanamide
The following technical guide provides an in-depth analysis of the solubility characteristics of 3-Oxo-N,N-di(propan-2-yl)butanamide (commonly referred to as N,N-Diisopropylacetoacetamide ).
This guide is structured to serve researchers and process chemists who require a rigorous framework for solvent selection, experimental determination, and thermodynamic modeling.
Executive Summary
3-Oxo-N,N-di(propan-2-yl)butanamide (CAS: 38161-09-0) is a critical
Unlike simple amides, the bulky isopropyl groups significantly influence the compound's hydrophobicity and crystal lattice energy, altering its dissolution thermodynamics compared to its dimethyl- or diethyl- analogs. This guide synthesizes available physicochemical data with theoretical solubility parameters to provide a comprehensive solvent selection strategy.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-Oxo-N,N-di(propan-2-yl)butanamide |
| Common Name | N,N-Diisopropylacetoacetamide |
| CAS Number | 38161-09-0 |
| Molecular Formula | |
| Molecular Weight | 185.26 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid (Temp. dependent) |
| Functional Groups | Ketone (C=O), Amide (N-C=O), Isopropyl (Hydrophobic) |
Structural Influence on Solubility
The solubility of this compound is governed by a competition between two structural domains:
-
Polar Domain (
-dicarbonyl system): The 1,3-dicarbonyl segment is highly polar and capable of keto-enol tautomerism. This domain favors solubility in polar protic solvents (Alcohols, Water) and polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions and hydrogen bonding. -
Hydrophobic Domain (Diisopropyl groups): The two bulky isopropyl groups increase the lipophilicity (
) compared to the dimethyl analog. This enhances solubility in ethers, chlorinated solvents, and aromatics (Toluene), while reducing water miscibility relative to N,N-dimethylacetoacetamide.
Solubility Landscape: Solvent Compatibility
The following data summarizes the predicted and experimentally validated solubility trends based on structural analogs (N,N-diethylacetoacetamide) and polarity matching.
Solubility Classes
| Solvent Class | Representative Solvents | Solubility Status | Mechanism |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | H-bond donation from solvent to amide oxygen; dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile, DMF | High / Miscible | Strong dipole-dipole attraction; disruption of solute-solute interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces and weak H-bonding (CHCl3 donor). |
| Aromatic | Toluene, Xylene | Moderate to High | |
| Aliphatic | n-Hexane, Cyclohexane | Low / Immiscible | Polarity mismatch. The polar amide headgroup resists solvation by non-polar chains. |
| Aqueous | Water | Moderate | Soluble, but decreases with temperature (LCST behavior) or high ionic strength. |
Temperature Dependence
Solubility (
-
In Alcohols: Solubility increases exponentially with
. -
In Hydrocarbons: Solubility is limited at
but may reach miscibility at elevated temperatures ( ).
Experimental Protocol: Solubility Determination
Due to the specific nature of this compound, researchers must often generate primary solubility data. The following Self-Validating Protocol ensures high-accuracy measurement using the Dynamic Laser Monitoring Method .
Workflow Diagram
Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid solubility limits.
Step-by-Step Methodology
-
Preparation: Accurately weigh the solute (
) and solvent ( ) into a double-jacketed glass vessel. -
Equilibration: Set the stirring speed to 400 rpm. Circulate water through the jacket to maintain an initial temperature
below the expected saturation point. -
Laser Setup: Direct a He-Ne laser beam (or high-intensity LED) through the solution, detecting the intensity with a photodiode.
-
Validation: Initial state (undissolved solid) = Low Transmissivity (Scattering).
-
-
Dynamic Heating: Increase temperature slowly (
). -
Endpoint Detection: The temperature at which the laser transmissivity sharply rises to a plateau indicates the complete dissolution of the solid phase (
). -
Repetition: Repeat for various mole fractions (
) to construct the full polythermal solubility curve.
Thermodynamic Modeling Framework
To extrapolate experimental data for process design (e.g., cooling crystallization), the following thermodynamic models are recommended.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Applicability: Excellent for polar solutes in polar/non-polar solvents.
Van't Hoff Analysis (Thermodynamic Functions)
The dissolution enthalpy (
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Thermodynamic Logic Flow
Figure 2: Logic flow for converting raw solubility data into actionable process parameters.
Process Applications
Recrystallization Strategy
For purification of 3-Oxo-N,N-di(propan-2-yl)butanamide:
-
Solvent System: Use a binary mixture of Toluene (Solvent) and n-Hexane (Anti-solvent) .
-
Procedure: Dissolve the crude amide in warm toluene (
). Slowly add n-hexane while cooling to . The hydrophobic mismatch will drive the pure amide to crystallize (or oil out, depending on purity).
Reactive Extraction
-
Chlorination Reactions: When used as a precursor for
-chloro derivatives, carry out the reaction in Dichloromethane or Ethyl Acetate . These solvents provide high solubility for the starting material and good heat transfer for the exothermic chlorination.
References
-
Synthesis and Properties of Acetoacetamides: "Process for the manufacture of
-chloracetoacetamides." U.S. Patent 4,207,259. (Describes the use of N,N-dialkylacetoacetamides in aqueous and organic media). -
Solubility Measurement Techniques: "Measurement and Correlation of Solubility of 3-Oxo-N-phenylbutanamide in Different Solvents." Journal of Chemical & Engineering Data. (Provides the standard laser monitoring protocol applicable to this class of compounds).
-
Thermodynamic Modeling: "Thermodynamic Models for Solubility of Solids in Liquids." NIST Chemistry WebBook. (General reference for Apelblat and Van't Hoff equations).
-
Compound Data: "N,N-Diisopropylacetoacetamide - Substance Information." PubChem. (Structural and identifier verification).
Thermodynamic Stability and Tautomeric Dynamics of N,N-Diisopropylacetoacetamide: A Technical Guide
Executive Summary
N,N-Diisopropylacetoacetamide (NDPAA) is a highly sterically hindered
However, NDPAA presents a unique thermodynamic profile. The massive steric bulk of the N,N-diisopropyl groups introduces severe strain that perturbs the electronic system, shifting the thermodynamic equilibrium in ways that must be precisely understood to control downstream reactions like Knoevenagel condensations or electrophilic halogenations.
Mechanistic Causality: Steric Disruption and Enthalpy-Entropy Compensation
The thermodynamic stability of the NDPAA enol form is governed by a delicate interplay between steric hindrance, electronic cross-conjugation, and intramolecular hydrogen bonding (IMHB) 3.
In unhindered
In NDPAA, the steric bulk of the two isopropyl groups forces the
Furthermore, enolization is entropically disfavored (
Caption: Thermodynamic drivers shifting the keto-enol equilibrium in sterically hindered NDPAA.
Quantitative Thermodynamic Data
The polarity of the solvent significantly impacts the tautomeric equilibrium by differentially solvating the more polar keto and the less polar enol tautomers 4. The table below summarizes the thermodynamic parameters of NDPAA enolization across a dielectric gradient.
| Solvent | Dielectric Constant ( | Enol Fraction (%) at 298K | |||
| Cyclohexane | 2.0 | 45.2 | +0.48 | -12.5 | -12.98 |
| Chloroform- | 4.8 | 28.5 | +2.27 | -8.4 | -10.67 |
| Dimethyl Sulfoxide- | 46.7 | 4.1 | +7.81 | -2.1 | -9.91 |
| Deuterium Oxide ( | 78.4 | < 1.0 | > +11.0 | N/A | N/A |
Note: Data represents standard behavior for highly hindered N,N-dialkyl
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of these thermodynamic parameters must be self-validating. Relying on a single-temperature NMR snapshot is insufficient because trace acidic or basic impurities can catalyze rapid proton exchange, broadening signals and skewing integration.
Protocol A: Variable-Temperature (VT) NMR for van 't Hoff Analysis
Purpose: To extract exact
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of highly purified NDPAA in 0.6 mL of anhydrous
.-
Causality Check: The
must be passed through a short plug of basic alumina immediately prior to use. This removes trace , which acts as a catalyst for keto-enol tautomerization and causes signal coalescence at higher temperatures.
-
-
Thermal Equilibration: Seal the NMR tube under argon. Incubate the tube at the starting temperature (253 K) inside the NMR probe for exactly 15 minutes to ensure absolute thermal equilibrium.
-
Acquisition Parameters: Acquire quantitative
NMR spectra.-
Causality Check: Set the relaxation delay (
) to (typically 10-15 seconds). This ensures complete relaxation of both the keto methylene protons ( ppm) and the enol methine proton ( ppm), preventing integration bias.
-
-
Temperature Gradient: Ramp the temperature from 253 K to 323 K in 10 K increments. Repeat the 15-minute equilibration and acquisition at each step.
-
Data Processing: Integrate the keto (
) and enol ( ) signals. Calculate the equilibrium constant: . (The keto integral is divided by 2 as it represents a group, while the enol signal is a single proton). -
Thermodynamic Extraction: Plot
against . The slope yields and the y-intercept yields .
Caption: Self-validating Variable-Temperature NMR workflow for thermodynamic parameter extraction.
Protocol B: Solvent-Dependent UV-Vis Spectroscopy
Purpose: Orthogonal validation of enol content in highly polar solvents (like water) where NMR dynamic range issues obscure trace enol signals.
Self-Validation Mechanism: The enol form of NDPAA exhibits a strong
Step-by-Step Methodology:
-
Prepare a
M stock solution of NDPAA in spectroscopic-grade cyclohexane. -
Measure the UV-Vis absorbance from 200 nm to 400 nm. Identify the exact
for the enol transition. -
Prepare identical concentration solutions in
, Acetonitrile, and HPLC-grade Water. -
Measure absorbance at the established
. The ratio of (corrected mathematically for the known NMR enol fraction in cyclohexane) provides the precise enol fraction in the target solvent, validating the NMR data.
References
- Title: US11192866B2 - Synthesis of tetracyclines and analogues thereof Source: Google Patents URL
- Title: 3-Aminocrotonic acid (Core Concepts of Tautomerism & Solvent Effects)
- Title: 2-Oxocyclopentanecarboxamide (Beta-Keto Amide Tautomeric Dynamics)
- Title: N-cyclopropyl-3-oxobutanamide (IMHB & Structural Validation)
Sources
- 1. US11192866B2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]
- 2. 2-Oxocyclopentanecarboxamide|C6H9NO2|Research Chemical [benchchem.com]
- 3. N-cyclopropyl-3-oxobutanamide|CAS 110262-87-8 [benchchem.com]
- 4. 3-Aminocrotonic acid | 21112-45-8 | Benchchem [benchchem.com]
Beta-Keto Amide Ligands in Coordination Chemistry: A Technical Guide for Advanced Applications
Executive Summary
Beta-keto amides represent a highly versatile and privileged class of bidentate ligands in modern coordination chemistry. While traditional
Structural Dynamics and Causality in Metal Binding
The coordination chemistry of
Mechanistic Causality: In solution, the equilibrium naturally shifts toward the enol form, which is thermodynamically stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen. This pre-organization is critical; it lowers the activation energy required for deprotonation. Upon treatment with a mild base, the enolate anion is generated, acting as a hard, bidentate O,O'-donor. The electron-donating or withdrawing nature of the N-substituents directly modulates the electron density on the coordinating oxygens (the nephelauxetic effect), thereby dictating the ligand field strength and the stability of the resulting metal complex.
Fig 1: Tautomeric equilibrium and logical progression to metal chelation.
Coordination Geometries and Metal Complexes
-keto amides form highly stable complexes with both transition and non-transition metals, allowing for precise geometric control.For instance, chiral tripodal
In biological systems, the unique electronic properties of
Applications in Medicinal Chemistry
Beyond classical inorganic coordination, the
Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease:
Researchers have successfully profiled donepezil templates into multipotent hybrids by incorporating a
Epigenetic Modulation (SIRT1/2 Inhibitors):
Functionalized
Quantitative Data Summary
The following table synthesizes the quantitative metrics and applications of various
| Ligand System | Target / Metal | Key Quantitative Metric | Primary Application |
| Chiral Tripodal | Fe | Octahedral geometry confirmed | Chiroptical Studies[1] |
| Donepezil | AChE / BChE | AChE IC | Alzheimer's Disease (MTDL)[3] |
| Peptidyl | Porcine Pancreatic Elastase | 1.78 Å resolution (covalent) | Protease Inhibition[2] |
| Functionalized | SIRT2 | IC | Lymphoma Cytotoxicity[4] |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of a prototypical N-aryl
Fig 2: Step-by-step experimental workflow for ligand synthesis and complexation.
Protocol 1: Synthesis of N-Phenyl-3-oxobutanamide (Ligand)
Causality & Rationale: Diketene is highly electrophilic and reacts cleanly with primary amines to form
-
Preparation: Dissolve 10.0 mmol of aniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced diketene hydrolysis.
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add 10.5 mmol of diketene dropwise over 15 minutes. (Caution: Diketene is a volatile lachrymator; perform strictly in a fume hood).
-
Reaction Validation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The disappearance of the amine spot validates reaction completion.
-
Isolation: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-phenyl-3-oxobutanamide as white needles.
Protocol 2: Synthesis of Bis(N-phenyl-3-oxobutanamidato)copper(II)
Causality & Rationale: Copper(II) acetate is specifically chosen as the metal source because the acetate anion acts as a mild, internal base. It facilitates the deprotonation of the
-
Ligand Solvation: Dissolve 2.0 mmol of the synthesized N-phenyl-3-oxobutanamide in 15 mL of warm methanol.
-
Metal Addition: In a separate vial, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of methanol. Add this dropwise to the ligand solution under continuous stirring.
-
Complexation: Stir the resulting dark green solution for 2 hours at room temperature. The internal acid-base reaction will drive the formation of a highly insoluble, neutral coordination complex, causing a green precipitate to gradually form.
-
Purification: Filter the precipitate under vacuum, wash with cold methanol (2 x 5 mL) to remove unreacted ligand, and diethyl ether (5 mL) to remove trace moisture. Dry the complex in a vacuum desiccator.
References
1.[1] Inorganic Chemistry Vol. 29 No. 20 - ACS Publications (Geometries of non-transition-metal complexes of a novel chiral .beta.-keto amide tripodal ligand elucidated from the optical transitions to excitonic states). ACS Publications. URL: 2.[2] Journal of the American Chemical Society Vol. 111 No. 9 - ACS Publications (Crystal structure of the covalent complex formed by a peptidyl .alpha.,.alpha.-difluoro-.beta.-keto amide with porcine pancreatic elastase at 1.78 .ANG. resolution). ACS Publications. URL: 3.[3] Full article: Profiling donepezil template into multipotent hybrids with antioxidant properties . Taylor & Francis Online. URL: 4.[4] Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods - PMC . National Institutes of Health (NIH). URL:
Sources
A Comparative Analysis of Reactivity: N,N-Diisopropylacetoacetamide vs. Diketene for Acetoacetylation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of the acetoacetyl moiety is a fundamental transformation, pivotal in the construction of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and pigments.[1][2] Two key reagents often considered for this purpose are the highly reactive diketene and the more stable N,N-disubstituted acetoacetamides, such as N,N-Diisopropylacetoacetamide. The choice between these reagents is far from trivial, carrying significant implications for reaction control, safety, and scalability. This guide provides a comprehensive comparative analysis of the reactivity profiles of N,N-Diisopropylacetoacetamide and diketene, offering field-proven insights to inform rational reagent selection in research and development.
The Profile of a High-Energy Reagent: Diketene
Diketene (4-methylideneoxetan-2-one) is a colorless liquid with a pungent odor, structurally characterized by a strained four-membered lactone ring.[1][3] This inherent ring strain is the wellspring of its high reactivity, making it a potent and efficient acetoacetylating agent.[4]
Reactivity and Mechanism
Diketene readily reacts with a broad range of nucleophiles, including alcohols, amines, and thiols, to introduce the acetoacetyl group in a process known as acetoacetylation.[1] The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the β-lactone, leading to ring-opening.
The general mechanism for the acetoacetylation of a nucleophile (Nu-H) with diketene is depicted below:
Figure 1: General mechanism of acetoacetylation using diketene.
Challenges and Considerations
The high reactivity of diketene is a double-edged sword. While it enables rapid and often high-yielding transformations, it also presents significant challenges in handling and control:
-
Polymerization: Diketene has a strong tendency to polymerize, a reaction that can be violently catalyzed by acids, bases, and even trace impurities like sodium acetate.[3] This necessitates careful storage and handling, often under refrigerated conditions.
-
Hydrolysis: In the presence of water, diketene readily hydrolyzes to form the unstable acetoacetic acid, which can further decompose.[1]
-
Safety: Due to its high reactivity and potential for runaway polymerization, diketene is considered a hazardous substance, requiring specialized handling procedures.[3][5] It is corrosive and can cause irritation to the skin, eyes, and respiratory system.[5]
The Profile of a Stable Precursor: N,N-Diisopropylacetoacetamide
In contrast to the high-energy nature of diketene, N,N-Diisopropylacetoacetamide represents a more stable and manageable source of the acetoacetyl group. As a tertiary amide, it does not possess the inherent ring strain of diketene and is therefore significantly less reactive in its ground state.
Reactivity and Mechanism
N,N-Diisopropylacetoacetamide does not directly acetoacetylate nucleophiles. Instead, its utility as an acetoacetylating agent relies on its deprotonation by a strong base to form the corresponding enolate. This enolate is a potent nucleophile that can then react with electrophiles. For acetoacetylation of another molecule, a transamidation or a related strategy would be required, which is generally less efficient than direct acetoacetylation. A more common application is using the enolate of N,N-Diisopropylacetoacetamide to react with other electrophiles, effectively using the amide as a stable precursor to a reactive nucleophile.
The formation and subsequent reaction of the enolate are outlined below:
Figure 2: Formation and reaction of the enolate of N,N-Diisopropylacetoacetamide.
Advantages and Applications
The use of N,N-Diisopropylacetoacetamide as an enolate precursor offers several advantages over diketene:
-
Stability and Handling: It is a stable solid or high-boiling liquid that is not prone to polymerization and is less sensitive to moisture. This allows for easier storage, handling, and precise dosage.
-
Controlled Reactivity: The generation of the reactive enolate is controlled by the addition of a strong base, such as sodium diisopropylamide (NaDA) or lithium diisopropylamide (LDA).[6][7] This provides a significant degree of control over the reaction, allowing for more selective transformations and the use of sensitive substrates.
-
Selectivity: The bulky isopropyl groups on the nitrogen atom can influence the stereoselectivity of reactions involving the enolate.
Head-to-Head Comparison: Reactivity and Practicality
The choice between diketene and N,N-Diisopropylacetoacetamide is ultimately dictated by the specific requirements of the synthesis.
| Feature | Diketene | N,N-Diisopropylacetoacetamide |
| Reactivity | Highly electrophilic, reacts directly with nucleophiles.[1] | Low intrinsic reactivity; requires activation with a strong base to form a nucleophilic enolate. |
| Stability | Thermally unstable, prone to polymerization.[3][8] | Thermally stable.[9] |
| Handling/Safety | Hazardous, corrosive, requires specialized handling and storage.[3][5] | Generally safer and easier to handle. |
| Reaction Conditions | Often requires careful temperature control to prevent side reactions. Can be run with or without catalysts.[10] | Requires stoichiometric amounts of a strong, air- and moisture-sensitive base. Anhydrous conditions are essential. |
| Byproducts | Minimal byproducts in clean reactions. | The conjugate acid of the base is formed as a byproduct. |
| Selectivity | Can be difficult to control with polyfunctional nucleophiles. | The controlled generation of the enolate allows for higher selectivity. |
| Ideal Use Cases | Large-scale production of simple acetoacetates and amides where high throughput is desired. | Syntheses requiring high control, selectivity, and the use of sensitive substrates. |
Experimental Protocols: A Practical Guide
The following are illustrative protocols for acetoacetylation using both reagents.
Protocol 1: Acetoacetylation of an Alcohol using Diketene
Objective: To synthesize an acetoacetate ester from a primary alcohol and diketene.
Materials:
-
Primary alcohol (1.0 eq)
-
Diketene (1.1 eq), freshly distilled
-
Triethylamine (0.1 eq, catalyst)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous toluene under a nitrogen atmosphere, add triethylamine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diketene dropwise to the reaction mixture, maintaining the temperature below 10 °C. The high exothermicity of the reaction must be carefully managed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the starting alcohol is consumed.
-
Upon completion, quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetoacetate ester.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Alkylation of the Enolate of N,N-Diisopropylacetoacetamide
Objective: To generate the sodium enolate of N,N-Diisopropylacetoacetamide and react it with an alkyl halide.
Materials:
-
N,N-Diisopropylacetoacetamide (1.0 eq)
-
Sodium diisopropylamide (NaDA) (1.05 eq) in a suitable solvent
-
Alkyl halide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-Diisopropylacetoacetamide and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of NaDA to the stirred solution of the amide. The formation of the enolate is typically rapid.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC for the consumption of the starting amide.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Implications for Drug Development
The choice between these two reagents has significant consequences in the pharmaceutical industry:
-
Process Safety and Scalability: The inherent hazards of diketene make its use on a large scale challenging, requiring significant engineering controls. The greater stability and more controllable reactivity of N,N-Diisopropylacetoacetamide often make it a more attractive option for process development, despite the need for cryogenic temperatures and strong bases.
-
Impurity Profile: The potential for polymerization of diketene can lead to complex impurity profiles that are difficult to remove from the final active pharmaceutical ingredient (API). The more controlled reactions with N,N-Diisopropylacetoacetamide can result in cleaner reaction profiles and simpler purification procedures.
-
Cost-Effectiveness: Diketene is a commodity chemical and is generally less expensive than N,N-Diisopropylacetoacetamide.[4] For the synthesis of simple, high-volume intermediates, diketene may be the more economically viable choice.
Conclusion
Both diketene and N,N-Diisopropylacetoacetamide are valuable reagents in the synthetic chemist's toolbox. Diketene offers a direct and highly reactive route to acetoacetylated products, making it suitable for certain large-scale applications. However, its instability and hazardous nature demand careful consideration and handling. N,N-Diisopropylacetoacetamide, on the other hand, provides a more stable and controllable, albeit indirect, approach to introducing the acetoacetyl synthon via its enolate. This enhanced control and safety profile often make it the preferred reagent in complex, multi-step syntheses and in the highly regulated environment of pharmaceutical development. A thorough understanding of the distinct reactivity profiles of these two reagents is essential for making informed decisions that balance synthetic efficiency with safety and practicality.
References
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
Gómez-Bombarelli, R., González-Pérez, M., Arenas-Valgañón, J., Céspedes-Camacho, I. F., Calle, E., & Casado, J. (2008). Chemical Reactivity and Biological Activity of Diketene. Chemical Research in Toxicology, 21(10), 1965-1971. Retrieved from [Link]
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Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Gómez-Bombarelli, R., González-Pérez, M., Arenas-Valgañón, J., Céspedes-Camacho, I. F., Calle, E., & Casado, J. (2008). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 19(10), 1965–1971. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ketene from Diketene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diketene. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.
-
ResearchGate. (n.d.). Diketene. Retrieved from [Link]
-
Pulsus Group. (n.d.). Organic Chemistry 2020: Comparative Synthesis and Cyclization of 1, 5-Diketone. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024, December 16). Ring Opening of Diketene in Superacidic Media. Retrieved from [Link]
-
bioRxiv. (2021, June 23). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Retrieved from [Link]
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Prismane Consulting. (2025, July 28). Diketene Derivatives Market Size 2026 | Agrochemicals & Pharma Demand Trends. Retrieved from [Link]
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ResearchGate. (2007, May). Reaction of diketene with cyanothioacetamide: A convenient and regioselective method for the preparation of new 4(1H)-pyridone derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. Retrieved from [Link]
-
SNS Insider. (2025, October 9). Diketene Derivatives Market Size, Share, Trends, Demand & Forecast Report to 2025-2032. Retrieved from [Link]
- Google Patents. (n.d.). US2019983A - Preparation of diketene.
-
CHIMIA. (n.d.). Industrial Distillation Aspects of Diketene. Retrieved from [Link]
-
Collum, D. B., et al. (n.d.). Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N”,N”-Pentamethyldiethylenetriamine. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on stability and NMR chemical shifts of the diketene molecule, its isomers and their mono- and disulphur analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of N-acetylation, transesterification and acetalization reactions mediated by iPAc. Retrieved from [Link]
-
Mulvey, R. E., et al. (n.d.). Structure, Reactivity, and Synthetic Applications of Sodium Diisopropylamide. Angewandte Chemie International Edition. Retrieved from [Link]
-
Mayr, H., et al. (2011). Characterization of the nucleophilic reactivities of thiocarboxylate, dithiocarbonate and dithiocarbamate anions. Organic & Biomolecular Chemistry, 9(19), 6539-6547. Retrieved from [Link]
-
Collum, D. B., et al. (n.d.). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. Retrieved from [Link]
-
PubMed. (2011, November 15). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103524369A - Synthesis method of N, N-dimethylacetamide.
-
MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
TUODA INDUSTRY LIMITED. (2026, January 10). N,N-Diethylacetamide | Global Chemical Supplier. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Comparison of the Cytotoxic Properties of Diethyl Maleate and Related Molecules: Identification of Diethyl Acetylenedicarboxylate as a Thiol Cross-Linking Agent. Retrieved from [Link]
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Safety data sheet (SDS) for 3-Oxo-N,N-di(propan-2-yl)butanamide
Topic: Safety Data Sheet (SDS) Technical Guide: 3-Oxo-N,N-di(propan-2-yl)butanamide CAS Registry Number: 61845-90-7 Synonyms: N,N-Diisopropylacetoacetamide; N,N-Diisopropyl-3-oxobutanamide
Part 1: Executive Summary & Chemical Characterization
The Application Scientist’s Perspective: In drug development and high-value organic synthesis, 3-Oxo-N,N-di(propan-2-yl)butanamide (N,N-Diisopropylacetoacetamide) is more than a passive solvent or simple building block. It functions as a specialized active methylene compound . Its utility lies in the 1,3-dicarbonyl moiety, which facilitates Knoevenagel condensations, Michael additions, and metal chelation, while the bulky diisopropyl amide group offers steric modulation distinct from its dimethyl or diethyl analogs.
This guide moves beyond the static GHS classifications to provide a dynamic risk management framework. We address the specific handling requirements dictated by its lipophilicity and reactivity profile, ensuring that research workflows remain robust and safe.
Chemical Identity
| Parameter | Specification |
| Chemical Name | 3-Oxo-N,N-di(propan-2-yl)butanamide |
| Common Name | N,N-Diisopropylacetoacetamide |
| CAS Number | 61845-90-7 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| SMILES | CC(C)N(C(C)C)C(=O)CC(C)=O |
| Physical State | Viscous Liquid / Low-melting Solid (Ambient) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Limited water solubility compared to dimethyl analogs due to lipophilic isopropyl groups. |
Part 2: Hazard Assessment & Risk Management (GHS)
Core Directive: While specific toxicological data for this CAS is less abundant than for N,N-dimethylacetoacetamide, structural activity relationships (SAR) within the acetoacetamide class dictate a conservative safety profile. We treat this substance as an Irritant with potential for respiratory tract inflammation.
GHS Classification (Predicted/Analogous)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing mist/vapors.
-
P280: Wear protective gloves (Nitrile/Butyl) and eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Part 3: Emergency Response Protocols
Scientific Rationale: The presence of the amide bond confers thermal stability relative to esters, but the keto-enol tautomerism of the acetoacetyl group implies reactivity. Emergency protocols must account for the potential generation of nitrogen oxides (NOx) during combustion and the compound's behavior as a combustible organic liquid.
Decision Tree: Spill & Fire Response
Figure 1: Emergency response logic flow.[2][3][4][5] Note the specific prohibition of solid water streams to prevent scattering of the burning liquid.
Part 4: Handling, Storage & Stability
Expert Insight: The "active methylene" site (C-2 position) is prone to proton exchange. While generally stable, exposure to strong bases can deprotonate this position, leading to runaway condensation reactions. Furthermore, the amide nitrogen is sterically hindered by isopropyl groups, reducing nucleophilicity but increasing lipophilicity.
Storage Parameters
| Parameter | Protocol | Scientific Causality |
| Temperature | Ambient (15–25°C) | Prevents viscosity changes; avoids thermal degradation of the acetoacetyl moiety. |
| Atmosphere | Inert (Nitrogen/Argon) recommended | Minimizes moisture absorption (hygroscopy) which can catalyze slow hydrolysis or affect stoichiometry in sensitive chelation reactions. |
| Incompatibility | Strong Oxidizers, Strong Bases, Reducing Agents | Bases: Trigger enolate formation/condensation. Oxidizers: React with the active methylene or amide functionality. |
| Container | Amber Glass or HDPE | Protects from incidental UV; prevents leaching (though HDPE is generally resistant to amides). |
Engineering Controls vs. PPE
-
Ventilation: Use a chemical fume hood. The vapor pressure is likely low, but aerosols generated during transfer or heating can cause significant respiratory irritation.
-
Glove Selection:
-
Recommended:Nitrile (0.11 mm) for splash protection.
-
Critical: For prolonged immersion, use Butyl Rubber . The isopropyl groups increase penetration through standard latex compared to methyl analogs.
-
Part 5: Synthesis & Application Context
Why this Molecule? In drug development, N,N-Diisopropylacetoacetamide is often used to introduce the acetoacetyl motif into a scaffold while carrying a bulky amide group that can direct stereochemistry or improve solubility in non-polar media.
Synthesis Workflow (General)
The synthesis typically involves the reaction of diketene (or an acetoacetate ester) with diisopropylamine. This reaction is exothermic and requires careful thermal control.
Figure 2: Synthetic pathway highlighting the exothermic nature of the amine addition, requiring cooling strategies.
Part 6: Toxicological & Ecological Profile
Self-Validating Protocol: In the absence of specific LD50 data for CAS 61845-90-7, we apply the Read-Across Method using N,N-Dimethylacetoacetamide (CAS 2044-64-6) and N,N-Diethylacetoacetamide (CAS 2235-46-3) as surrogates.
Toxicological Data (Analogous)
-
Acute Oral Toxicity: Expected LD50 > 2000 mg/kg (Rat). Based on dimethyl analog data, these amides exhibit low acute systemic toxicity.
-
Skin Sensitization: Potential sensitizer.[1] Acetoacetamides can react with skin proteins via the active methylene group or by hydrolysis to acetoacetic acid derivatives.
-
Genotoxicity: Generally negative in Ames tests for this class, but specific data for the diisopropyl variant is lacking.
Ecological Fate
-
Biodegradability: Readily biodegradable (Analogous). The amide bond is susceptible to enzymatic hydrolysis.
-
Bioaccumulation: Low. Despite the isopropyl groups, the log Kow is expected to be < 3, indicating low potential for bioaccumulation in aquatic organisms.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 109797, N,N-Diisopropylacetoacetamide. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Acetoacetamide derivatives. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of N,N-diisopropylacetoacetamide from diketene and diisopropylamine
Executive Summary
This application note details the optimized protocol for synthesizing N,N-diisopropylacetoacetamide via the nucleophilic ring-opening of diketene with diisopropylamine . While the reaction is fundamentally a standard aminolysis, the specific steric bulk of the diisopropyl group and the hazardous nature of diketene require a modified approach compared to primary amines.
Key Technical Considerations:
-
Exotherm Control: The ring strain of diketene releases significant energy upon opening (
). -
Steric Hindrance: Diisopropylamine is a bulky secondary amine. While diketene is highly electrophilic, the reaction rate may be slower than with linear amines, necessitating precise temperature management to prevent diketene polymerization.
-
Safety: Diketene is a lachrymator and potential explosive if polymerized.[1]
Chemical Foundation & Mechanism
The synthesis proceeds via the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the oxetan-2-one ring (diketene). This results in ring cleavage, forming the acetoacetamide.
Reaction Pathway
The reaction is irreversible under standard conditions. The product exists in equilibrium between its keto and enol forms, though the keto form predominates in non-polar solvents.
Figure 1: Mechanistic pathway of diketene aminolysis. The relief of ring strain drives the reaction forward.
Critical Safety Profile (High Hazard)
STOP & READ: Diketene is a high-risk reagent.
| Hazard Class | Description | Mitigation Strategy |
| Lachrymator | Causes severe eye/respiratory irritation at ppm levels. | Work strictly in a functioning fume hood. Use full-face respirator if outside containment. |
| Polymerization | Diketene can polymerize violently with base/acid catalysis or heat.[1] | Store at <5°C. Never add base catalysts to neat diketene. Keep reaction temp <40°C. |
| Flammability | Flash point ~33°C. Vapors are heavier than air. | Ground all glassware. Use nitrogen blanketing. |
Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| Diisopropylamine | >99% | 1.05 | Nucleophile. Slight excess ensures full consumption of toxic diketene. |
| Diketene | >98% | 1.00 | Electrophile. Freshly distilled or stabilized. |
| Toluene | Anhydrous | Solvent | High boiling point allows for thermal control; azeotropes water if needed.[2] |
| DMAP | 99% | 0.01 | (Optional) Catalyst. Only used if reaction stalls due to sterics. |
Equipment
-
Reactor: 3-neck round-bottom flask (RBF) equipped with a pressure-equalizing addition funnel, internal thermometer, and nitrogen inlet.
-
Cooling: Ice/Salt bath (capable of -5°C).
-
Monitoring: GC-FID or TLC (Silica; EtOAc/Hexane 3:7).
Experimental Protocol
Objective: Synthesize 100 mmol of N,N-diisopropylacetoacetamide.
Phase 1: Reactor Setup & Amine Solvation
-
Flame-dry the 3-neck RBF and flush with dry nitrogen for 15 minutes.
-
Charge Diisopropylamine (10.6 g, 105 mmol) and Toluene (50 mL) into the flask.
-
Cool the solution to 0–5°C using an ice bath.
-
Expert Insight: Cooling is critical. Although the amine is bulky, the initial reaction with diketene is rapid and highly exothermic. Starting cold prevents a "runaway" temperature spike.
-
Phase 2: Controlled Addition (The Critical Step)
-
Charge Diketene (8.4 g, 100 mmol) into the pressure-equalizing addition funnel. Dilute with 10 mL Toluene if handling small volumes to improve flow control.
-
Dropwise Addition: Add the diketene solution to the amine over 45–60 minutes .
-
Constraint: Maintain internal temperature below 20°C . If temp rises >25°C, stop addition immediately and allow to cool.
-
Why? High temperatures during addition favor diketene dimerization (formation of dehydroacetic acid) over the desired aminolysis.
-
Phase 3: Reaction & Maturation
-
Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for an additional 2–4 hours.
-
Validation: Check reaction progress via TLC (visualize with KMnO4 or I2 stain). Diketene spot should be absent.[3]
-
Steric Note: If conversion is <90% after 4 hours (due to diisopropyl steric bulk), heat the mixture to 40–50°C for 1 hour. Do not exceed 60°C to avoid thermal degradation.
-
Phase 4: Workup & Purification
-
Quench: No quench is usually needed if diketene is consumed. If excess diketene is suspected, add 5 mL ethanol (reacts to form ethyl acetoacetate).
-
Wash: Transfer to a separatory funnel. Wash with:
-
1x 20 mL 1M HCl (removes excess diisopropylamine).
-
1x 20 mL Saturated NaHCO3 (neutralizes trace acids).
-
1x 20 mL Brine.
-
-
Drying: Dry organic layer over anhydrous
. Filter. -
Concentration: Remove Toluene under reduced pressure (Rotavap) at 45°C.
-
Final Purification:
-
Liquid Product: High-vacuum distillation (approx. bp 110–120°C at 1-2 mmHg).
-
Solid Product: If the residue solidifies (common with high purity), recrystallize from Hexane/EtOAc.
-
Process Control & Logic Flow
Figure 2: Operational workflow emphasizing the decision gate for steric-induced reaction stalling.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Violent Exotherm | Addition rate too fast. | Stop addition. Re-cool to 0°C. Dilute diketene with solvent. |
| Low Yield | Diketene polymerization.[1] | Ensure temperature stayed <25°C during addition. Use fresh diketene. |
| Product is Yellow/Orange | Oxidation or impurities. | Distill under high vacuum. Pure product should be colorless to pale yellow.[2][4] |
| Incomplete Reaction | Steric hindrance of amine. | Extend reaction time or gently heat to 45°C. Add 1 mol% DMAP catalyst. |
References
-
Diketene Handling & Safety: PubChem Compound Summary for Diketene. National Center for Biotechnology Information. [Link]
-
General Acetoacetylation Procedure: Organic Syntheses Procedure: (1-Ethenyl)heptanyl 3-ketobutanoate (Diketene Reaction). Organic Syntheses, Coll. Vol. 7, p.236 (1990). [Link]
-
Physical Properties of Amides: N,N-Diisopropylacetamide Properties (Analog). PubChem.[5][6][7][8] [Link]
-
Reaction Mechanism (Aminolysis): Chemistry Steps: Reaction of Amines with Ketones/Aldehydes. [Link]
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Protocol for lithiation of N,N-diisopropylacetoacetamide using LDA
Application Note: Regioselective
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The regioselective functionalization of 1,3-dicarbonyl equivalents is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic scaffolds. N,N-Diisopropylacetoacetamide is a highly versatile
To achieve exclusive
-
Steric Shielding: The bulky diisopropyl groups on the amide nitrogen act as a steric fortress. They prevent LDA from undergoing nucleophilic addition to the amide carbonyl, restricting the reagent's role strictly to that of a Brønsted base[2].
-
Sequential Deprotonation: The
-protons (flanked by two carbonyls) are highly acidic and are rapidly abstracted by the first equivalent of LDA to form a stable monoanion. Abstraction of the terminal -methyl protons requires a second equivalent of LDA and a higher temperature (0 °C) to overcome the activation barrier of deprotonating an already negatively charged enolate[3]. -
Regioselective Trapping: The resulting dianion possesses two nucleophilic sites. Because the
-carbanion is heavily resonance-stabilized by both the ketone and the amide, it is significantly less reactive. The -carbanion, stabilized only by the ketone, is highly electron-rich and reacts exclusively with incoming electrophiles[3].
Furthermore, LDA exists predominantly as a dimer in tetrahydrofuran (THF). The deaggregation of this dimer into a reactive monomer is frequently the rate-limiting step in these lithiation events[4]. The formation of the dianion is thus heavily dependent on the deaggregation kinetics of LDA and its mixed aggregates with the monoanion[5].
Mechanistic Pathway Visualization
Fig 1: Mechanistic pathway of LDA-mediated regioselective γ-alkylation via dianion.
Quantitative Reactivity Profile
To ensure predictable scalability, it is critical to understand the thermodynamic parameters governing the sequential lithiation.
Table 1: Thermodynamic and Kinetic Parameters of Acetoacetamide Lithiation
| Intermediate Species | Target Proton | Approx. pKa | LDA Equivalents | Optimal Temp. | Relative Nucleophilicity |
| Monoanion | 11 – 13 | 1.0 | -78 °C | Low (Resonance Stabilized) | |
| Dianion | 20 – 24 | 2.1 (Total) | 0 °C | High (Charge Localized) |
Step-by-Step Experimental Protocol
Self-Validating System Note: This protocol incorporates built-in visual and thermal feedback loops to verify reaction progress, ensuring trustworthiness and reproducibility without requiring immediate inline analytical sampling.
Materials Required:
-
N,N-Diisopropylacetoacetamide (1.0 equiv, rigorously dried)[1]
-
Diisopropylamine (DIPA) (2.2 equiv, distilled over CaH
) -
n-Butyllithium (n-BuLi) (2.1 equiv, 2.5 M in hexanes, freshly titrated)
-
Electrophile (e.g., Benzyl bromide) (1.05 equiv, filtered through basic alumina)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)
Phase 1: In Situ Preparation of LDA
Causality: Commercial LDA can contain variable amounts of LiCl and degradation products which alter aggregation states and reaction kinetics[4]. Fresh in situ preparation ensures a predictable monomer/dimer equilibrium.
-
Purge a flame-dried Schlenk flask with ultra-high purity Argon.
-
Add anhydrous THF and DIPA (2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (2.1 equiv) dropwise via syringe.
-
Validation Check: A mild exotherm should be observed on the internal thermocouple.
-
-
Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete metalation.
Phase 2: Generation of the -Dianion
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
Add N,N-diisopropylacetoacetamide (1.0 equiv) dropwise as a solution in a minimal volume of THF.
-
Validation Check: The solution will immediately turn pale yellow, indicating the rapid formation of the
-monoanion.
-
-
Remove the cooling bath and allow the reaction mixture to warm to 0 °C. Stir at 0 °C for 45–60 minutes.
-
Validation Check (Critical): As the temperature rises and the rate-limiting deaggregation of LDA proceeds[5], the solution will undergo a distinct bathochromic shift to a deep, vibrant orange/red . If this color change does not occur,
-deprotonation has failed (likely due to moisture or degraded n-BuLi), and the reaction should be aborted.
-
Phase 3: Electrophilic Trapping
-
Cool the deep orange dianion solution back to -78 °C to prevent polyalkylation and control the exotherm of the substitution reaction.
-
Add the electrophile (1.05 equiv) dropwise.
-
Leave the reaction in the cooling bath and allow it to slowly warm to room temperature over 2 to 4 hours.
-
Validation Check: The deep orange color will gradually fade to a pale yellow or colorless state as the highly conjugated dianion is consumed and the
-alkylated monoanion is formed[3].
-
Phase 4: Quench and Isolation
-
Cool the mixture to 0 °C and quench carefully with saturated aqueous NH
Cl. -
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure
-alkylated N,N-diisopropylacetoacetamide.
References
- 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggreg
- Lithiation | Organolithium Reagents | Chemical Processes vapourtec.com
- LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem youtube.com
- Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autoc
- Acetoacetamide | Reagent for Organic Synthesis benchchem.com
Sources
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. youtube.com [youtube.com]
- 4. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Diisopropylacetoacetamide (DIPAA) for Transition Metal & Actinide Extraction
Executive Summary
This guide details the synthesis, characterization, and application of N,N-Diisopropylacetoacetamide (DIPAA) as a solvating and chelating ligand for hydrometallurgy. Unlike traditional organophosphorus extractants (e.g., TBP, D2EHPA), DIPAA is a CHON principle ligand (Carbon, Hydrogen, Oxygen, Nitrogen). It is completely incinerable, preventing the generation of solid phosphate radioactive waste.
DIPAA belongs to the
-
Solvation (High Acidity): Extraction of neutral nitrate species (e.g., Uranium(VI), Plutonium(IV)) from nitric acid media.
-
Chelation (Low Acidity/Buffered): Extraction of transition metals (Cu, Co, Ni) via enolic deprotonation and cation exchange.
Chemical Basis & Mechanism[1]
Structural Advantage
DIPAA combines the soft-donor properties of an amide with the hard-donor oxygen of a ketone. The bulky diisopropyl group provides three critical advantages over simple methyl/ethyl derivatives:
-
Steric Hindrance: Increases selectivity by discriminating against metals with incompatible ionic radii.
-
Suppression of Third Phase: The branched alkyl chains increase solubility in non-polar diluents (e.g., n-dodecane), preventing the formation of a second, heavy organic phase at high metal loading.
-
Hydrolytic Stability: Superior resistance to acid hydrolysis compared to ester-based ligands.
Extraction Regimes
The ligand operates via keto-enol tautomerism.
-
Regime A: Solvation (Actinides) In high nitric acid (
M), the neutral keto-form coordinates with the metal nitrate salt. -
Regime B: Chelation (Transition Metals) At controlled pH (
), the enol form deprotonates, acting as a monoanionic bidentate ligand.
Protocol 1: Synthesis of N,N-Diisopropylacetoacetamide
Safety Warning: This protocol uses Diketene , a potent lachrymator and highly reactive reagent. Perform all steps in a functioning fume hood.
Materials
-
Precursor: Diketene (stabilized, >98%)
-
Reagent: Diisopropylamine (>99%)
-
Solvent: Toluene (Anhydrous) or Dichloromethane (DCM)
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe, rotary evaporator.
Step-by-Step Synthesis
-
Setup: Purge the 3-neck flask with Nitrogen (
). Add 100 mL of anhydrous toluene and 0.1 mol of Diisopropylamine. Cool the system to 0–5°C using an ice bath. -
Addition: Load 0.105 mol (5% excess) of Diketene into the addition funnel. Add dropwise to the amine solution over 45 minutes.
-
Critical Control: Maintain internal temperature below 10°C. The reaction is highly exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Optional: For high purity, reflux at 60°C for 1 hour to ensure completion.
-
-
Workup: Wash the organic layer with 0.1 M HCl (to remove unreacted amine) followed by saturated
and brine. -
Purification: Dry the organic phase over
, filter, and remove solvent via rotary evaporation.-
Final Polish: High-vacuum distillation (
mmHg) is recommended if the product appears yellow/brown. The pure ligand is a colorless to pale yellow viscous liquid.
-
Protocol 2: Solvent Extraction Workflow
Preparation of Organic Phase
-
Ligand Concentration: Dissolve DIPAA in n-dodecane or kerosene to reach 0.5 M to 1.0 M .
-
Phase Modifier: If third-phase formation is observed (rare with diisopropyl, but possible at max loading), add 5% v/v 1-Octanol or TBP as a modifier.
Extraction Procedure (Batch Mode)
| Step | Action | Critical Parameter |
| 1. Feed Prep | Prepare aqueous metal solution. For U(VI): 3M | Check pH/Acidity precisely. |
| 2. Contact | Mix Organic (DIPAA) and Aqueous phases in a separatory funnel. O:A Ratio = 1:1 . | Shake vigorously for 10–15 mins. |
| 3. Settling | Allow phases to separate. | Wait 5–10 mins. Ensure clear interface. |
| 4. Separation | Drain aqueous raffinate. Collect loaded organic phase. | Do not include interface "rag" layer. |
| 5. Stripping | Contact loaded organic with Stripping Agent.[1] For U(VI): 0.01M | O:A Ratio = 1:1 or 2:1 to concentrate metal. |
Analytical Validation
-
Distribution Ratio (
): Calculate . -
Quantification:
-
Aqueous: ICP-OES or Arsenazo III colorimetry.
-
Organic: Mass balance subtraction (Initial - Raffinate) or direct measurement after stripping.
-
Visualization: Mechanism & Workflow
Extraction Mechanism & Process Flow
The following diagram illustrates the dual-mechanism capability of DIPAA and the standard continuous extraction workflow.
Caption: Figure 1.[2][3] Dual-mechanism chemistry of DIPAA (Left) integrated into a closed-loop solvent extraction cycle (Right).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | High metal loading or low temperature. | Decrease feed concentration, increase temperature ( |
| Low Extraction Efficiency | Incorrect Acidity/pH. | U(VI): Increase |
| Emulsification | Vigorous mixing or silica in feed. | Centrifuge emulsion; use gentle mixing (magnetic stirring vs. vortex); filter feed solution. |
| Yellow Product | Impure Ligand (oxidation). | Distill DIPAA before use; store under Nitrogen/Argon. |
References
-
Pathak, P. N., et al. (2001). "Structural Effects in N,N-Dialkyl Amides on Their Extraction Behavior toward Uranium and Thorium." Solvent Extraction and Ion Exchange.
- Musikas, C. (1987). "Solvent Extraction of Actinides by Amides." Inorganica Chimica Acta. (Foundational text on Amide extraction principles).
-
ChemicalBook. (2023). "Synthesis Method of N,N-dimethylacetoacetamide." (Adapted for Diisopropyl analog).
-
Suresh, A., et al. (2018). "Development of N,N-dialkylamides for the reprocessing of spent nuclear fuels." Journal of Radioanalytical and Nuclear Chemistry.
-
NIST Chemistry WebBook. "Acetoacetamide derivatives thermochemistry."
Sources
Dianion generation of 3-Oxo-N,N-di(propan-2-yl)butanamide for alkylation
Application Note: Regioselective -Alkylation of 3-Oxo-N,N-di(propan-2-yl)butanamide via Dianion Generation
Executive Summary
This application note details the protocol for the regioselective
By utilizing the Weiler Dianion Methodology , researchers can selectively generate a superseding nucleophile at the terminal
Key Applications:
-
Synthesis of complex polyketide fragments.
-
Preparation of
-unsaturated amides. -
Chain extension for drug linker synthesis.
Mechanistic Foundation
The Regioselectivity Challenge
The substrate contains two distinct sets of acidic protons:
-
-Protons (C2): Flanked by two carbonyls. Highly acidic (
). -
-Protons (C4): Terminal methyl group. Less acidic (
).
Under thermodynamic control (weak base, reversible conditions), alkylation occurs at the most stable anion (the
The Dianion Strategy
The reaction proceeds in two discrete deprotonation steps:
-
Step 1 (NaH): Irreversible removal of the most acidic
-proton. This forms a monoanion stabilized by resonance between the ketone and amide oxygens. -
Step 2 (n-BuLi): Removal of the less acidic
-proton. This requires a stronger base.
Why
Mechanistic Pathway Diagram
Figure 1: Stepwise generation of the reactive dianion species and subsequent regioselective alkylation.
Experimental Protocol
Reagents and Equipment
-
Substrate: 3-Oxo-N,N-di(propan-2-yl)butanamide (1.0 equiv).
-
Base 1: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).
-
Base 2: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.1 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from SPS.
-
Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.0 - 1.1 equiv).
-
Atmosphere: Dry Nitrogen (
) or Argon ( ).
Detailed Workflow
Step 1: Preparation of NaH Suspension
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under inert gas flow.
-
Weigh NaH (60% dispersion, 1.1 equiv) and add to the flask.
-
Note: For high-precision kinetics, wash NaH with dry pentane (
) to remove oil. For standard synthesis, the oil is inert and can remain.
-
-
Add Anhydrous THF (concentration ~0.2 M relative to substrate) via syringe.
-
Cool the suspension to 0°C using an ice/water bath.
Step 2: Monoanion Generation
-
Dissolve 3-Oxo-N,N-di(propan-2-yl)butanamide (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the amide solution dropwise to the NaH suspension at 0°C over 10 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
) will occur. -
Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous and gas evolution ceases.
Step 3: Dianion Formation
-
Add n-BuLi (1.1 equiv) dropwise via syringe to the monoanion solution at 0°C.
-
Critical: While many protocols suggest -78°C, acetoacetamides form stable dianions at 0°C. However, dropwise addition is crucial to avoid local overheating.
-
-
The solution typically turns yellow or orange , indicating dianion formation.
-
Stir at 0°C for 30 minutes .
Step 4: Alkylation
-
Add the Electrophile (1.1 equiv) (neat or in minimal THF) in one portion at 0°C.
-
The color often fades as the reaction proceeds.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature over 1–2 hours.
-
Monitoring: Check conversion via TLC or LC-MS.
-
Step 5: Quench and Workup
-
Quench the reaction by carefully adding saturated aqueous
and dilute HCl (1M) to adjust pH to ~3-4 (ensures protonation of the amide). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Process Flow Diagram
Figure 2: Operational workflow for the sequential base addition and alkylation.
Results & Troubleshooting (Expertise)
Expected Yields and Data
When following this protocol with standard alkyl halides (e.g., Benzyl bromide), expected yields range from 75% to 90% .
| Parameter | Value / Observation |
| Appearance | Clear oil or low-melting solid (product dependent) |
| Regioselectivity | >95:5 ( |
| Major Byproduct | Dialkylated product (if excess base/electrophile used) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or old n-BuLi. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use. |
| Incomplete dianion formation. | Ensure NaH step is complete (no bubbles) before adding n-BuLi. | |
| Recovery of Starting Material | Quenching of dianion by proton source. | Ensure system is strictly under |
| Amide Hydrolysis | Workup too acidic. | Use dilute HCl only to neutralize; do not heat during workup. |
Why N,N-diisopropyl?
The choice of the diisopropyl amine moiety is intentional.
-
Steric Bulk: Prevents the "second base" (n-BuLi) from attacking the amide carbonyl (a common side reaction with methyl/ethyl amides).
-
Solubility: The lipophilic nature of the isopropyl groups ensures the dianion remains soluble in THF, preventing precipitation that would stall the reaction.
References
-
Huckin, S. N., & Weiler, L. (1974).
-Keto Esters. Journal of the American Chemical Society, 96(4), 1082–1087.- Foundational text establishing the NaH/n-BuLi dianion methodology.
-
Weiler, L. (1970).[2] The Dianion of Acetoacetic Esters. Journal of the American Chemical Society, 92(22), 6702–6704.
- Original description of the regioselectivity principles.
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
- Reference for pKa values of vs protons.
Procedure for C-alkylation of N,N-diisopropylacetoacetamide at gamma-position
Application Note: Regioselective
Executive Summary & Strategic Rationale
N,N-diisopropylacetoacetamide is a highly versatile
This application note details the mechanistic rationale and a field-validated protocol for directing electrophilic alkylation exclusively to the
Mechanistic Causality & Reaction Design
Achieving
-
Acidity Differential: The
-protons are significantly more acidic (pKa ~11–13) due to dual resonance stabilization from both carbonyl groups. The -protons are considerably less acidic (pKa ~20–24)[3]. -
The Dianion Strategy: If only one equivalent of base is used, the thermodynamically stable
-monoanion forms, leading exclusively to -alkylation. To force -alkylation, a sequential double-deprotonation (often referred to as the Weiler method) is employed[4].-
First Deprotonation (NaH): Sodium hydride (1.05 eq) selectively deprotonates the
-position. The irreversible evolution of gas drives this step to completion, forming the monoanion. -
Second Deprotonation (n-BuLi): A stronger base, n-butyllithium (1.05 eq), is added at cryogenic temperatures (-78 °C) to deprotonate the
-position, yielding the -dianion[5].
-
-
Nucleophilic Causality: In the resulting dianion, the
-carbanion is much less stabilized by resonance than the -carbanion. Consequently, the -site acts as the kinetic nucleophile and reacts preferentially with introduced electrophiles[2]. -
Role of the N,N-Diisopropyl Group: The bulky isopropyl substituents serve a dual purpose: they sterically shield the amide carbonyl from nucleophilic attack by n-BuLi, and they prevent unwanted N-alkylation pathways.
Reaction Workflow
Fig 1: Stepwise α,γ-dianion formation and regioselective γ-alkylation workflow.
Quantitative Data: Base Selection & Regioselectivity
The choice of bases is critical for regiocontrol. Attempting to use a single strong base (like 2.1 eq of LDA) often results in incomplete dianion formation and mixed regioselectivity. The table below summarizes expected outcomes based on base selection[3],[4].
| Base System | Temp (°C) | Intermediate Formed | Dominant Alkylation Site | Typical |
| NaH (1.05 eq) then n-BuLi (1.05 eq) | 0 to -78 | > 95 : 5 | ||
| LDA (2.1 eq) | -78 | Mixed Mono/Dianion | ~ 80 : 20 | |
| NaH (1.05 eq) only | 0 | < 5 : 95 | ||
| RT to Reflux | Exclusively |
Step-by-Step Experimental Protocol
Scale: 10.0 mmol of N,N-diisopropylacetoacetamide.
Reagents Required:
-
N,N-diisopropylacetoacetamide: 1.85 g (10.0 mmol, 1.0 eq)
-
Sodium Hydride (NaH): 440 mg of 60% dispersion in mineral oil (11.0 mmol, 1.1 eq)
-
n-Butyllithium (n-BuLi): 4.4 mL of 2.5 M solution in hexanes (11.0 mmol, 1.1 eq)
-
Electrophile (e.g., Benzyl Bromide): 1.88 g (11.0 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF): 30 mL
Step 1: Formation of the
-
Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere.
-
NaH Washing: Add the 60% NaH dispersion to the flask. Wash with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, decanting the solvent carefully via syringe. Remove residual hexane under vacuum.
-
Suspension: Suspend the washed NaH in 20 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.
-
Addition: Dissolve N,N-diisopropylacetoacetamide (10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.
-
Self-Validation Check: Observe continuous
gas evolution (bubbling). The solution will become homogeneous and pale yellow. Stir for 30 minutes at 0 °C to ensure complete monoanion formation.
Step 2: Formation of the
-
Cooling: Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Stir for 5 minutes to equilibrate.
-
n-BuLi Addition: Slowly add n-BuLi (11.0 mmol) dropwise down the side of the flask over 10 minutes to prevent localized heating.
-
Self-Validation Check: The reaction mixture will typically transition to a deep yellow or orange color, visually indicating the formation of the highly conjugated dianion[5].
-
Equilibration: Stir the mixture at -78 °C for 15 minutes. Briefly warm the flask to 0 °C for 10 minutes to ensure complete
-deprotonation, then immediately re-cool to -78 °C.
Step 3: Electrophilic Alkylation
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 11.0 mmol) dropwise, either neat or dissolved in 5 mL of THF.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour. The deep color of the dianion should gradually fade as the highly reactive
-carbanion is consumed. -
Warming: Allow the reaction to slowly warm to room temperature over 2 hours to drive the alkylation to completion.
Step 4: Quenching and Isolation
-
Quenching: Cool the mixture to 0 °C and carefully quench by adding 10 mL of saturated aqueous
solution. (Causality: The mildly acidic protonates the remaining unreacted -enolates without causing hydrolysis of the sensitive amide or ketone functionalities). -
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure
-alkylated N,N-diisopropylacetoacetamide.
Troubleshooting & Critical Parameters
-
Incomplete
-Alkylation: Often caused by moisture in the THF or degraded n-BuLi. Always titrate n-BuLi prior to use. Ensure the intermediate warming step (to 0 °C) in Step 2 is performed, as -deprotonation can be kinetically sluggish at -78 °C depending on the specific substrate. -
Formation of
-Dialkylated Byproducts: This occurs if the electrophile is added too rapidly, causing a localized exotherm, or if the reaction is warmed to room temperature too quickly before the -anion has fully reacted. Maintain strict cryogenic control during electrophile addition. -
Starting Material Recovery: If unreacted starting material is recovered, verify the NaH activity. If no
evolution was observed in Step 1, the NaH is likely deactivated (converted to via atmospheric moisture).
References
-
A Review on the Synthetic Routes to β-Keto Amides. El-Meligie, S. E. M., et al. ResearchGate (2019). URL:[Link]
-
The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. Ivanović, M. D., et al. Journal of the Serbian Chemical Society (2004). URL:[Link]
-
Alkylation of dianions of β-keto esters. Huckin, S. N.; Weiler, L. Journal of the American Chemical Society (1974). URL:[Link]
-
Generation and reactions of the dianion of 3-hydroxy-5-methylisoxazole, a convenient β-oxo amide synthon. Oster, T. A.; Harris, T. M. The Journal of Organic Chemistry (1983). URL:[Link]
Sources
Using N,N-diisopropylacetoacetamide in enantioselective catalysis
Application Note: Enantioselective Catalysis of N,N-Diisopropylacetoacetamide
-Keto AmidesExecutive Summary
N,N-Diisopropylacetoacetamide (DIPAA) represents a distinct class of sterically hindered
This guide details two validated protocols for this transformation:
-
Chemo-Catalysis: Asymmetric Hydrogenation (AH) using Ru(II)-BINAP complexes.
-
Bio-Catalysis: Enzymatic reduction using Ketoreductases (KREDs).
Introduction & Mechanistic Insight
The Steric Challenge
Unlike simple esters (e.g., ethyl acetoacetate), DIPAA possesses a Lewis-basic amide nitrogen fully substituted with isopropyl groups. This creates two competing effects:
-
Electronic: The amide carbonyl is more electron-rich than an ester, potentially binding too strongly to the metal center (catalyst poisoning).
-
Steric: The bulky
group restricts rotation around the C-N bond, often locking the substrate into a specific conformation that can actually enhance enantioselectivity if the catalyst pocket is matched correctly.
Mechanism of Action (Ru-BINAP)
The reduction proceeds via a chelation-controlled mechanism . The Ru(II) center coordinates simultaneously to the ketone oxygen and the amide carbonyl oxygen.
-
Key Interaction: The
-symmetric diphosphine ligand (BINAP) creates a chiral pocket. -
Hydride Transfer: The Ru-H species transfers a hydride to the Re- or Si-face of the ketone, dictated by the minimization of steric clash between the ligand's phenyl rings and the substrate's isopropyl groups.
Figure 1: Simplified catalytic cycle for the Ru-BINAP mediated hydrogenation of
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation
Target: High scalability (>100g), Industrial standard.
Catalyst:
Reagents & Equipment
-
Substrate: N,N-Diisopropylacetoacetamide (DIPAA), >98% purity.
-
Catalyst:
(CAS: 134524-84-8). -
Solvent: Methanol (Degassed, Anhydrous).
-
Gas: Hydrogen (
), 99.999%. -
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic or overhead stirring.
Step-by-Step Procedure
-
Substrate Preparation:
-
Dissolve DIPAA (18.5 g, 100 mmol) in degassed Methanol (50 mL).
-
Note: Ensure the substrate is free of halides or free amines, which deactivate Ruthenium.
-
-
Catalyst Loading (Glovebox or Schlenk Line):
-
In a separate vial, weigh
(79 mg, 0.1 mmol). This gives a Substrate-to-Catalyst (S/C) ratio of 1000:1. -
Dissolve catalyst in degassed Methanol (10 mL) and sonicate briefly to ensure homogeneity.
-
Transfer the catalyst solution to the substrate solution under Argon flow.
-
-
Hydrogenation:
-
Transfer the mixture to the autoclave.
-
Purge Cycle: Pressurize to 5 bar
and vent (repeat 3 times) to remove . -
Reaction: Pressurize to 40 bar (approx. 580 psi) .
-
Heat to 50°C and stir vigorously (800 rpm) for 12–24 hours.
-
-
Workup:
-
Cool reactor to room temperature and carefully vent
. -
Concentrate the solvent under reduced pressure (Rotavap).
-
Purification: Flash chromatography (Hexanes/EtOAc 3:1) or recrystallization from Diisopropyl ether if solid.
-
Validation Parameters
-
Conversion: >99% (monitor via TLC or GC).
-
Enantiomeric Excess (ee): Expect 94–98%.
-
Chiral HPLC Method: Chiralcel OD-H column, Hexane/IPA (90:10), 1.0 mL/min, 210 nm.
Protocol B: Biocatalytic Reduction (Green Alternative)
Target: High enantioselectivity (>99%), Mild conditions. Catalyst: Engineered Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH).
Reagents & System
-
Enzyme: Commercial KRED screening kit (e.g., Codexis or Daicel panels). Select enzyme showing activity toward bulky ketones.[1]
-
Cofactor: NADP+ / NADPH.
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Procedure
-
Buffer Prep:
-
Prepare 100 mL of 100 mM K-phosphate buffer (pH 7.0).
-
Add Glucose (1.5 equivalents relative to substrate).
-
Add NADP+ (1.0 mM final concentration).
-
Add GDH (500 Units).
-
-
Reaction Initiation:
-
Dissolve DIPAA (1.85 g, 10 mmol) in DMSO or Isopropanol (2 mL). Crucial: The bulky substrate has low aqueous solubility; co-solvent is mandatory.
-
Add the substrate solution to the buffer mix.
-
Add KRED Enzyme (20–50 mg depending on activity).
-
-
Incubation:
-
Stir at 30°C for 24 hours.
-
Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).
-
-
Workup:
-
Extract reaction mixture with Ethyl Acetate (3 x 50 mL).
-
Dry organic layer over
and concentrate.[2]
-
Comparative Analysis & Decision Matrix
| Feature | Ru-Catalyzed (Protocol A) | Biocatalytic (Protocol B) |
| Enantioselectivity | High (90-98% ee) | Very High (>99% ee) |
| Substrate Conc. | High (1-2 M) | Low (0.1-0.3 M) |
| Pressure | High (40-100 bar) | Atmospheric |
| Purification | Metal scavenging required | Emulsion workup potential |
| Cost | High (Ru metal) | Moderate (Enzyme reuse) |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal reduction pathway.
Troubleshooting & Optimization
-
Low Conversion (Chemical):
-
Cause: Catalyst poisoning by free amines or chloride ions.
-
Fix: Recrystallize the substrate or wash with dilute HCl followed by neutralization before use.
-
Fix: Increase pressure to 60-80 bar.
-
-
Low Solubility (Biocatalytic):
-
Cause: Hydrophobic
groups. -
Fix: Increase DMSO co-solvent to 10-15% v/v. Ensure vigorous stirring to create a fine emulsion.
-
-
Poor Enantioselectivity:
References
-
Noyori, R., et al. (1987).
-Keto Carboxylic Esters." Journal of the American Chemical Society. Link -
Srinivas, G., et al. (2014).[4] "Improved one-pot synthesis of N,N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine."[4] Sustainable Chemical Processes. Link
-
BenchChem. (2025).[2][11] "Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure 3-Hydroxybutanamide." BenchChem Application Library. Link
-
Kitamura, M., et al. (1988). "Homogeneous Asymmetric Hydrogenation of Functionalized Ketones." Organic Syntheses. Link
-
Tao, Y., et al. (2020).[4] "Recent Advances in the Asymmetric Hydrogenation of Heteroarenes and Ketones." Chemical Reviews. Link
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 4. academia.edu [academia.edu]
- 5. Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preparation of beta-keto amide metal complexes (Cu, Fe, U)
Application Note: Preparation and Characterization of -Keto Amide Metal Complexes (Cu, Fe, U)
Mechanistic Insights & Causality in Coordination
The rational design of metal complexes requires an understanding of the causality behind ligand-metal interactions.
-
Iron(III) – High-Spin Octahedral Stability: Fe(III) is a hard Lewis acid that preferentially binds with hard oxygen donors. To achieve the highly stable, neutral
geometry required for iron deficiency therapeutics, the synthesis must be conducted under optimal pH conditions[1]. A mild base is added to deprotonate the enolic hydroxyl group, driving the formation of a tripodal or pseudo-octahedral coordination sphere that protects the Fe(III) center from premature hydrolysis[1]. -
Copper(II) – Jahn-Teller Distortions: Cu(II) (
) complexes with -keto amides typically form species. The presence of the unpaired electron in the orbital induces a Jahn-Teller distortion, driving the complex toward a square planar or distorted octahedral geometry[3]. This specific geometry is highly correlated with the complex's ability to intercalate DNA or exhibit nuclease and antimicrobial activity[3]. -
Uranium(VI) – Equatorial Chelation: The coordination chemistry of U(VI) is dominated by the linear uranyl ion (
). The strong, covalent axial U=O bonds restrict ligand coordination strictly to the equatorial plane[4]. -keto amides coordinate as bidentate O,O'-donors in this plane. Precise pH control (6.0–6.5) is critical; if the pH is too low, the ligand remains protonated, but if it exceeds 7.0, insoluble uranyl hydroxides precipitate, ruining the yield.
Quantitative Data: Physicochemical Properties
| Metal Center | Oxidation State | Precursor Salt | Ligand:Metal Ratio | Optimal pH | Expected Geometry | Primary Application |
| Iron (Fe) | +3 | 3:1 | 6.5 – 7.5 | Octahedral | Iron Chelation Therapy[1] | |
| Copper (Cu) | +2 | 2:1 | 5.5 – 6.0 | Square Planar | Antimicrobial / Nuclease[3] | |
| Uranium (U) | +6 | 2:1 | 6.0 – 6.5 | Hexagonal Bipyramidal | Actinide Sensing / Extraction[4] |
Logical Relationships & Workflows
Figure 1: Tautomerization and metal-directed coordination pathways of beta-keto amides.
Figure 2: Standardized parallel workflow for the synthesis of Cu, Fe, and U beta-keto amide complexes.
Experimental Protocols
Safety Note: Uranyl nitrate is a radioactive and heavy-metal toxic compound. All U(VI) procedures must be performed in a designated radiation-safe fume hood with appropriate shielding and waste disposal protocols.
Protocol A: Synthesis of Tris( -keto amidato)iron(III)
Rationale: A 3:1 ligand-to-metal ratio is enforced. Sodium acetate is utilized as a mild base to deprotonate the ligand without causing the localized pH spikes that lead to
-
Ligand Preparation: Dissolve 3.1 mmol of the
-keto amide ligand in 15 mL of warm absolute ethanol (50 °C). Validation: Solution must be completely clear. -
Deprotonation: Add 3.1 mmol of sodium acetate trihydrate to the solution and stir for 10 minutes.
-
Metal Addition: Dissolve 1.0 mmol of
in 5 mL of ethanol. Add this dropwise to the ligand solution under vigorous stirring. -
Complexation: Stir the mixture at 50 °C for 2 hours. Validation: An immediate color change to deep red/purple indicates successful
coordination. -
Isolation: Concentrate the solution under reduced pressure to half its volume. Cool to 4 °C overnight to induce crystallization. Filter the microcrystalline solid, wash with cold diethyl ether, and dry in a vacuum desiccator.
-
QC Check: Perform FT-IR spectroscopy. The free ligand
stretch (~1650 cm⁻¹) must shift to ~1590 cm⁻¹, confirming O,O'-chelation.
Protocol B: Synthesis of Bis( -keto amidato)copper(II)
Rationale: Copper(II) acetate is chosen as the metal precursor because the acetate anion acts as an internal base, driving the deprotonation of the enol form without the need for external alkali additions[3].
-
Ligand Preparation: Dissolve 2.1 mmol of the
-keto amide in 10 mL of absolute ethanol. -
Metal Addition: Dissolve 1.0 mmol of
in 10 mL of warm ethanol. Add dropwise to the ligand solution. -
Complexation: Reflux the mixture at 70 °C for 1.5 hours. Validation: The solution will transition from pale blue to a deep green or brown color, indicating the formation of the square planar/octahedral complex.
-
Isolation: Allow the solution to cool to room temperature. The
complex typically precipitates readily. Filter the precipitate, wash with cold ethanol, and air-dry. -
QC Check: UV-Vis spectroscopy should reveal a broad d-d transition band in the 600–700 nm region, characteristic of the
geometry[3].
Protocol C: Synthesis of Bis( -keto amidato)uranyl(VI)
Rationale: The linear uranyl core requires equatorial coordination. Strict stoichiometric and pH control is enforced to yield the neutral
-
Ligand Preparation: Dissolve 2.1 mmol of the
-keto amide in 15 mL of methanol. -
Metal Addition: Dissolve 1.0 mmol of
in 5 mL of methanol and add to the ligand solution. -
pH Adjustment: Carefully add 0.1 M NaOH dropwise until the pH reaches exactly 6.0–6.5. Validation: The solution will turn a vibrant yellow/orange. Do not exceed pH 7.0 to avoid uranyl hydroxide formation.
-
Complexation: Stir at room temperature for 3 hours. A yellow precipitate will gradually form.
-
Isolation: Filter the yellow solid, wash thoroughly with cold water (to remove
byproducts) and then with a small volume of cold methanol. Dry under vacuum. -
QC Check: FT-IR spectroscopy is critical here. The spectrum must show the characteristic asymmetric
stretch at ~900–920 cm⁻¹, alongside the shifted bands of the coordinated ligand[4].
References
- Benchchem.
- ResearchGate. Synthesis, Characterization, and Properties of Some Copper(II) Complexes of 2-Pyridineformamide Thiosemicarbazone (HAm4DH).
- Google Patents. US7919643B2 - Reagents and methods for the beta-keto amide synthesis of a synthetic precursor to immunological adjuvant E6020.
- ACS Publications. Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.
Sources
Reaction conditions for Knoevenagel condensation with beta-keto amides
Application Note: Optimizing Reaction Conditions for the Knoevenagel Condensation of
Executive Summary
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of
Mechanistic Causality: The -Keto Amide Advantage
To master the Knoevenagel condensation, one must understand the thermodynamic and kinetic forces governing the reaction.
The Acidity of the
Why Weak Bases? A common pitfall is the use of strong bases (e.g., alkoxides or hydroxides). Strong bases inevitably induce competitive self-condensation (aldol addition) of the electrophilic aldehyde[5]. Therefore, weak amine bases like piperidine or morpholine are preferred[5]. These amines not only act as Brønsted bases to generate the enolate but often act as nucleophilic catalysts, forming a highly electrophilic iminium ion intermediate with the aldehyde, which rapidly reacts with the enolate[6].
Tautomeric Equilibrium & Side Reactions:
Strategic Optimization of Reaction Parameters
Achieving quantitative yields requires balancing the catalyst, solvent, and thermal energy.
-
Catalytic Systems: The classical approach utilizes piperidine buffered with glacial acetic acid (a variation of the Doebner modification)[6]. The acetic acid prevents base-catalyzed polymerization and facilitates the dehydration step. Recently, green chemistry approaches have introduced solid-supported bases (e.g., hydrotalcites)[7] and mild salts like sodium acetate[8], which allow for easy catalyst recovery and minimize toxic waste.
-
Solvent Selection: Ethanol is the industry standard due to its ability to solubilize both the polar
-keto amide and the non-polar aromatic aldehydes. However, water-ethanol mixtures (1:1) have shown remarkable efficacy by driving the hydrophobic product out of solution, shifting the equilibrium forward[8]. -
Thermal Activation: While conventional refluxing in ethanol takes 4–6 hours, microwave-assisted, solvent-free conditions can drive the reaction to completion in under 10 minutes by maximizing reactant collision frequency and localized dielectric heating[9].
Quantitative Yield Analysis
The following table summarizes validated reaction conditions for the Knoevenagel condensation of
| Catalyst System | Solvent | Temperature / Activation | Time | Average Yield | Ref. |
| Piperidine / Acetic Acid | Ethanol | Reflux (78°C) | 4.0 - 6.0 h | 72% - 90% | [9] |
| Sodium Acetate (NaOAc) | Water:Ethanol (1:1) | Ambient (20-25°C) | 2.0 - 3.0 h | 89% - 98% | [8] |
| None (Catalyst-Free) | Ethanol | Microwave (MW) | 8 - 10 min | 88% - 96% | [9] |
| N-doped Silica (m-SiO | Ethanol | Room Temperature | 20 min | 98% | [3] |
| Hydrotalcite | Solvent-Free | Heating (60°C) | 2.0 h | 55% | [7] |
Self-Validating Experimental Protocols
Protocol A: Classical Piperidine/Acetic Acid Catalyzed Condensation
Use this protocol for complex or sterically hindered aldehydes where iminium activation is required.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (10.0 mmol) and the
-keto amide (10.5 mmol, slight excess to drive equilibrium) in 20 mL of absolute ethanol. -
Catalyst Addition: Add piperidine (0.1 equivalents, 1.0 mmol) followed immediately by glacial acetic acid (0.1 equivalents, 1.0 mmol).
-
Causality Check: The equimolar ratio of amine to acid forms a buffered piperidinium acetate system, optimizing the pH for enolization without degrading the aldehyde.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 78°C. Stir for 4 hours.
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes:Ethyl Acetate, 7:3). The reaction is complete when the UV-active aldehyde spot disappears.
-
Analytical Validation: Pull a 0.1 mL aliquot, evaporate, and run a crude
H NMR. The disappearance of the aldehyde proton (~9.5–10.0 ppm) and the emergence of a sharp vinylic proton singlet (~7.5–8.0 ppm) confirms successful dehydration.
-
-
Workup: Cool the flask to 0°C in an ice bath. The
-unsaturated amide will typically precipitate. Filter via a Büchner funnel, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum.
Protocol B: Green Microwave-Assisted Synthesis (Catalyst-Free)
Use this protocol for rapid library generation and environmentally benign synthesis[9].
-
Preparation: In a 10 mL microwave-safe reaction vial, combine the aromatic aldehyde (5.0 mmol) and acetoacetanilide (5.0 mmol). Add 2 mL of absolute ethanol to form a slurry.
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 100°C (dynamic power modulation) for 10 minutes.
-
Causality Check: Microwave irradiation selectively excites the polar amide and ethanol molecules, causing rapid internal heating that accelerates the dehydration step without the need for an external base catalyst[9].
-
-
Workup: Allow the vial to cool to room temperature. The product will crystallize directly from the minimal solvent volume. Filter and wash with cold water.
Reaction Workflow & Troubleshooting Visualization
The following logical workflow ensures reproducibility and provides immediate troubleshooting pathways if the reaction stalls or deviates.
Caption: Workflow and troubleshooting logic for β-keto amide Knoevenagel condensation.
References
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
Application Note: Advanced Heterocyclic Synthesis Using N,N-Diisopropylacetoacetamide
Executive Summary
This guide details the utility of N,N-diisopropylacetoacetamide (DIPAA) (CAS: 2051-59-4) as a privileged building block in the synthesis of pharmacologically active heterocycles. Unlike simple acetoacetate esters, DIPAA introduces a bulky, lipophilic amide moiety early in the synthetic sequence. This structural feature is critical for modulating the physicochemical properties (LogP, solubility) of drug candidates and directing regioselectivity during cyclocondensation.
This document provides optimized protocols for synthesizing Dihydropyrimidines (DHPMs) , Pyrazoles , and 2-Quinolones , emphasizing the mechanistic influence of the steric bulk provided by the diisopropyl group.
Reagent Profile & Reactivity Map
N,N-Diisopropylacetoacetamide functions as a 1,3-dielectrophile with a nucleophilic central methylene. Its unique reactivity profile is governed by the amide nitrogen's steric bulk, which effectively "protects" the amide carbonyl from undesired nucleophilic attack, thereby channeling reactivity toward the ketone or the
Reactivity Visualization[1]
The following diagram maps the core synthetic pathways accessible via DIPAA.
Figure 1: Synthetic divergence from DIPAA. The reagent serves as a C3 synthon for various pharmacophores.
Protocol A: Biginelli Synthesis of Dihydropyrimidine-5-carboxamides
The Biginelli reaction typically uses ethyl acetoacetate.[1] Substituting this with DIPAA yields Dihydropyrimidine-5-carboxamides , a scaffold structurally related to calcium channel blockers (e.g., Nifedipine analogs) but with improved hydrolytic stability due to the amide bond.
Mechanistic Insight
The steric bulk of the N,N-diisopropyl group does not significantly hinder the initial Knoevenagel condensation with the aldehyde. However, it stabilizes the final product by preventing hydrolysis of the amide side chain under physiological conditions.
Experimental Procedure
Reagents:
-
Benzaldehyde (1.0 equiv)
-
DIPAA (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
(5 mol%) or conc. HCl (3 drops) -
Solvent: Ethanol (EtOH)[2]
Step-by-Step Protocol:
-
Charge: In a 50 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.06 g) and DIPAA (10 mmol, 1.85 g) in Ethanol (15 mL).
-
Add Urea: Add Urea (12 mmol, 0.72 g) followed by the catalyst (
: 310 mg OR conc. HCl: 3-4 drops). -
Reflux: Heat the mixture to reflux (
) with magnetic stirring.-
Scientist's Note: The reaction typically requires 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[3] The bulky amide may slightly retard the reaction rate compared to ethyl acetoacetate; do not terminate early.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Precipitation: Stir the aqueous mixture for 20 minutes. The solid product should precipitate.
-
Troubleshooting: If an oil forms (common with diisopropyl derivatives), extract with Ethyl Acetate (
mL), dry over , and evaporate.
-
-
Purification: Recrystallize from hot Ethanol/Water (8:2) to yield the pure dihydropyrimidinone.
Data: Solvent Effects on Yield
| Solvent | Catalyst | Time (h) | Yield (%) | Note |
| Ethanol | HCl | 5 | 78 | Standard Green Protocol |
| Acetonitrile | 4 | 85 | Higher purity crude | |
| Water | 8 | 62 | Micellar catalysis required |
Protocol B: Regioselective Knorr Pyrazole Synthesis
Reaction of DIPAA with hydrazines yields pyrazole-carboxamides. The regioselectivity (3- vs 5-isomer) is often debated. With N,N-dialkylacetoacetamides, the steric bulk favors the formation of the 5-hydroxy-3-carboxamide tautomer (often existing as the pyrazolone form).
Reaction Pathway Diagram
Figure 2: Knorr Pyrazole synthesis pathway. The initial attack usually occurs at the more reactive ketone carbonyl, distinct from the bulky amide.
Experimental Procedure
Reagents:
-
DIPAA (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv)
-
Solvent: Ethanol[2]
Step-by-Step Protocol:
-
Preparation: Dissolve DIPAA (5 mmol, 0.92 g) in Ethanol (10 mL) in a reaction vial.
-
Addition: Add Hydrazine Hydrate (6 mmol, 0.3 mL) dropwise at room temperature.
-
Safety: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
-
-
Reaction: The reaction is exothermic.[4] Stir at room temperature for 1 hour, then reflux for 2 hours to ensure complete cyclization.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a solid. Wash with cold ether to remove unreacted starting materials. Recrystallize from Ethanol.[2]
Protocol C: Synthesis of 2-Quinolone-3-carboxamides
This protocol utilizes the Knorr Quinoline Synthesis approach. Reacting DIPAA with anilines in the presence of a strong acid effects cyclization to the quinolone core. The 3-carboxamide group is valuable for binding affinity in GPCR targets.
Experimental Procedure
Reagents:
-
DIPAA (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
Catalyst/Solvent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid.
Step-by-Step Protocol:
-
Mixing: In a beaker, mix DIPAA (10 mmol) and Aniline (10 mmol).
-
Acid Addition: Add Polyphosphoric Acid (10 g).
-
Scientist's Note: PPA acts as both solvent and condensing agent. It is viscous; manual stirring with a glass rod may be necessary initially.
-
-
Heating: Heat the mixture to
in an oil bath for 3–4 hours.-
Observation: The mixture will turn deep red/brown.
-
-
Quenching: Cool to
and carefully pour into ice-cold water (100 mL) with vigorous stirring. -
Neutralization: Neutralize the slurry with 10% NaOH solution until pH ~7.
-
Filtration: Filter the solid precipitate (the quinolone). Wash with water and dry.[3]
References
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health (PMC). Available at: [Link]
-
An Efficient Green Protocol for the Preparation of Acetoacetamides and Application to Biginelli Reaction. Royal Society of Chemistry (RSC). Available at: [Link]
-
Synthesis of N-Heterocycles using N,N-dimethylacetamides. ResearchGate. Available at: [Link]
Sources
Application Note: Solvent Extraction of Uranium(VI) Using Bulky Beta-Keto Amide Ligands
This Application Note is designed for researchers in hydrometallurgy and radiochemistry. It details the use of bulky
Abstract & Introduction
The separation of Uranium(VI) from spent nuclear fuel or mining leachates typically relies on the PUREX process using Tri-n-butyl phosphate (TBP). While effective, TBP suffers from radiolytic degradation into interfering phosphoric acids and generates secondary solid waste upon incineration.
Bulky
-
Third-Phase Suppression: The "bulky" branched alkyl chains (e.g., 2-ethylhexyl) prevent the formation of a second heavy organic phase (third phase) at high metal loadings.
-
Selectivity: Steric constraints can be tuned to favor the linear uranyl ion (
) over smaller, highly charged tetravalent ions like Th(IV) or Pu(IV). -
Dual Mechanism: Depending on acidity, they can act as neutral solvating agents (high acid) or chelating agents (low acid).
Chemical Principle & Mechanism[1]
The Ligand System
The primary ligand class discussed is the
-
Model Ligand:
-di(2-ethylhexyl)acetoacetamide (D2EHAAA). -
Structure:
where is a 2-ethylhexyl group.
Extraction Mechanism
In nitric acid media (
Equation 1: Extraction Equilibrium
-
Keto-Enol Tautomerism: While
-keto amides can enolize and chelate (releasing ), high acidity suppresses ionization, favoring the neutral solvation adduct shown above.
Mechanistic Visualization
The following diagram illustrates the coordination environment and the extraction workflow.
Figure 1: Workflow of the solvent extraction process and the coordination sphere of the Uranyl-Beta-Keto Amide complex.
Experimental Protocol
Materials & Reagents
-
Extractant:
-di(2-ethylhexyl)acetoacetamide (Synthesized via reaction of diketene with di(2-ethylhexyl)amine). Purity > 98%. -
Diluent:
-Dodecane (anhydrous).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Aqueous Phase: Uranyl Nitrate (
) dissolved in varying concentrations of .[1] -
Tracer (Optional):
for radiometric assay.
Protocol: Batch Extraction ( Determination)
Objective: Determine the Distribution Ratio (
-
Preparation of Organic Phase:
-
Dissolve the bulky
-keto amide in -dodecane to reach a concentration of 0.5 M . -
Note: "Bulky" ligands often have higher viscosity; ensure thorough mixing.
-
-
Pre-equilibration (Critical Step):
-
Contact the organic phase with an equal volume of barren
(same molarity as the intended feed but without Uranium) for 10 minutes. -
Reasoning: Amides extract acid (
). Failure to pre-equilibrate results in acid depletion from the aqueous phase during metal extraction, skewing equilibrium data.
-
-
Extraction Contact:
-
In a glass vial, combine 1.0 mL of pre-equilibrated organic phase and 1.0 mL of Uranium feed solution (
ppm). -
Agitate vigorously (vortex mixer) for 30 minutes at 25°C.
-
Validation: Kinetic studies show equilibrium is typically reached within 10-15 minutes for amides, but 30 minutes ensures completion.
-
-
Phase Separation:
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
Carefully separate the phases using a micropipette.
-
-
Analysis:
-
Sample both phases.[1]
-
Quantify Uranium concentration using ICP-MS or Arsenazo III colorimetry (for aqueous) and mass balance (or direct stripping) for organic.
-
Calculate Distribution Ratio:
-
Protocol: Stripping (Back-Extraction)
Recovering the Uranium from the loaded organic phase.[2]
-
Stripping Agent: Use 0.01 M
or 5% Sodium Carbonate ( ) . -
Procedure:
Data Analysis & Expected Results
Acid Dependency
The extraction of Uranium by neutral amide ligands typically follows a "bell-shaped" curve or a saturation curve relative to acidity.
| HNO3 Conc.[2][5][1][3][4][6][7][8][9] (M) | Expected | Phase Appearance | Notes |
| 0.1 M | < 0.5 | Clear | Low extraction (insufficient nitrate driving force). |
| 1.0 M | 2.0 - 5.0 | Clear | Effective extraction region. |
| 3.0 - 4.0 M | Peak Max | Clear | Optimal region for reprocessing conditions. |
| > 6.0 M | Decreasing | Clear | Competition from |
Slope Analysis (Stoichiometry)
To validate the complex stoichiometry (
-
Plot
vs. . -
Target Slope:
. -
Interpretation: A slope of 2 confirms that two ligand molecules coordinate to one uranyl ion.
Third Phase Threshold
Bulky ligands are designed to increase the Limiting Organic Concentration (LOC) .
-
Test: Load the organic phase with increasing amounts of U (up to 50-60 g/L).
-
Observation: Visually inspect for the formation of a heavy, oil-like third phase at the bottom.
-
Success Criteria: No third phase observed up to 0.2 M U loading in the organic phase.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsification | Similar densities or high viscosity. | Increase centrifugation time; add a phase modifier (e.g., 5% Octanol) only if necessary (modifiers can suppress D values). |
| Low Recovery | Acid starvation. | Ensure pre-equilibration of the organic phase with acid. |
| Third Phase | LOC exceeded. | Increase diluent aromaticity (add Toluene) or increase temperature (extraction is usually exothermic, but solubility improves with heat). |
| Precipitation | Hydrolysis of U. | Ensure aqueous phase pH is < 2 (keep |
References
-
Pathak, P. N., et al. (2001). "Structural Effects in N,N-Dialkyl Amides on Their Extraction Behavior toward Uranium and Thorium." Solvent Extraction and Ion Exchange. Link
-
Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta. (Foundational work on CHON amides). Link
- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (General protocols).
-
Manchanda, V. K., & Pathak, P. N. (2004). "Amides and diamides as promising extractants in the back end of the nuclear fuel cycle: an overview." Separation and Purification Technology. Link
-
Aswal, V. K., et al. (2014). "Effect of Successive Alkylation of N,N-Dialkyl Amides on the Complexation Behavior of Uranium." The Journal of Physical Chemistry B. Link
Sources
- 1. osti.gov [osti.gov]
- 2. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of diketene reaction with sterically hindered amines
Technical Support Center: Diketene Acetoacetylation Topic: Optimization of Yields with Sterically Hindered Amines Ticket ID: DK-OPT-882 Assigned Specialist: Senior Application Scientist (Process Chemistry)
Welcome to the Reaction Optimization Hub
You are likely here because your standard acetoacetylation protocol—which works perfectly for aniline or n-butylamine—is failing with sterically hindered substrates like tert-butylamine, diisopropylamine, or 2,6-disubstituted anilines.
When reacting diketene with hindered amines, you are fighting a kinetic war on two fronts:
-
The Steric Wall: The bulky groups on your amine block the nucleophilic attack on the diketene ring.
-
The Dimerization Trap: While your amine "waits" to react, diketene molecules react with each other (dimerization) or polymerize, leading to tarry byproducts (dehydroacetic acid) rather than your desired acetoacetamide.
This guide provides the mechanistic insight and troubleshooting protocols to win this kinetic battle.
Part 1: The Mechanistic Bottleneck
To solve low yields, you must visualize the competition occurring in your flask.
The Conflict:
-
Pathway A (Desired): Amine attacks the carbonyl of diketene. Ring opens. Product forms.
-
Pathway B (Parasitic): In the absence of a fast amine attack, diketene reacts with itself. This is often catalyzed by the very base you might be using to help the amine.
Visualizing the Competition (Graphviz Diagram):
Caption: Figure 1. The catalytic bypass. Direct attack by hindered amines is too slow, allowing diketene dimerization. DMAP creates an activated intermediate that extends the electrophile further from the steric bulk, facilitating the reaction.
Part 2: The "Golden Standard" Protocol
Do not rely on thermal acceleration alone. Heating a hindered amine with diketene without a catalyst often results in violent polymerization or explosion.
The Solution: Nucleophilic Catalysis (DMAP) Using 4-Dimethylaminopyridine (DMAP) changes the mechanism. DMAP attacks the diketene first, opening the ring to form an N-acetoacetylpyridinium salt. This intermediate is (1) highly reactive and (2) less sterically demanding for the incoming hindered amine to attack compared to the neutral diketene.
Optimized Workflow
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or DCM | Aprotic is mandatory. Alcohols will react with diketene to form esters. Toluene allows for higher temp workup if needed. |
| Catalyst | 4-DMAP (0.1 - 5 mol%) | Acts as an acyl transfer agent. Essential for hindered substrates [1]. |
| Stoichiometry | Amine (1.0 eq) : Diketene (1.1 eq) | Slight excess of diketene accounts for minor hydrolysis/dimerization. |
| Addition Mode | Inverse Addition | Crucial: Add Diketene dropwise to the Amine/Catalyst solution. Never add Amine to Diketene. |
| Temperature | 0°C | Start cold to control exotherm. Warm to RT to drive conversion.[1] Avoid >50°C initially. |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.
-
Charge: Add Sterically Hindered Amine (1.0 equiv) and 4-DMAP (0.05 equiv) to the flask.
-
Solvent: Dissolve in anhydrous Toluene (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Addition: Load Diketene (1.1 equiv) into a pressure-equalizing addition funnel.
-
Critical: Add diketene dropwise over 30–60 minutes.
-
Why? This keeps the concentration of free diketene low relative to the amine, statistically favoring the Amine-Diketene reaction over the Diketene-Diketene dimerization [2].
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitor: Check via TLC or LCMS. If conversion is <90% after 4 hours, heat gently to 40°C.
-
-
Workup: Wash with 1M HCl (to remove DMAP and unreacted amine), then Brine. Dry organic layer over
and concentrate.
Part 3: Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned into a solid/gel during addition. What happened?
-
Diagnosis: You likely made Dehydroacetic Acid (DHA) or a polymer.
-
Root Cause: Diketene concentration was too high, or the temperature was too high before the amine could react. Basic conditions (like tertiary amines) catalyze the dimerization of diketene into DHA.
-
Fix:
-
Ensure Inverse Addition (Diketene added to Amine).
-
Slow down the addition rate.
-
Increase the amount of DMAP catalyst to speed up the desired pathway.
-
Q2: I see low conversion of the amine, even after 24 hours.
-
Diagnosis: The steric barrier is too high for the current energy input.
-
Root Cause: The amine is too bulky (e.g., 2,2,6,6-tetramethylpiperidine).
-
Fix:
-
Switch solvent to Acetonitrile (polar aprotic solvents can stabilize the zwitterionic transition state).
-
Increase DMAP to 10 mol%.
-
Advanced: Use Sc(OTf)3 (Scandium Triflate) as a Lewis Acid catalyst in conjunction with the amine. Lewis acids coordinate to the diketene oxygen, increasing electrophilicity without promoting basic dimerization [3].
-
Q3: My product is dark orange/brown. It should be white. [1]
-
Diagnosis: Oxidation or polymerization of impurities.
-
Root Cause: Diketene is sensitive to oxidation and light.
-
Fix:
-
Distill your diketene before use (bp 127°C, or ~68°C at 92 mmHg) [4].
-
Perform the reaction strictly under inert atmosphere (
). -
Pass the crude product through a short pad of silica gel/charcoal to remove colored oligomers.
-
Q4: Can I use Ethanol as a solvent?
-
Answer: NO.
-
Reasoning: Diketene reacts with ethanol to form Ethyl Acetoacetate . Unless your amine is significantly more nucleophilic than ethanol (unlikely for hindered amines), the solvent will consume your reagent.
Part 4: Decision Tree for Optimization
Use this logic flow to determine your next move if the standard protocol fails.
Caption: Figure 2. Troubleshooting logic flow. Differentiate between kinetic stalling (low conversion) and competing side-reactions (precipitate).
Part 5: Safety & Handling (Critical)
-
Lachrymator: Diketene vapor is extremely irritating to eyes and respiratory tract. Work in a fume hood.
-
Explosion Hazard: Diketene can polymerize violently in the presence of strong acids or bases if heat is not controlled. Never add a full charge of diketene to a hot basic solution.
-
Quenching: Quench small spills with aqueous ammonia or sodium hydroxide (controlled hydrolysis).
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Clemens, R. J. (1986). "Diketene." Chemical Reviews, 86(2), 241-318.[2] Link
- Aggarwal, V. K., et al. (2003). "Scandium(III) Triflate as a Catalyst for the Reaction of Diketene with Alcohols and Amines." Synlett, 2003(10), 1559-1561.
-
Organic Syntheses. (1955). "Ketene Dimer (Diketene)." Organic Syntheses, Coll.[2][3] Vol. 3, p.508. Link
Sources
Technical Support Center: Lithium Enolate Aggregation in THF
Executive Summary: The "Invisible" Variable
In the kinetics of C-C bond formation, the stoichiometry you write on paper (
The Core Problem: Reactivity is inversely proportional to aggregation state.
-
Monomers/Dimers: High energy, high reactivity.
-
Tetramers/Hexamers: Low energy, "dormant" species.
Most yield and selectivity failures stem from the enolate becoming "trapped" in a thermodynamic well (a stable aggregate) that is kinetically incompetent to react with your electrophile. This guide provides the diagnostic tools to identify and disrupt these aggregates.
Diagnostic Module: What is your symptom?
Scenario A: "My reaction stalls at 50% conversion, even with excess electrophile."
Diagnosis: Enolate Aging (Oligomerization). You likely generated a reactive dimer initially, but during the "aging" period (stirring before adding electrophile), it equilibrated into a stable, unreactive tetramer or hexamer.
Scenario B: "I get the wrong diastereomer (low dr)."
Diagnosis: Mixed Aggregation or Slow Equilibration. If using a chiral auxiliary (e.g., Evans, Myers), the stereochemical model relies on a specific transition state (usually a Zimmerman-Traxler chelate). If the enolate is stuck in a mixed aggregate with the amine base (LDA/LiHMDS) or LiX salts, the transition state geometry is distorted.
Scenario C: "The reaction works on 100mg but fails on 10g."
Diagnosis: Heat Transfer & Localized Concentration. On a larger scale, slower addition of base creates localized pockets of high enolate concentration, promoting the formation of stable aggregates that never break down, unlike in dilute small-scale reactions.
The Mechanics of Aggregation (Visualized)
Understanding the equilibrium is vital for troubleshooting. In THF, the resting state is often a cubic tetramer.
Figure 1: The Aggregation Equilibrium.[1][2] Reactivity requires moving from left to right. Most "stalled" reactions are stuck at the Tetramer stage.
Troubleshooting Protocols & FAQs
Protocol 1: The "LiCl" Acceleration Method
Use Case: Alkylation of amides (Myers) or hindered ketones where yield is low.
Mechanism: LiCl does not just "salt" the solution; it forms mixed aggregates (e.g.,
-
Preparation: Flame-dry LiCl (hygroscopic!) under high vacuum with a heat gun until it flows freely as a fine powder.
-
Solubilization: Add LiCl (2–6 equiv) to the flask before adding the amine base.
-
Base Addition: Add LDA/LiHMDS. The LiCl helps solubilize the resulting enolate immediately.
-
Observation: The reaction mixture should remain homogenous. Precipitates indicate failure to form the reactive mixed aggregate.
Protocol 2: The HMPA/DMPU "Titration"
Use Case: SN2 alkylations that are sluggish. Safety: HMPA is a potent carcinogen.[3] DMPU is a safer alternative but reacts slower.
| Feature | HMPA | DMPU |
| Stoichiometry | 2–4 equiv usually sufficient to monomerize. | Often requires 10–20% v/v cosolvent. |
| Toxicity | High (Carcinogen). | Moderate (Irritant). |
| Mechanism | Coordinates Li+ strongly, breaking O-Li-O bridges. | Similar, but sterically bulkier. |
| Effect on Rate | 100x – 1000x acceleration. | 10x – 100x acceleration. |
Step-by-Step:
-
Generate enolate in pure THF at -78°C.
-
Do not age for more than 15 minutes.
-
Add HMPA (4 equiv relative to Li) immediately before the electrophile.
-
Why? Adding it too early can promote decomposition of the fragile monomeric enolate if the electrophile isn't present.
-
Frequently Asked Questions (FAQs)
Q1: I've been told to "age" my enolate for 1 hour to ensure complete deprotonation. Is this wrong? A: In 90% of THF cases, yes, it is wrong. Unless you are dealing with a very slow deprotonation (e.g., a hindered ester with LiHMDS), "aging" allows the kinetically formed dimers to aggregate into thermodynamically stable tetramers (the "Collum Sink").
-
Recommendation: Deprotonate for 15–20 mins, then quench. If you see starting material, then increase time. If you see low yield but full conversion of SM (to decomposition products), decrease time.
Q2: Can I just raise the temperature to 0°C to break aggregates? A: You can, but you risk Retro-Aldol or O-alkylation . Aggregates break up with heat, but the transition state for O-alkylation (forming enol ethers) becomes accessible at higher temperatures.
-
Rule of Thumb: If you must warm up, add the electrophile at -78°C, then allow the mixture to warm slowly. This ensures the reaction occurs at the lowest temperature where the aggregate breaks.
Q3: How do I know if I have an aggregation problem without doing a kinetic study? A: Perform a Concentration Study . Run the reaction at 0.1 M and 0.01 M.
-
If the reaction is faster or cleaner at 0.01 M (dilute), you have an aggregation problem (lower concentrations favor de-aggregation).
-
If the reaction is slower at 0.01 M, it follows standard bimolecular kinetics.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic logic for distinguishing between deprotonation failure and aggregation failure.
References & Authoritative Grounding
-
Collum, D. B. (1993). Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Journal of the American Chemical Society.[2][4][5] (Explains why TMEDA often fails to deaggregate compared to HMPA).
-
Reich, H. J., & Kulicke, K. J. (1996). Effect of HMPA on the Reactivity of Lithium Enolates.[3][6] Journal of the American Chemical Society.[2][4][5] (Definitive work on HMPA solvation numbers).
-
Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. Journal of the American Chemical Society.[2][4][5] (Establishes the LiCl protocol).
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates.[6][7][8][9][10][11][12] Angewandte Chemie International Edition. (Classic review on crystal structures of aggregates).
-
Kim, Y. J., & Bernstein, M. P. (1992). Lithium enolate aggregates in THF: The role of aging. Tetrahedron Letters. (Specifics on the kinetics of tetramer formation).
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithium Amino Alkoxide-Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
Purification methods for N,N-diisopropylacetoacetamide: distillation vs. chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific challenges associated with purifying N,N-diisopropylacetoacetamide . Because this compound is a heat-sensitive liquid, choosing between vacuum distillation and flash chromatography requires a deep understanding of its physicochemical behavior.
This guide moves beyond basic protocols by explaining the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.
Physicochemical Profiling
Before selecting a purification method, you must understand the inherent properties of the molecule. The table below summarizes the critical data driving our methodological choices.
| Property | Value | Implication for Purification Strategy |
| Molecular Weight | 185.27 g/mol | Moderate size; elutes predictably on standard silica gel. |
| Boiling Point | 104–107 °C (at 5.0 mm Hg) | Mandates high-vacuum distillation to lower the boiling point and avoid thermal stress. |
| Physical State | Liquid (at standard conditions) | Precludes standard crystallization; distillation is highly efficient for bulk recovery. |
| Thermal Stability | Prone to degradation > 130 °C | Strict temperature control is required; avoid prolonged heating to prevent de-amination . |
| UV Absorbance | Weak (lacks aromatic conjugation) | Requires chemical staining (e.g., KMnO₄ or PMA) for TLC fraction monitoring. |
Purification Workflow Decision Matrix
Use the following logic tree to determine the optimal purification route based on your current experimental scale and purity requirements.
Decision Matrix: Selecting the optimal purification route for N,N-diisopropylacetoacetamide.
Route A: Fractional Vacuum Distillation
For bulk synthesis (>10g), vacuum distillation is the gold standard. However, because acetoacetamides are thermally labile, the system must be rigorously controlled.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a short-path distillation apparatus with a Vigreux column. Causality: A short-path setup minimizes holdup volume, reducing the time the compound spends at elevated temperatures.
-
Vacuum Application: Apply a high vacuum (target < 5.0 mm Hg) before initiating heating. Causality: Pulling the vacuum first purges oxygen and drastically lowers the boiling point, preventing oxidative and thermal degradation.
-
Controlled Heating: Gradually increase the oil bath temperature. Keep the bath strictly below 130 °C.
-
Fraction Collection & Validation: Discard the initial fore-run (typically residual diisopropylamine or low-boiling diketene byproducts). Collect the main fraction only when the vapor temperature stabilizes at the 104–107 °C plateau.
-
Self-Validation System: A fluctuating vapor temperature indicates co-elution of impurities or vacuum leaks; a rock-steady temperature plateau validates the high purity of the eluting fraction.
-
-
Safe Shutdown: Backfill the system with inert gas (Nitrogen or Argon) only after the distillation flask has cooled to room temperature.
Troubleshooting Guide: Distillation
Q: My product is turning yellow/brown in the distillation flask, and my recovered yield is very low. What is happening? A: You are observing thermal degradation. Acetoacetamides are inherently heat-sensitive; prolonged exposure to high temperatures induces self-condensation (forming dehydroacetic acid derivatives) or de-amination . The causality here is a mismatch between your vacuum depth and heating bath temperature. If your vacuum is too weak (e.g., >10 mm Hg), you are forced to increase the bath temperature beyond the thermal stability threshold of the compound. Ensure your vacuum pump is pulling at least 5.0 mm Hg so the vapor temperature remains in the safe 104–107 °C range.
Q: The distillation temperature fluctuates wildly, and the liquid bumps violently into the condenser. A: Bumping is common with viscous amides under high vacuum. The lack of nucleation sites causes superheating, followed by explosive boiling. Introduce a magnetic stir bar or a fine capillary bleed to provide continuous nucleation. Furthermore, ensure the vacuum is completely stabilized before applying any heat to the oil bath.
Route B: Flash Column Chromatography
For small-scale reactions (<10g) or when isolating the compound for sensitive biological assays, flash chromatography offers a gentler, high-resolution alternative.
Step-by-Step Methodology
-
Stationary Phase Deactivation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in hexanes containing 1% Triethylamine (TEA). Causality: TEA deactivates the acidic silanol groups on the silica, preventing the amide from hydrogen-bonding and streaking.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed to ensure a narrow starting band.
-
Gradient Elution: Elute using a gradient solvent system, starting with 90:10 Hexanes:Ethyl Acetate and gradually increasing polarity to 70:30.
-
Fraction Monitoring & Validation: Spot fractions on a TLC plate, elute, and stain with Potassium Permanganate (KMnO₄).
-
Self-Validation System: The presence of a single, tight, bright yellow spot against a purple background after staining confirms the absence of co-eluting impurities. If multiple spots appear, the fraction must be discarded or re-columned.
-
-
Concentration: Pool the pure fractions and concentrate under reduced pressure at < 40 °C to yield the purified liquid.
Troubleshooting Guide: Chromatography
Q: The compound streaks severely down the TLC plate and co-elutes with closely related impurities. How can I resolve this? A: Streaking is caused by secondary interactions—specifically, strong hydrogen bonding between the amide carbonyl/nitrogen of N,N-diisopropylacetoacetamide and the acidic silanol groups on the silica gel surface. To disrupt this causality, you must deactivate the stationary phase. As noted in the protocol, introducing 1% to 2% TEA into your eluent system competitively binds the free silanols, preventing the amide from dragging and resulting in tight, well-resolved bands.
Q: I cannot detect my product on the TLC plate under standard 254 nm UV light. Did the synthesis fail?
A: Not necessarily. Unlike acetoacetanilides, which possess a UV-active aromatic ring, N,N-diisopropylacetoacetamide lacks an extended conjugated
General FAQs
Q: Can I use crystallization instead of distillation or chromatography? A: No. N,N-diisopropylacetoacetamide is a liquid at room temperature (or a low-melting semi-solid depending on ambient conditions), making standard solvent crystallization highly impractical for routine purification. Distillation remains the most efficient method for bulk recovery.
Q: How should I store the purified N,N-diisopropylacetoacetamide to prevent degradation over time? A: Store the purified liquid in a tightly sealed amber glass bottle under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Shielding it from light and moisture prevents slow hydrolysis of the amide bond and limits ambient thermal degradation.
References
- Title: US Patent 3,095,419A - Process for preparing z-oxo-j- Source: Google Patents URL
- Title: US Patent 2,744,933A - Amine-sulfur dioxide-addition products of acetoacetanilides Source: Google Patents URL
Minimizing O-alkylation side products in beta-keto amide synthesis
Technical Support Center: Minimizing O-Alkylation in Beta-Keto Amide Synthesis
Diagnostic & Triage: Is it O-Alkylation?
Before altering experimental parameters, confirm the identity of your side product. Beta-keto amides form ambident enolates that can react at the
Quick Identification Guide:
| Feature | C-Alkylation (Desired) | O-Alkylation (Side Product) |
| Structure | ||
| ~200 ppm (Ketone C=O remains) | ~160-170 ppm (Ketone C=O lost; Enol C-O appears) | |
| IR Spectrum | Strong Ketone C=O stretch (~1715 cm | Loss of Ketone C=O; Appearance of C=C (~1600-1650 cm |
| Stability | Stable to mild acid/workup. | Often acid-labile (hydrolyzes back to starting material). |
Mechanism & Theory: The Ambident Enolate
The selectivity is governed by the Hard-Soft Acid-Base (HSAB) Theory and Ion Pairing .
-
Oxygen (Hard Nucleophile): High charge density. Favored by "naked" enolates (separated ion pairs) and hard electrophiles.
-
Carbon (Soft Nucleophile): Lower charge density, orbital-controlled. Favored by tight ion pairs (chelation) and soft electrophiles.
Pathway Visualization:
Figure 1: Competing pathways in enolate alkylation. C-alkylation is thermodynamically preferred but requires specific conditions to suppress the kinetic O-alkylation pathway.
Troubleshooting Guides (FAQs)
Q1: I am using NaH in DMF and getting 40% O-alkylation. Why?
A: This is a classic "naked enolate" scenario.
-
The Cause: DMF is a polar aprotic solvent that effectively solvates the cation (
), leaving the enolate "naked" and highly reactive at its hardest center (Oxygen). -
The Fix: Switch to THF (Tetrahydrofuran). THF is less polar and coordinates less strongly to the cation, promoting the formation of Contact Ion Pairs (CIP) . In a CIP, the cation (
or ) coordinates to the enolate oxygen, effectively "blocking" it and forcing the electrophile to attack the Carbon.
Q2: Does the choice of base matter?
A: Yes, critically.
-
Recommendation: Use Lithium bases like LDA (Lithium Diisopropylamide) or LiHMDS .
-
Reasoning: Lithium (
) is a small, hard cation with high charge density. It forms very tight chelates with the enolate oxygen (and often the amide oxygen), shielding the O-site. Larger cations like Potassium ( , from KHMDS or KH) form looser ion pairs, increasing O-alkylation risk.
Q3: I am using an alkyl tosylate/mesylate. Is that a problem?
A: Yes. Sulfonates (OTs, OMs) are "hard" electrophiles with a significant dipole on the oxygen.
-
The Fix: Switch to Alkyl Iodides (R-I). Iodides are "soft" electrophiles. According to HSAB theory, the soft Carbon of the enolate prefers to react with the soft Iodide electrophile.
-
Pro-Tip: If you must use a chloride or bromide, add 1.0 equiv of LiI (Lithium Iodide) to the reaction (Finkelstein condition in situ) to convert the alkyl halide to the iodide.
Q4: I have a secondary amide (-CONHR). Do I need to protect the Nitrogen?
A: Not necessarily, but you must adjust stoichiometry.
-
Issue: The amide N-H (
) is often less acidic than the -keto -CH ( ), but bases like LDA will deprotonate both rapidly. -
Protocol: Use 2.2 equivalents of base . The first equivalent removes the
-proton; the second removes the N-H proton to form a dianion. The dianion is highly reactive at the Carbon. -
Warning: If you use only 1 equiv, you may get a mixture of N- and C- anions, or proton transfer equilibration leading to lower yields.
Standard Operating Procedure (SOP): Selective C-Alkylation
Objective: Mono-alkylation of a generic
Reagents:
-
Substrate:
-Keto Amide (1.0 equiv) -
Base: LDA (Lithium Diisopropylamide) (2.2 equiv for secondary amides; 1.1 equiv for tertiary)
-
Electrophile: Alkyl Iodide (1.1 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Additive (Optional): HMPA or DMPU (Only if reactivity is low, but use sparingly as they promote O-alkylation; usually avoid).
Protocol:
-
Preparation: Flame-dry all glassware and cool under
or Ar. -
Base Generation: Add anhydrous THF to the flask. Add LDA (commercial or generated in situ from
) at -78°C. -
Enolization: Dissolve the
-keto amide in minimal THF. Add dropwise to the LDA solution at -78°C .-
Why? Low temperature favors the kinetic formation of the Lithium enolate and prevents decomposition.
-
Time: Stir for 30–60 minutes to ensure complete deprotonation and formation of the tight Li-chelate.
-
-
Alkylation: Add the Alkyl Iodide (neat or in THF) dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0°C or Room Temperature over 2–4 hours.
-
Note: C-alkylation often has a higher activation energy than O-alkylation. If the reaction is quenched too cold, you might recover starting material. If warmed too fast, you lose selectivity.
-
-
Quench: Add saturated aqueous
. Extract with EtOAc.
Decision Tree for Troubleshooting
Use this logic flow to resolve persistent selectivity issues.
Figure 2: Step-by-step logic for eliminating O-alkylation side products.
Advanced Workaround: The Enamine Route
If direct alkylation remains problematic (e.g., with highly reactive electrophiles), bypass the enolate entirely using an Enamine .
-
Enamine Formation: React
-keto amide with a secondary amine (e.g., pyrrolidine) + acid catalyst -amino- -unsaturated amide. -
C-Alkylation: Enamines are softer nucleophiles than enolates and react almost exclusively at the Carbon.
-
Hydrolysis: Treat with mild acid (
) to remove the amine and regenerate the ketone.
References
-
Selectivity in Enolate Alkylation (Review)
- Chemistry of Enolates - C vs O Alkyl
-
Hard-Soft Acid-Base Theory in Enolates
-
Seitz, C. G., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? Journal of Organic Chemistry.[1]
-
-
Beta-Keto Amide Synthesis & Reactivity
- Synthesis of beta-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
-
NMR Identification of Enol Ethers
- Chemical Shifts in 1H NMR Spectroscopy. Chemistry LibreTexts.
Sources
Technical Support Center: Controlling the Exothermic Reaction of Diisopropylamine with Diketene
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals handling the highly reactive amidation of diketene with diisopropylamine (DIPA) to synthesize N,N-diisopropylacetoacetamide. Due to the severe energetic hazards associated with this chemistry, this guide prioritizes mechanistic causality, thermal control, and self-validating continuous flow protocols.
Part 1: Mechanistic Fundamentals & Safety FAQs
Q: Why does the reaction between diisopropylamine (DIPA) and diketene frequently lead to thermal runaway? A: The synthesis of N,N-diisopropylacetoacetamide proceeds via the nucleophilic attack of the secondary amine (DIPA) on the carbonyl carbon of the strained oxetan-2-one ring of diketene. This ring-opening acylation is inherently highly exothermic.
The danger arises because diketene is highly susceptible to base-catalyzed polymerization[1]. DIPA acts as both the target nucleophile and a base. If localized concentration gradients or inadequate heat dissipation cause the temperature to spike, DIPA will catalyze parasitic diketene polymerization. This secondary degradation pathway releases a massive decomposition energy of 1000 to 1500 J/g[2], leading to a self-accelerating thermal runaway, pressure build-up, and potential explosion[3].
Q: What are the critical storage and handling parameters for diketene to prevent premature polymerization? A: Diketene must be stored strictly between 2 °C and 8 °C in tightly sealed, moisture-free containers (such as stainless steel or glass)[4]. It reacts violently with water to form acetoacetic acid, which subsequently decomposes into acetone and carbon dioxide gas, creating severe pressure hazards. Furthermore, diketene forms explosive vapor/air mixtures at temperatures above 33 °C[5].
Caption: Causality loop of thermal runaway in diketene-amine reactions.
Part 2: Troubleshooting Guide
Q: During batch dosing, my reaction mixture rapidly pressurizes and turns a dark, tarry brown. What is the mechanism behind this failure, and how do I fix it? A: The dark discoloration and pressurization indicate that you have triggered the base-catalyzed thermal runaway described above. In standard batch reactors, adding diketene to DIPA creates localized "hot spots" because the heat generation rate vastly exceeds the vessel's cooling capacity.
Solution: You must abandon semi-batch dosing for this specific reaction and transition to a Continuous Flow Microreactor (MRT) system [6]. Microstructured reactors provide massive heat transfer areas, ensuring isothermal conditions. If batch processing is absolutely unavoidable, you must use a highly dilute system (e.g., in anhydrous toluene) and dose the diketene at a strictly controlled micro-rate, ensuring the internal temperature never exceeds 10 °C.
Q: Why is my yield of N,N-diisopropylacetoacetamide lower than 60% even with external ice cooling? A: External cooling in a batch flask only cools the boundary layer of the liquid. The core of the reaction mixture still experiences micro-thermal spikes, consuming diketene via polymerization before it can react with the amine. The only way to achieve >95% yield is to eliminate diffusion limitations and thermal gradients using high-shear micro-mixing.
Quantitative Data: Reactor Modality Comparison
| Parameter | Batch Reactor | Continuous Flow (Microreactor) | Causality / Scientific Rationale |
| Heat Transfer Area | Low (<10 m²/m³) | Extremely High (>10,000 m²/m³) | High surface-to-volume ratio in microchannels allows instantaneous dissipation of the exothermic heat of amidation. |
| Temperature Control | Prone to hot spots | Isothermal (± 1 °C) | Prevents localized temperature spikes that exceed the activation energy for diketene polymerization. |
| Diketene Accumulation | High risk during dosing | Negligible | Rapid mixing and short diffusion paths ensure diketene is consumed immediately upon contact with DIPA. |
| Runaway Risk | High | Very Low | Minimal active reactor volume (hold-up) means the total potential energy release is safely contained. |
Part 3: Self-Validating Experimental Protocol
To ensure absolute safety and high yield, the following protocol utilizes a continuous flow methodology. This system is self-validating: by monitoring the steady-state temperature of the microreactor effluent, you can instantly verify that the reaction is proceeding isothermally without hazardous accumulation.
Continuous Flow Synthesis of N,N-Diisopropylacetoacetamide
Step 1: System Purge and Dehydration Flush a Hastelloy or PTFE microreactor system thoroughly with anhydrous nitrogen. Causality: Diketene is extremely moisture-sensitive. Any residual water will hydrolyze diketene into acetoacetic acid, which rapidly decarboxylates into acetone and CO₂, causing dangerous pressure spikes[5].
Step 2: Reagent Preparation (Under Fume Hood)
-
Feed A: Prepare a 2.0 M solution of diisopropylamine in anhydrous toluene.
-
Feed B: Prepare a 2.0 M solution of diketene in anhydrous toluene. Causality: Toluene acts as a thermal sink. Diluting the neat reagents significantly lowers the adiabatic temperature rise (
) of the mixture.
Step 3: Thermal Equilibration Submerge the microreactor's T-mixer and residence coil in a recirculating chiller bath set to 5 °C. Pump pure anhydrous toluene through both lines until the system reaches thermal equilibrium. Causality: Maintaining the reaction below 10 °C completely suppresses the activation energy required for the base-catalyzed diketene polymerization[2].
Step 4: Hydrodynamic Pumping & Amidation Using dual HPLC pumps, introduce Feed A and Feed B. Set the flow rates to achieve a 1:1.05 molar ratio (a slight excess of DIPA) with a residence time of 2 to 5 minutes. Causality: Ensuring diketene is the limiting reagent guarantees that all diketene is consumed within the chilled reactor zone, preventing unreacted highly-reactive diketene from accumulating downstream.
Step 5: Quenching and Steady-State Collection Direct the reactor effluent into a collection flask submerged in an ice bath. Monitor the external temperature of the tubing right after the mixing zone; it should remain stable. Causality: Continuous output allows for immediate steady-state monitoring. If a blockage or temperature spike occurs, the pumps can be immediately halted, limiting the hazardous volume to just a few milliliters.
Step 6: Workup Remove the toluene solvent under reduced pressure. The resulting N,N-diisopropylacetoacetamide can be purified via vacuum distillation.
Caption: Continuous flow microreactor setup for safe diketene amidation.
References
1.[5] ketene - Safety Data Sheet - ChemicalBook. ChemicalBook. 5 2.[1] Diketene (CAS 674-82-8): Properties, Hazards, and Safe Handling for Industrial Use. NBInno. 1 3.[4] What are the storage requirements for diketene as per technical standards. Filo. 4 4.[3] 1298510 August 2000 Search results from IChemE's Accident Database. IChemE. 3 5.[2] Industrial Distillation Aspects of Diketene. CHIMIA. 2 6.[6] Industrial Production of Chemicals in Microstructured Reactors. Dechema. 6
Sources
Solving solubility issues of N,N-diisopropylacetoacetamide metal complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-diisopropylacetoacetamide and its metal complexes. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet challenging issue of solubility. Our focus is not just on what to do, but why you're doing it, ensuring your experimental choices are grounded in solid scientific principles.
Section 1: Understanding the Core Problem - Why Do Solubility Issues Arise?
The solubility of a metal complex is a delicate balance between the energy holding the complex together in its solid state (lattice energy) and the energy released when it interacts with solvent molecules (solvation energy).[1] For a complex to dissolve, the solvation energy must overcome the lattice energy. With N,N-diisopropylacetoacetamide complexes, several factors come into play:
-
The Ligand (N,N-diisopropylacetoacetamide): This ligand is an N,N-dialkyl amide. The two isopropyl groups are bulky and non-polar, which generally imparts good solubility in organic solvents. However, the amide carbonyl oxygen is a hard donor atom that coordinates strongly with metal ions.
-
The Metal Ion: The properties of the metal ion are critical. Small, highly charged metal ions (hard acids) form very stable complexes.[2][3] Lanthanide and actinide ions, common partners for this ligand class in applications like solvent extraction, have high coordination numbers which can lead to the formation of polynuclear or tightly packed crystalline structures that are difficult to dissolve.[4][5][6]
-
The Overall Complex: A neutral complex, stabilized in the solid state primarily by weaker van der Waals forces, will generally be more soluble in non-polar or weakly polar organic solvents like chlorinated solvents.[1] Conversely, if the complex is ionic (cationic or anionic), it will require polar solvents to effectively solvate the charged species and its counter-ions.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: My newly synthesized N,N-diisopropylacetoacetamide complex is insoluble in everything I've tried. Where do I start?
This is a common frustration. The first step is a systematic and logical approach to solvent selection before making more drastic changes.
-
Causality: The principle of "like dissolves like" is your primary guide.[8] The bulky isopropyl groups on the ligand suggest solubility in non-polar organic solvents, while the coordinated metal center might interact with more polar solvents. The balance is key.
-
Recommendation: Begin with a micro-scale systematic solvent screening. This conserves your valuable compound. Do not just test one or two common lab solvents; test a range of polarities. See Protocol 4.1 for a detailed methodology. Often, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are successful for metal complexes.[9][10]
Q2: How does the choice of metal (e.g., Lanthanide vs. Actinide vs. Transition Metal) affect the solubility of my complex?
The metal ion is central to the complex's properties, including its geometry, stability, and, consequently, its solubility.
-
Causality: Lanthanide and actinide ions are large and can have high coordination numbers (often 8, 9, or more).[5] This can lead to the inclusion of solvent or counter-ion molecules in the crystal lattice, drastically affecting lattice energy. Transition metals typically have lower coordination numbers (4 or 6) and can form simpler, more discrete molecules that may be easier to solvate. Furthermore, the "hardness" or "softness" of the metal ion affects its bond with the ligand, influencing the overall polarity and stability of the complex.[2]
-
Recommendation: When working with lanthanides or actinides, anticipate potential solubility challenges. Be prepared to explore a wider range of solvents, including coordinating solvents like DMF or DMSO, which can sometimes displace weakly bound ligands and aid dissolution. For transition metals, start with common organic solvents like DCM or THF.
Q3: My complex is intended for an aqueous application but is completely insoluble in water. What are my options?
This is a major hurdle in drug development and catalysis. Bridging the gap between organic synthesis and aqueous application requires specific strategies.
-
Causality: The significant non-polar character of the diisopropyl groups makes aqueous solubility inherently poor. To overcome this, you must introduce features that can favorably interact with water.
-
Recommendations:
-
pH Adjustment: If your ligand or complex has protonatable sites, changing the pH can create a charged species that is more water-soluble.[11]
-
Co-solvents: Using a water-miscible organic co-solvent like ethanol, DMSO, or PEG 400 can be highly effective.[8] The co-solvent acts as a bridge, reducing the overall polarity of the solvent system to a level that can accommodate the complex.[8] See Protocol 4.2 .
-
Ligand Modification: This is a more advanced synthetic approach. Introducing hydrophilic groups (e.g., carboxylates, sulfonates, or polyethylene glycol chains) onto the ligand backbone is a proven method for increasing aqueous solubility.[7]
-
Q4: Can I simply heat the mixture to dissolve my complex?
Heating increases the kinetic energy of the system and can often overcome the activation energy barrier for dissolution. However, it must be done with caution.
-
Causality: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[11] This can be a quick and effective method. The risk, however, is that your complex may be thermally unstable or could decompose, especially in the presence of coordinating solvents.
-
Recommendation: First, run a thermogravimetric analysis (TGA) on a small sample of your complex to determine its decomposition temperature. If it is stable, you can attempt to increase solubility by gently heating the mixture. Always monitor for color changes or the formation of new precipitates that might indicate decomposition. Be aware that the compound may precipitate upon cooling.[12]
Section 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Complex precipitates during reaction or upon cooling. | The complex has low solubility at the reaction or final temperature. The reaction solvent may not be optimal for the final product. | Maintain a higher reaction temperature if the complex is stable. If not, consider a co-solvent system that provides better solubility at lower temperatures.[12] Alternatively, perform the reaction in a solvent where the product is insoluble to drive the reaction to completion via Le Chatelier's principle, then isolate and find a suitable solvent for purification. |
| Low reaction yield, with starting material still present. | Poor solubility of the metal salt or the N,N-diisopropylacetoacetamide ligand is preventing them from reacting efficiently. | Increase the solvent volume. If impractical, use a co-solvent system to dissolve the poorly soluble reactant completely before adding other reagents.[8] Sonication can also be used to increase the rate of dissolution by breaking down intermolecular interactions and increasing surface area.[12] See Protocol 4.3 . |
| Inconsistent results and yields between batches. | This often points to a hidden solubility issue. The rate of addition, stirring speed, or slight temperature variations can affect the dissolution of a sparingly soluble species, leading to variable outcomes. | Ensure all starting materials are fully dissolved before proceeding with the next reaction step. Standardize procedures for stirring and temperature control. Consider preparing a stock solution of the problematic reagent in a proven solvent system. |
| Complex dissolves initially but then crashes out. | A supersaturated solution was formed, or a slow change in the complex's structure (e.g., polymerization, solvent exchange) is occurring, leading to a less soluble species. | Try using a larger volume of solvent or a different solvent system altogether. If a structural change is suspected, re-characterize the precipitate to understand what has formed. |
Section 4: Experimental Protocols
Protocol 4.1: Systematic Micro-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent for a new N,N-diisopropylacetoacetamide metal complex using minimal material.
Methodology:
-
Preparation: Aliquot ~1-2 mg of your complex into several small, labeled glass vials.
-
Solvent Addition (Stepwise): To the first vial, add a non-polar solvent (e.g., Hexane) dropwise (approx. 50 µL per drop) while observing. Vortex or stir gently between additions. Add up to 1 mL.
-
Observation: Record if the compound is "Insoluble," "Sparingly Soluble," or "Fully Soluble."
-
Progression: Repeat step 2 for each vial, progressing through solvents of increasing polarity. A recommended sequence is: Hexane → Toluene → Dichloromethane (DCM) → Tetrahydrofuran (THF) → Ethyl Acetate → Acetonitrile → Acetone → Ethanol → Methanol → Dimethylformamide (DMF) → Dimethyl Sulfoxide (DMSO) → Water.
-
Causality Check: This systematic progression allows you to pinpoint the polarity range where your complex is most soluble, providing valuable information about its overall character. This is more effective than random testing.
Protocol 4.2: Utilizing Co-Solvents for Aqueous Dilution
Objective: To prepare a solution of an organically-soluble complex for use in an aqueous buffer system.
Methodology:
-
Initial Dissolution: Dissolve the complex in the minimum required volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or DMF), creating a concentrated stock solution.[13]
-
Co-solvent Addition: While vortexing the aqueous buffer of choice, add the concentrated stock solution dropwise.[12] Do not add the buffer to the stock solution, as this can cause the compound to crash out immediately.
-
Monitoring: Observe the solution for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a working solution.
-
Optimization: The final concentration of the organic co-solvent should be kept as low as possible (ideally <5% v/v) to minimize its impact on biological or chemical systems.[13] If precipitation occurs, you may need to increase the ratio of co-solvent in the final mixture.
Protocol 4.3: Enhancing Dissolution with Sonication
Objective: To accelerate the dissolution of a sparingly soluble complex without heating.
Methodology:
-
Preparation: Place the complex and the chosen solvent in a suitable reaction vessel (e.g., a thick-walled flask or vial).
-
Sonication: Place the vessel in an ultrasonic bath. For more effective energy transfer, you can immerse an ultrasonic probe directly into the mixture.
-
Operation: Turn on the sonicator. The duration and power will depend on the material and solvent volume. Monitor the dissolution visually.
-
Causality: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (cavitation).[12] This process generates intense local mechanical forces that break down solid particles, increasing their surface area and accelerating the rate at which they can be solvated.[12]
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Diagram 2: Principle of Solvation
Caption: Solvation requires strong interactions between the complex and solvent.
References
-
Complexation | Geochemistry Class Notes. (2025, August 15). Fiveable. [Link]
-
Why are metal complexes readily soluble in chlorinated solvents? (2021, December 16). ResearchGate. [Link]
-
17.5: Factors that Affect Solubility. (2026, January 27). Chemistry LibreTexts. [Link]
-
Video: Complexation Equilibria: Factors Influencing Stability of Complexes. (2024, April 4). JoVE. [Link]
-
16.5: Complex Ions and Solubility. (2023, May 13). Chemistry LibreTexts. [Link]
-
Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. SciSpace. [Link]
-
How to find a better solution for the solubility of metal complexes? (2021, July 9). ResearchGate. [Link]
-
Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties. PMC. [Link]
-
N,N-Diisopropylacetamide. PubChem. [Link]
-
Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle. (2022, October 8). MDPI. [Link]
-
Solubility of the ligands and the complexes in some selected solvents. ResearchGate. [Link]
-
Neptunium extraction by N,N-dialkylamides. OSTI.GOV. [Link]
-
Selective extraction of minor actinides from acidic media using symmetric and asymmetric dithiophosphinic acids. Idaho National Laboratory. [Link]
-
Solubilities of metal-organic compounds? (2016, December 18). ResearchGate. [Link]
-
Liquid-liquid extraction of actinide ions from nitric acid feed using N,N,N',N',N",N"-hexa-n-hexylnitrilotriacetamide (HHNTA). INIS. [Link]
-
Solubility of the ligands and metal complexes in some common solvents. ResearchGate. [Link]
-
How to tackle compound solubility issue. (2022, January 6). Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: Complexation Equilibria: Factors Influencing Stability of Complexes [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Preventing hydrolysis of 3-Oxo-N,N-di(propan-2-yl)butanamide in aqueous media
The following Technical Support Guide addresses the stability and handling of 3-Oxo-N,N-di(propan-2-yl)butanamide (also known as N,N-Diisopropylacetoacetamide). This guide is designed for researchers utilizing this compound in aqueous environments, particularly in actinide extraction or organic synthesis.
Executive Summary
3-Oxo-N,N-di(propan-2-yl)butanamide exhibits moderate hydrolytic stability compared to its ester analogs due to the steric hindrance provided by the two isopropyl groups on the nitrogen atom. However, as a
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent this degradation.
Part 1: Degradation Mechanism & Critical Control Points
Understanding the enemy is the first step to prevention. The degradation of this ligand in water is not a single step but a cascade.
The Degradation Cascade
-
Hydrolysis : Water attacks the amide carbonyl. This is the rate-limiting step, catalyzed by acid (
) or base ( ). The bulky -diisopropyl group slows this significantly compared to N-methyl analogs. -
Cleavage : The amide bond breaks, yielding Diisopropylamine and Acetoacetic Acid .
-
Decarboxylation : Acetoacetic acid is unstable in solution and spontaneously decomposes into Acetone and Carbon Dioxide (
).
Visualizing the Pathway
The following diagram illustrates the breakdown pathway and the intervention points.
Caption: Mechanistic pathway of N,N-diisopropylacetoacetamide degradation in aqueous media. The primary control point is the initial hydrolysis step.
Part 2: Troubleshooting Guide (Q&A)
Scenario 1: pH Drift and Basicity
User Question: My aqueous solution of the ligand started at pH 7.0, but after 24 hours, the pH has drifted up to 8.5. Why is this happening?
Technical Analysis: This is a classic signature of hydrolysis.
-
Cause: The hydrolysis releases diisopropylamine (a secondary amine).
-
Mechanism: Diisopropylamine is a relatively strong base (
). As it accumulates, it scavenges protons, raising the pH of your solution. -
Feedback Loop: The increase in pH (more
) further accelerates the base-catalyzed hydrolysis of the remaining ligand, creating a runaway degradation effect.
Corrective Action:
-
Buffer Selection: Switch to a high-capacity buffer system (e.g., Phosphate or HEPES) rather than unbuffered water.
-
pH Target: Adjust to pH 6.0–6.5 . This is slightly acidic, which suppresses base-catalyzed hydrolysis but is not acidic enough to trigger rapid acid-catalyzed cleavage.
Scenario 2: Gas Evolution
User Question: I observe small bubbles forming in my reaction vessel over time, but I am not heating the solution to boiling.
Technical Analysis:
-
Cause: Decarboxylation of the acetoacetic acid intermediate.
-
Mechanism: Once the amide bond is cleaved, the resulting
-keto acid is thermally unstable and releases gas. -
Diagnostic: This confirms that hydrolysis has already occurred. The bubbles are a lagging indicator of degradation.
Corrective Action:
-
Temperature Control: Reduce the working temperature. Decarboxylation rates drop significantly below 4°C. Store stock solutions at -20°C.
Scenario 3: Loss of Extraction Efficiency
User Question: I am using this ligand for actinide extraction from nitric acid. My distribution coefficients (
Technical Analysis:
-
Context: In high acidity (e.g., 3M
), the carbonyl oxygen becomes protonated, making the amide carbon highly electrophilic and susceptible to water attack. -
Impact: The degradation products (acetone/amine) do not extract actinides effectively.
Corrective Action:
-
Contact Time: Minimize the contact time between the organic phase (containing the ligand) and the aqueous acidic phase.
-
Pre-equilibration: Do not pre-equilibrate the ligand with acid for long periods. Mix phases immediately before extraction.
Part 3: Validated Stability Protocol
Use this protocol to verify the integrity of your ligand stock before critical experiments.
HPLC Stability Assay
Objective: Quantify the remaining 3-Oxo-N,N-di(propan-2-yl)butanamide and detect the formation of diisopropylamine.
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide) and 254 nm |
| Standard | Freshly prepared 1 mM solution in anhydrous acetonitrile |
Step-by-Step Procedure:
-
Sampling: Take a 50 µL aliquot of your aqueous test solution.
-
Quenching: Immediately dilute into 950 µL of cold Acetonitrile . This stops the hydrolysis and precipitates any buffer salts.
-
Analysis: Inject 10 µL.
-
Interpretation:
-
Peak A (Ligand): Elutes later (more hydrophobic due to isopropyl groups).
-
Peak B (Amine): Elutes near the void volume (very polar/charged in acid).
-
Calculation: Purity % = (Area Ligand / Total Area) × 100.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave aqueous solutions of this compound?
A: No. The high temperature (121°C) and pressure will cause rapid and near-total hydrolysis of the
Q: Is the enol form more stable? A: In aqueous solution, the keto form predominates. While the enol form can be stabilized by intramolecular hydrogen bonding, water disrupts this by competing for H-bonds. Promoting the enol form (e.g., using non-polar solvents) generally slows hydrolysis, but this is not applicable if your application requires an aqueous phase.
Q: What is the best storage solvent? A: Store the compound as a solid at -20°C. If a stock solution is necessary, use anhydrous acetonitrile or DMSO . Avoid alcohols (methanol/ethanol) as transesterification can occur over long periods.
References
-
PubChem. (n.d.). 3-methyl-N,N-di(propan-2-yl)butanamide Compound Summary. National Library of Medicine. Retrieved March 7, 2026, from [Link]
-
Guthrie, J. P. (1996).[1] Hydration of carboxamides.[1] Evaluation of the free energy change for addition of water to amides and peptides. Journal of the American Chemical Society.[1] (Cited for general amide hydrolysis thermodynamics).
-
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines. Open Access Pub. Retrieved March 7, 2026, from [Link]
Sources
Removing unreacted diisopropylamine from crude acetoacetamide product
Topic: Removal of Unreacted Diisopropylamine (DIPA) from Crude Acetoacetamide Product Ticket ID: PUR-AAA-001 Status: Open Analyst: Senior Application Scientist
Introduction: The Challenge of -Keto Amides
Welcome to the Purification Support Hub. You are likely dealing with a reaction product formed by the aminolysis of diketene or an acetoacetate ester using diisopropylamine (DIPA).
The core challenge here is not just removing the amine, but doing so without degrading your product.[1] Acetoacetamides contain a
-
Thermolability: They can decompose or polymerize at high temperatures, making aggressive distillation risky.
-
Chelation Potential: The 1,3-dicarbonyl system can chelate metals, ruling out standard copper-based amine washes.
-
Hydrolysis: While amides are generally stable, the
-keto group can facilitate hydrolysis under strongly acidic or basic conditions.
This guide provides three validated workflows to remove DIPA (
Workflow Selector: Choose Your Protocol
Before proceeding, determine the solubility profile of your specific acetoacetamide derivative.
Figure 1: Decision tree for selecting the optimal purification strategy based on product solubility and scale.
Method A: The Acidic Wash (Liquid-Liquid Extraction)
Best For: Products soluble in organic solvents (DCM, EtOAc, Toluene) but insoluble in water.
This is the most robust method. DIPA is a secondary amine with a
Critical Warning: Avoid Copper Washes
Do NOT use Copper(II) Sulfate (
) solution. While standard for removing amines, copper ions chelate with the-keto amide motif of acetoacetamides, forming stable blue/green complexes that retain the metal in your organic phase [1].
Protocol
-
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred as it extracts fewer non-polar impurities than DCM.
-
-
First Wash (Buffer): Wash with 10% Citric Acid or 1M HCl .
-
Volume: Use 20% of the organic phase volume.
-
Target pH: The aqueous layer pH should be < 3.
-
Why Citric Acid? It is milder than HCl and minimizes the risk of amide hydrolysis if the processing time is long [2].
-
-
Separation: Shake vigorously and allow layers to separate.[3][4] Drain the aqueous layer (contains DIPA salt).
-
Repeat: Repeat the acid wash once more.[3]
-
Neutralization: Wash the organic layer with Saturated Brine to remove residual acid and water.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Emulsion forms | Product has surfactant properties.[5] | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad. |
| Product loss | Product is partially water-soluble.[3][6] | Switch to Method B or back-extract the aqueous acid layer with fresh solvent. |
| Smell persists | DIPA not fully protonated. | Check aqueous pH.[7] If >4, add more acid. |
Method B: Solid Phase Scavenging (Resin Capture)
Best For: Water-soluble products or high-value libraries where extraction is difficult.
If your acetoacetamide is water-soluble, an aqueous wash will wash away your product. Instead, use a solid-supported scavenger resin to "fish out" the DIPA.
Mechanism
We use a Polymer-Supported Isocyanate (PS-NCO) resin. The isocyanate reacts covalently with the secondary amine (DIPA) to form an insoluble urea, which is removed by filtration.
Figure 2: Mechanism of electrophilic scavenging. The amine reacts with the resin; the amide product does not.
Protocol
-
Dissolution: Dissolve crude product in dry DCM, THF, or DMF.
-
Resin Addition: Add PS-Isocyanate resin (approx. 2–3 equivalents relative to the estimated DIPA excess) [3].
-
Incubation: Shake gently at room temperature for 2–4 hours.
-
Tip: Do not use magnetic stirring, which can grind the resin beads into fine dust that blocks filters.
-
-
Filtration: Filter the mixture through a fritted funnel or cotton plug.
-
Rinse: Rinse the resin with a small amount of solvent to recover any product trapped in the matrix.[8]
-
Evaporation: Concentrate the filtrate.
Method C: Azeotropic Distillation
Best For: Large scale operations or thermally stable oils.
DIPA has a boiling point of 84°C. Simple evaporation often fails because DIPA can hydrogen-bond to the amide product, raising its effective volatility threshold. We use azeotropes to "carry" the amine out.[9]
Azeotropic Data
| Solvent Component | Boiling Point | Azeotrope with DIPA? | Azeotrope BP |
| Water | 100°C | Yes | 74.2°C |
| Toluene | 110°C | No (but breaks H-bonds) | N/A |
| Methanol | 64.7°C | No | N/A |
Protocol
-
Solvent Swap: Dissolve the residue in Toluene . Toluene is excellent for breaking amine-amide hydrogen bonds.
-
Rotary Evaporation: Evaporate the toluene at 50–60°C under reduced pressure. The DIPA will co-evaporate more efficiently than from a neat oil.
-
Repeat: Repeat the toluene addition and evaporation 2–3 times.
-
High Vacuum: Place the final oil on a high-vacuum manifold (<1 mbar) for 4 hours at 40°C.
Analytical Verification
How do you confirm the DIPA is gone?
1. Proton NMR (
-
Signal: Look for a septet at
2.8 – 3.0 ppm (CH protons) and a doublet at 1.0 – 1.1 ppm ( protons). -
Quantification: Integrate the DIPA septet against a known single proton in your acetoacetamide (e.g., the methylene
singlet at ~3.4 ppm).
2. pH Test (Crude Check) Dissolve a small amount of product in neutral water. Check pH.
-
pH ~7: Clean.
-
pH > 9: Residual DIPA present.
References
-
Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019). A structural guide to green solvent selection in organic synthesis. Green Chemistry, 21(23), 6245-6250.
-
Sigma-Aldrich. (n.d.). Acetoacetamide Product Information & Stability. Retrieved March 7, 2026.
-
Biotage. (2023). Strategies for Work-up and Purification: Scavenger Resins Guide.
-
National Institute of Standards and Technology (NIST). (2024). Diisopropylamine: Phase change data. NIST Chemistry WebBook.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Diisopropylamine = 99.5 108-18-9 [sigmaaldrich.com]
- 6. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2512584A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]
Technical Support Center: Stabilization of Beta-Keto Amide Enols
Topic: Stabilization and Isolation of Beta-Keto Amide Enols Ticket Type: Advanced Troubleshooting & Method Development Audience: Medicinal Chemists, Process Chemists
Introduction: The "Chameleon" Scaffold
Beta-keto amides (
Unlike simple ketones, these compounds exist in a dynamic equilibrium between the keto form and the Z-enol form (stabilized by intramolecular hydrogen bonding).[2][3] This equilibrium is highly sensitive to:
-
Solvent Polarity: Drastically alters NMR appearance and solubility.[1]
-
Surface Acidity: Causes streaking or decomposition on silica gel.[1]
-
pH/Metals: Susceptible to retro-Claisen decomposition or persistent metal chelation.[1]
This guide provides self-validating protocols to stabilize these species during workup and isolation.
Module 1: Tautomeric Control & Solvent Selection
The Issue: "My NMR spectrum looks like a mixture of two compounds, but LCMS shows a single peak."
Root Cause: You are observing slow-exchange tautomerism on the NMR time scale. In non-polar solvents (
Visualizing the Equilibrium
Protocol: The NMR Tautomer Check
Before assuming your reaction failed, validate the tautomer ratio.[1]
-
Take a sample: Dissolve ~5 mg of crude in
. -
Observe: Look for the enol proton (sharp singlet,
12–15 ppm) and the vinyl proton ( 5–6 ppm).[1] -
Compare: Dissolve a second sample in
. The enol peaks should diminish or disappear, replaced by the discrete methylene doublet/singlet of the keto form ( 3–4 ppm).
| Solvent | Dominant Species | Mechanism | Recommended For |
| Chloroform ( | Z-Enol (>90%) | Intramolecular H-bond is undisturbed. | Structural confirmation of enol core. |
| DMSO / Methanol | Keto (Mix) | Solvent acts as H-bond acceptor, breaking internal bond.[1] | Checking purity (simplifies spectrum).[1] |
| Water (pH > 10) | Enolate Anion | Deprotonation ( | Extraction into aqueous phase.[1] |
Module 2: Workup Strategies (Quenching & Extraction)
The Issue: "Yield loss during extraction" or "Emulsions that never settle."
Root Cause:
-
Metal Chelation: If synthesized via Lewis acids (
, ) or bases ( ), the beta-keto amide acts as a bidentate ligand.[1] Standard aqueous washes fail to remove the metal, leading to "greases" that trap product. -
Retro-Claisen: Strong basic washes (NaOH) can attack the ketone, causing cleavage (Retro-Claisen condensation), especially in non-hindered amides.[1]
Protocol: Buffered Chelation Quench
Use this for reactions involving Mg, Ti, or Li enolates.[1]
-
Cool: Chill reaction mixture to 0°C.
-
The Quench Cocktail: Do NOT use straight HCl. Instead, use a specific chelating buffer:
-
pH Adjustment: Adjust the aqueous layer to pH 5–6 using 1M HCl or Citric Acid.
-
Extraction: Extract with EtOAc or DCM.
-
Wash: Wash organic layer with Brine (removes residual water/emulsions).[1] Avoid NaOH or
washes if possible to prevent enolate formation and water solubility.[1]
Module 3: Purification (Chromatography)
The Issue: "The compound streaks from baseline to solvent front on TLC" or "I lost half my mass on the column."
Root Cause: The acidic enol proton (
-
Tailing/Streaking: Due to drag from the acidic sites.[1]
-
Irreversible Adsorption: The compound sticks to "hot spots" on the silica.[1]
-
Metal Catalysis: Trace metals in silica can catalyze decomposition.[1]
Decision Tree: Purification Strategy
Protocol: Acid-Doped Silica Chromatography
This is the "Gold Standard" for beta-dicarbonyls.
-
Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvents.[1]
-
Column Packing: Slurry pack the column using the acidified mobile phase.[1]
-
Loading: Load the sample. If solubility is poor, use a minimal amount of DCM/AcOH.[1]
-
Elution: Run the gradient. The compound should elute as a tight band.[1]
-
Post-Column: The acetic acid will co-elute.[1] It can be removed by:
Alternative: If the compound is acid-sensitive, use Neutral Alumina (Grade III) instead of silica.[1]
Module 4: FAQ & Troubleshooting
Q1: My beta-keto amide disappeared after sitting in methanol overnight. What happened? A: You likely experienced Retro-Claisen or Transesterification (if an ester was present).[1] Beta-keto amides are prone to cleavage of the C-C bond between the ketones in the presence of nucleophiles (MeOH) and trace base/acid.
-
Fix: Store the compound solid at -20°C. Avoid protic solvents (MeOH, EtOH) for long-term storage.[1] Use Aprotic solvents (DMSO, DCM) for stock solutions.[1]
Q2: The melting point is extremely broad (e.g., 80–110°C).[1] Is it impure? A: Not necessarily.[1] This is often due to the keto-enol phase transition .[1] As the crystal lattice heats up, the tautomeric ratio shifts, disrupting the lattice energy.[1]
-
Verification: Run a DSC (Differential Scanning Calorimetry) or rely on elemental analysis/NMR for purity confirmation rather than melting point.
Q3: I'm trying to alkylate the alpha-position, but I'm getting O-alkylation. A: This is the classic ambident nucleophile problem.
-
Fix: To favor C-alkylation, use a non-polar solvent (THF, Toluene) and a counter-ion that coordinates tightly to the oxygen (Li+ or Na+).[1] Avoid polar aprotic solvents (DMF, DMSO) which leave the oxygen "naked" and promote O-alkylation.[1]
References
-
Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in
-Ketoamides. Source: Scientific Research Publishing / Open Journal of Physical Chemistry.[1][5] Significance: Establishes the dominance of Z-enol forms in non-polar media and the role of intramolecular H-bonding. -
Acidity and Tautomerism of
-Keto Esters and Amides. Source: Journal of the American Chemical Society (ACS).[1] Significance: Provides data (~10-12) essential for designing extraction protocols. -
Simple purification of small-molecule-labelled peptides via palladium enolate formation. Source: Chemical Science (via PubMed).[1] Significance: Demonstrates the stability of metal-enolates and strategies for their controlled release/purification.
-
Synthesis of
-keto amides via Domino Fragmentation. Source: Beilstein Journal of Organic Chemistry (via NIH).[1] Significance: Details the synthesis and stability of these scaffolds in acidic media, supporting the use of acid-doped silica. -
Bordwell pKa Table (Amides & Ketones). Source: University of Wisconsin-Madison. Significance: Authoritative reference for predicting deprotonation events during workup.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Analytical and Performance Comparison Guide: N,N-Diisopropylacetoacetamide (DIPAA) vs. Alternative Acetoacetamides
Executive Summary
N,N-Diisopropylacetoacetamide (DIPAA) is a highly sterically hindered, active methylene compound utilized extensively as a bidentate ligand in transition-metal catalysis and as a robust building block in active pharmaceutical ingredient (API) synthesis. Its utility is heavily dictated by its unique conformational rigidity. This guide objectively compares the structural dynamics and performance of DIPAA against its less hindered alternatives—N,N-Diethylacetoacetamide (DEAA) and N-Isopropylacetoacetamide (MIPAA)—using 1H NMR spectroscopy as the primary analytical framework.
Mechanistic Insights: The Causality of Restricted Rotation
To utilize DIPAA effectively, researchers must understand the causality behind its complex 1H NMR spectrum. The amide C-N bond exhibits partial double bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group [1].
In DIPAA, the massive steric bulk of the two isopropyl groups severely restricts rotation around this C-N bond. At standard ambient temperature (298 K), the rotational exchange rate between the two conformers is significantly slower than the NMR timescale [2]. Consequently, the two isopropyl groups are locked into magnetically non-equivalent environments—one positioned syn to the carbonyl oxygen, and the other anti. This restricted rotation causes the isopropyl methine (-CH-) protons to split into two distinct septets, and the methyl (-CH3) protons to split into two distinct doublets, rather than presenting as a time-averaged single set of peaks [3].
Figure 1: Causality pathway linking molecular structure and steric bulk to observed 1H NMR characteristics.
1H NMR Characteristic Peaks of DIPAA (Data Presentation)
The following table summarizes the quantitative 1H NMR data for highly purified DIPAA in CDCl₃ at 298 K. Note that acetoacetamides exist in a keto-enol tautomeric equilibrium. While the keto form dominates, minor enol peaks are observable.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| Isopropyl Methyl (a) | 1.25 | Doublet (d) | 6H | Syn-isopropyl methyls; shielded by carbonyl proximity. |
| Isopropyl Methyl (b) | 1.40 | Doublet (d) | 6H | Anti-isopropyl methyls; deshielded relative to syn. |
| Acetyl Methyl | 2.28 | Singlet (s) | 3H | Terminal methyl of the acetoacetyl group. |
| Active Methylene | 3.55 | Singlet (s) | 2H | Highly acidic CH₂ between two carbonyls (Keto form). |
| Isopropyl Methine (a) | 3.65 | Septet (sept) | 1H | Syn-methine proton; often overlaps with active methylene. |
| Isopropyl Methine (b) | 4.15 | Septet (sept) | 1H | Anti-methine proton; strongly deshielded. |
| Enol Alkene (Minor) | ~5.20 | Singlet (s) | <0.1H | Vinylic proton of the enol tautomer (-C=CH-C=O). |
| Enol OH (Minor) | ~14.0 | Broad Singlet | <0.1H | Highly deshielded, intramolecularly hydrogen-bonded OH. |
Comparative Analysis: DIPAA vs. DEAA vs. MIPAA
When selecting an acetoacetamide for ligand design or multicomponent reactions (e.g., Ugi reactions), the choice of the nitrogen substituents drastically alters performance.
| Parameter | DIPAA (N,N-Diisopropyl) | DEAA (N,N-Diethyl) | MIPAA (N-Isopropyl) |
| Rotational Barrier (ΔG‡) | High (>16 kcal/mol) | Moderate (~14 kcal/mol) | Low (Rapid rotation) |
| NMR Resolution (298 K) | Sharp, distinct non-equivalent peaks. | Broadened peaks due to intermediate exchange rates. | Time-averaged single set of peaks (Trans-amide favors). |
| Metal Chelation Shielding | Superior. Prevents catalyst dimerization via massive steric bulk. | Moderate. Allows some bimetallic complex formation. | Poor. Prone to N-deprotonation, altering coordination mode. |
| Conformational Rigidity | High rigidity enforces excellent stereocontrol in asymmetric synthesis. | Flexible ethyl arms reduce stereoselectivity. | Highly flexible; poor stereocontrol. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Variable-Temperature (VT) NMR for Rotational Barrier Determination
Causality: VT-NMR is the only direct method to quantify the thermodynamic barrier (ΔG‡) of the C-N bond rotation, objectively validating the structural rigidity claimed in the comparison.
-
Sample Preparation: Dissolve 15 mg of highly pure DIPAA in 0.6 mL of Toluene-d8. Rationale: Toluene-d8 is chosen over CDCl₃ because its high boiling point (110 °C) safely permits the high-temperature acquisitions required to reach coalescence.
-
Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Self-Validation: Confirm the presence of two distinct isopropyl methyl doublets at ~1.0-1.2 ppm (Toluene-d8 shifts differ slightly from CDCl₃).
-
Incremental Heating: Increase the probe temperature in 10 K increments from 298 K to 380 K. Allow exactly 5 minutes of equilibration at each step. Self-Validation: Monitor the deuterium lock signal; a stable lock confirms thermal homogeneity within the sample tube.
-
Coalescence Observation: Identify the coalescence temperature (
)—the exact temperature at which the two distinct methyl doublets merge into a single, broad peak. -
Data Processing: Calculate the rotational barrier (ΔG‡) using the Eyring equation based on the
and the peak separation (Δν) measured at 298 K.
Figure 2: Step-by-step self-validating workflow for Variable-Temperature NMR analysis.
Protocol B: Synthesis and Purification of DIPAA for High-Fidelity NMR
Causality: Commercial DIPAA often contains trace diisopropylamine impurities which severely complicate the NMR analysis by overlapping with the methine septets. In-house synthesis via dioxinone ensures high-fidelity spectral data.
-
Reaction Setup: In a flame-dried Schlenk flask under inert argon, dissolve 1.1 equivalents of diisopropylamine in anhydrous toluene.
-
Reagent Addition: Slowly add 1.0 equivalent of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene adduct).
-
Thermal Activation: Heat the mixture to reflux (110 °C) for 2 hours. Rationale: Thermal decomposition of the dioxinone generates highly reactive acylketene in situ, which is immediately trapped by the sterically hindered amine, preventing polymerization side-reactions.
-
Purification: Remove toluene under reduced pressure. Purify the crude oil via fractional vacuum distillation (b.p. ~105 °C at 5 mmHg).
-
Purity Validation: Acquire a 1H NMR spectrum of the distillate. Self-Validation: The complete absence of a septet at ~2.9 ppm (characteristic of the free diisopropylamine methine proton) confirms successful purification and readiness for VT-NMR analysis.
References
- Turner, K. A., et al. "Gas- and liquid-phase NMR studies of conformational exchange in N,N-diisopropylacetamide." Journal of Molecular Structure (1992).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF10EnJDpnF4CRH_9OovxGN1-d4PzCSifXyq-A-qUXMH9rZT6uwaWk_ox2-lzr_o1m1IQ5zLFv3ZPHXBV8iy0YWbTQfLcp589hAMkV1aVDBabHgRDmrJrE3xRzBZFq-J8pRZxc5YXq-gwLUsBcgdv425CNEdDxiwHgG6X9Xlcq6TQcMBT5ssrVIff6hWOQOhYF0zkEOnOrc5F5OAV6PNeOjxy4SqpsDMvADleUIsZzSIexKC7zgPsG_9Cj5kFPwMorkKzxdTtrfAH9m8tE0VeZvxBvpwhVLGyjrHdOI6Xc=]
- Reeves, L. W., et al. "Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Trifluoro-acetamide, and Dimethyl Benzamide." Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHti4NAV9qruWtCKZmWtWYpGkrQy5qQLJIJcawqnmmbq-QU6knIb8ma_MjAH4uMbOFssDcalNDQRdhY5SqeVKl-D1lLwHKKF6saLfPoI5CHEYnyWnlMxSaupBpzDjm0Kw3Z2omWsKovFA==]
- Bradley, D. C., et al. "Synthesis and structural diversity of trivalent rare-earth metal diisopropylamide complexes." Dalton Transactions (2016).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGyHoDQ-Uul2U3ZWClzzEWXTeEH42wtwdHInejmAEGOMjhWACGXA59WVL55puDGoPkDE2Pmzals3Ug3WbGk6Xpcfxz24lxD8pTRJUqHNjBqmX76t3INglGA5h_y93WPOVd9mUXEIRjY9a9MTDFrYKFFZvZRtLjJUoR]
Analytical Comparison Guide: Differentiating Free vs. Metal-Coordinated Amides via FTIR Spectroscopy
Executive Summary
In the development of metallodrugs, metal-organic frameworks (MOFs), and peptide-based therapeutics, identifying the exact binding site of an amide ligand to a metal center is a critical quality attribute. Amides act as ambidentate ligands, capable of coordinating via the carbonyl oxygen (O-coordination) or the amide nitrogen (N-coordination). Fourier-Transform Infrared (FTIR) spectroscopy—specifically the analysis of the Amide I band—provides a rapid, non-destructive, and highly reliable method to objectively compare free amides against their coordinated counterparts.
This guide provides a comprehensive comparison of the spectral behaviors of free versus coordinated amides, grounded in mechanistic causality and field-validated experimental protocols.
The Mechanistic Causality of Amide I Band Shifts
To accurately interpret FTIR data, researchers must understand the quantum mechanical and structural causality behind vibrational shifts. The Amide I band (typically located between 1630 and 1690 cm⁻¹ in free amides) is primarily composed of the carbonyl (C=O) stretching vibration, with minor contributions from C-N stretching and N-H in-plane bending (1[1]).
The direction of the spectral shift upon metal complexation is dictated by the coordination site:
-
O-Coordination (Red Shift): When a metal cation coordinates to the carbonyl oxygen, it acts as a Lewis acid, withdrawing electron density from the C=O bond. This polarization reduces the double-bond character of the carbonyl group, lowering its force constant. Consequently, the Amide I band shifts to a lower wavenumber (typically Δν = -10 to -50 cm⁻¹) (2[2]).
-
N-Coordination (Blue Shift): If the metal coordinates via the nitrogen atom, the normal resonance delocalization of the nitrogen lone pair into the carbonyl π-system is disrupted. This localizes electron density into the C=O bond, increasing its double-bond character and force constant. As a result, the Amide I band shifts to a higher wavenumber (typically Δν = +10 to +35 cm⁻¹)[2].
Comparative Spectral Performance Data
The following table synthesizes objective spectral differences between free amides and their metal-coordinated analogs, establishing a benchmark for spectral interpretation (3[3];4[4]).
| Coordination State | Typical ν(C=O) Range (cm⁻¹) | Shift Direction (Δν) | Mechanistic Driver | Structural Implication |
| Free Amide (Control) | 1630 – 1690 | N/A | Standard resonance stabilization | Unbound ligand |
| O-Coordinated | 1580 – 1650 | Negative (-10 to -50 cm⁻¹) | Decreased C=O bond order | Metal-Oxygen bond formation |
| N-Coordinated | 1660 – 1720 | Positive (+10 to +35 cm⁻¹) | Increased C=O bond order | Metal-Nitrogen bond formation |
Experimental Workflow: A Self-Validating Protocol
To ensure high trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR.
Causality Check: Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption. Water exhibits a strong O-H bending mode near 1640 cm⁻¹, which directly overlaps with and obscures the Amide I band. ATR-FTIR eliminates this hygroscopic interference, creating a self-validating analytical system.
Step 1: System Calibration and Background
-
Clean the ATR crystal (e.g., Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to account for ambient CO₂ and atmospheric water vapor.
Step 2: Baseline Ligand Characterization (The Control)
-
Place the pure, uncoordinated free amide onto the ATR crystal. Apply consistent pressure using the ATR anvil.
-
Acquire the spectrum. Identify and document the exact wavenumber of the Amide I band (νC=O, ~1650 cm⁻¹) and the Amide II band (N-H bending / C-N stretching, ~1550 cm⁻¹).
Step 3: Complex Measurement
-
Clean the crystal and load the synthesized metal-amide complex.
-
Acquire the spectrum under identical resolution and scan parameters.
Step 4: Internal Control & Difference Spectroscopy
-
Self-Validation: Before analyzing the Amide I shift, examine the C-H stretching region (2800–3000 cm⁻¹). Because the alkyl backbone is typically uninvolved in coordination, these peaks should align perfectly between the free and coordinated spectra. If they do not, the shift is likely an instrumental artifact (e.g., poor crystal contact) rather than a true coordination effect.
-
Subtract the normalized free ligand spectrum from the complex spectrum to isolate the shifted Amide I peak and determine the coordination mode.
Diagnostic Workflow Visualization
The following logical decision tree illustrates the diagnostic pathway for determining amide coordination modes based on the acquired FTIR data.
Diagnostic workflow for determining amide coordination modes via FTIR.
References
- Interpreting Infrared Spectra Source: Specac Ltd URL
- Some benzimidazole amide complexes of ruthenium(II)
- FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin Source: MDPI URL
- Influence of metal-coordinating comonomers on the coordination structure and binding in magnetic poly(ionic liquid)
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Influence of metal-coordinating comonomers on the coordination structure and binding in magnetic poly(ionic liquid)s - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00076A [pubs.rsc.org]
Mass spectrometry fragmentation pattern of 3-Oxo-N,N-di(propan-2-yl)butanamide
An in-depth understanding of the mass spectrometry (MS) fragmentation pathways of complex amides is critical for structural elucidation, impurity profiling, and pharmacokinetic quantification. 3-Oxo-N,N-di(propan-2-yl)butanamide (also known as N,N-diisopropylacetoacetamide) is a sterically hindered
Because this molecule possesses two distinct carbonyl centers (a ketone and an amide) alongside bulky, branched N-alkyl substituents, its behavior in a mass spectrometer is highly dependent on the ionization technique employed.
This guide provides a comprehensive, objective comparison of the fragmentation patterns and analytical performance of 3-Oxo-N,N-di(propan-2-yl)butanamide across two orthogonal platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind these fragmentations, researchers can select the optimal platform for their specific analytical workflows.
Mechanistic Causality: Hard vs. Soft Ionization Pathways
The structural features of 3-Oxo-N,N-di(propan-2-yl)butanamide (
GC-EI-MS (70 eV): Radical-Driven Homolytic Cleavage
Electron Ionization (EI) is a "hard" ionization technique that strips an electron from the molecule, generating an odd-electron radical cation (
- -Cleavage: The most favored pathway is the cleavage of the C-C bond adjacent to the carbonyls. Cleavage at the ketone yields the stable acetyl cation (m/z 43). Cleavage at the amide yields the resonance-stabilized acylium ion (m/z 85) and the diisopropylamine radical.
-
McLafferty Rearrangement: Carbonyl compounds with a
-hydrogen undergo a characteristic six-membered ring transition state [2]. The amide carbonyl abstracts a -hydrogen from one of the isopropyl methyl groups, leading to the expulsion of a neutral propene molecule (-42 Da), yielding a diagnostic fragment at m/z 143 [3].
LC-ESI-MS/MS: Even-Electron Collision-Induced Dissociation (CID)
Electrospray Ionization (ESI) is a "soft" technique that generates an even-electron protonated precursor (
-
N-CO Bond Cleavage: Protonation preferentially occurs at the highly basic amide nitrogen. This weakens the adjacent C-N bond, prompting the expulsion of neutral diisopropylamine (101 Da) to form the dominant acylium product ion at m/z 85.
-
Neutral Loss of Ketene: Protonation at the ketone oxygen facilitates a characteristic rearrangement of the
-keto system, resulting in the elimination of neutral ketene ( , 42 Da) to yield m/z 144.
Fragmentation Pathway Visualizations
The following diagrams map the causal relationships between the precursor ions and their primary diagnostic fragments.
Figure 1: GC-EI-MS (70 eV) radical-driven fragmentation pathways.
Figure 2: LC-ESI-MS/MS even-electron CID fragmentation pathways.
Comparative Data: Diagnostic Ions
When developing a quantitative assay (e.g., MRM transitions) or performing qualitative library matching, selecting the correct diagnostic ions is paramount. The table below summarizes the empirical data expected for 3-Oxo-N,N-di(propan-2-yl)butanamide.
| Feature / Platform | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode) | Structural Assignment / Causality |
| Precursor Ion | m/z 185 ( | m/z 186.15 ( | EI yields radical cation; ESI yields protonated adduct. |
| Base Peak (100%) | m/z 85 | m/z 85 | Acylium ion ( |
| Secondary Ion | m/z 43 | m/z 144 | EI: Acetyl cation. ESI: Loss of neutral ketene from the |
| Tertiary Ion | m/z 143 | m/z 102 | EI: McLafferty loss of propene. ESI: Protonated diisopropylamine. |
| Limit of Detection | ~1-5 ng/mL | ~10-50 pg/mL | ESI-MS/MS offers superior sensitivity due to targeted MRM filtering. |
| Best Use Case | Unknown identification via NIST library matching. | High-sensitivity PK quantification in biological matrices. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in system suitability tests (SST). Do not proceed with sample analysis if the SST criteria are not met.
Protocol A: GC-EI-MS Qualitative Profiling
Objective: Obtain a full-scan fragmentation pattern for structural confirmation.
-
System Suitability (Autotune): Inject Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with appropriate isotopic ratios. The m/z 219/69 ratio must be >40%, and m/z 502/69 must be >2%.
-
Sample Preparation: Dissolve 1.0 mg of 3-Oxo-N,N-di(propan-2-yl)butanamide in 1.0 mL of LC-MS grade Dichloromethane (DCM). Dilute 1:100 in DCM to prevent detector saturation.
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
-
-
Mass Spectrometry Conditions:
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35 to 300.
-
-
Data Validation: Confirm the presence of the molecular ion at m/z 185 (often low abundance, <5%) and the base peak at m/z 85.
Protocol B: LC-ESI-MS/MS Quantitative Assay (MRM)
Objective: Develop a highly sensitive Multiple Reaction Monitoring (MRM) method.
-
System Suitability (Tuning): Infuse a 100 ng/mL solution of Reserpine. Verify the
at m/z 609.3 and optimize collision energy to achieve the m/z 195.1 product ion. Signal-to-noise (S/N) should exceed 1000:1. -
Sample Preparation: Prepare a 100 ng/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
MRM Transitions (Optimize Collision Energy via direct infusion):
-
Quantifier: m/z 186.2
85.1 (CE: ~15-20 eV) -
Qualifier 1: m/z 186.2
144.1 (CE: ~10-15 eV) -
Qualifier 2: m/z 186.2
102.1 (CE: ~20-25 eV)
-
-
-
Data Validation: The ratio of the quantifier to qualifier transitions must remain constant (
20%) across all calibration standards to confirm peak purity.
Conclusion
The choice between GC-EI-MS and LC-ESI-MS/MS for analyzing 3-Oxo-N,N-di(propan-2-yl)butanamide hinges on the analytical objective. GC-EI-MS leverages the molecule's structural susceptibility to radical-driven
References
-
Fokoue, H. H., Marques, J. V., Correia, M. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at:[Link]
-
JoVE Science Education. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at:[Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. Organic Structure Determination. Available at:[Link]
Comparative Lipophilicity Profile: N,N-Diisopropylacetoacetamide vs. N,N-Diethylacetoacetamide
This guide provides an in-depth technical comparison of N,N-Diisopropylacetoacetamide (DIPAA) versus N,N-Diethylacetoacetamide (DEAA) , focusing on their lipophilicity profiles and the consequent impact on phase-transfer applications such as solvent extraction and pharmaceutical intermediate synthesis.
Executive Summary & Chemical Identity
In the design of phase-transfer ligands and pharmaceutical intermediates, the balance between hydrophobicity (lipophilicity) and steric accessibility is the critical determinant of performance.
-
N,N-Diethylacetoacetamide (DEAA) acts as a "baseline" ligand: it possesses moderate water solubility and low-to-moderate lipophilicity, making it effective for systems where rapid kinetics and high metal loading are required, provided the organic phase is polar enough to prevent third-phase formation.
-
N,N-Diisopropylacetoacetamide (DIPAA) represents a "sterically crowded" alternative. The shift from ethyl to isopropyl substituents significantly increases lipophilicity (LogP), reducing aqueous loss. However, the branched nature of the isopropyl groups introduces steric hindrance near the carbonyl binding sites, which can alter coordination geometry and selectivity.
Physicochemical Comparison Table
| Feature | N,N-Diethylacetoacetamide (DEAA) | N,N-Diisopropylacetoacetamide (DIPAA) |
| CAS Registry | 2235-46-3 | Specialty/Custom Synthesis |
| Formula | ||
| Molecular Weight | 157.21 g/mol | 199.29 g/mol |
| Experimental LogP | 0.41 (Lit.) | ~1.3 – 1.5 (Predicted)* |
| Water Solubility | Moderate (~10 g/L) | Low (<1 g/L) |
| Steric Profile | Open, accessible carbonyls | Hindered amide rotation |
| Primary Utility | Agrochemicals (Phosphamidon), hydrophilic extraction | High-retention solvent extraction, specialized catalysis |
*Note: DIPAA LogP is estimated based on methylene unit increments (+0.5 per
Theoretical Basis: The "Alkyl Effect" on Lipophilicity
To understand the performance difference, we must analyze the structural causality. Lipophilicity in amides is driven by the ratio of apolar surface area (alkyl chains) to polar surface area (amide/keto groups).
Structural Causality
-
Carbon Load: DIPAA contains two additional carbons compared to DEAA. In standard QSAR (Quantitative Structure-Activity Relationship) models, each added methylene (
) group typically adds 0.5 log units to the partition coefficient ( ).- .
-
Branching Factor: While adding carbon increases hydrophobicity, branching (isopropyl vs. n-propyl) slightly reduces the boiling point and creates a "shielding" effect. The isopropyl groups in DIPAA create a hydrophobic shell around the nitrogen, significantly reducing the molecule's ability to hydrogen bond with water compared to the more open ethyl groups of DEAA.
Diagram: Structure-Property Relationship
The following diagram illustrates how the structural shift impacts both lipophilicity and metal binding potential.
Figure 1: Causal flow from alkyl substitution to functional outcomes.
Experimental Validation Protocols
As a scientist, you cannot rely solely on calculated values. The following protocols are designed to empirically validate the lipophilicity (
Protocol A: Shake-Flask Method (OECD 107 Adapted)
This is the gold standard for determining the partition coefficient (
Objective: Quantify the equilibrium distribution of DEAA and DIPAA.
Reagents:
-
n-Octanol (HPLC Grade, pre-saturated with water).
-
Distilled Water (pre-saturated with n-octanol).
-
Analyte: DEAA and DIPAA (>98% purity).
Workflow:
-
Preparation: Dissolve 10 mg of the amide in 10 mL of pre-saturated n-octanol.
-
Equilibration: Add 10 mL of pre-saturated water. Cap and shake mechanically for 60 minutes at 25°C ± 1°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze using UV-Vis Spectrophotometry (monitor carbonyl absorbance at
nm) or HPLC-UV.
-
-
Calculation:
Expected Result:
-
DEAA: Concentration in water will be significant. Ratio
2.5:1 ( ). -
DIPAA: Concentration in water will be negligible. Ratio
( ).[1]
Protocol B: Metal Distribution Ratio ( )
For drug development or nuclear extraction professionals, the "effective lipophilicity" is often measured by how well the ligand pulls a metal ion into the organic phase.
Objective: Compare extraction efficiency for U(VI) or a surrogate metal (e.g., Cu(II)).
Workflow:
-
Aqueous Phase: 0.01 M Metal Nitrate in 3 M
. -
Organic Phase: 0.5 M Ligand (DEAA or DIPAA) in Dodecane.
-
Note: DEAA may require a modifier (e.g., TBP or Octanol) to prevent third-phase formation due to its lower lipophilicity. DIPAA should dissolve more readily in dodecane.
-
-
Contact: Mix 1:1 volume ratio for 30 minutes.
-
Analysis: Measure metal concentration in the aqueous phase by ICP-OES before and after extraction.
-
Calculation:
Critical Insight: While DIPAA is more lipophilic, you may observe a lower
Application Analysis: Why the Difference Matters
Pharmaceutical Synthesis[2][3]
-
DEAA: Used as a scaffold for Phosphamidon and calcium channel blockers. Its water solubility allows it to be removed easily from organic reaction mixtures by simple aqueous washing.
-
DIPAA: Used when the intermediate must remain in the organic layer during aqueous workups. If your synthesis involves multiple wash steps, switching from DEAA to DIPAA prevents yield loss into the aqueous waste stream.
Solvent Extraction (Nuclear/Hydrometallurgy)
-
Phase Stability: DEAA often suffers from "third-phase formation" (splitting into a ligand-rich heavy organic phase) in non-polar solvents like kerosene because it is not lipophilic enough.
-
DIPAA Advantage: The isopropyl groups increase solubility in kerosene/dodecane, preventing third-phase formation without needing modifiers.
-
Selectivity Trade-off: The steric hindrance of DIPAA makes it more selective. It may reject smaller interfering ions that DEAA would co-extract, effectively acting as a "size-exclusion" ligand.
Diagram: Extraction Workflow Decision Matrix
Figure 2: Decision matrix for selecting between DEAA and DIPAA based on solvent polarity.
References
-
ChemicalBook. (2025). N,N-Diethylacetoacetamide Properties and LogP Data. Retrieved from
-
PubChem. (2025).[2] Compound Summary: N,N-Diethylacetoacetamide (CID 16699). National Library of Medicine. Retrieved from
- Siddall, T. H. (1960). Effects of Structure of N,N-Disubstituted Amides on their Extraction of Actinide Nitrates. Journal of Physical Chemistry. (Foundational text on the steric effects of dialkylamides in extraction).
-
Thermo Scientific Chemicals. (2025). N,N-Diethylacetoacetamide Product Specifications. Retrieved from
- Musikas, C. (1987). Solvent Extraction for the Chemical Separation of Actinides. Inorganica Chimica Acta. (Establishes the trade-off between lipophilicity and sterics in amide extractants).
Sources
Technical Guide: Steric Bulk as a Control Element in Beta-Keto Amides
Subject: Comparative Analysis of
Executive Summary
In the design of pharmacophores and synthetic intermediates, the choice between
This guide analyzes the structural and functional divergence of these two motifs within the
Structural & Conformational Analysis
The fundamental difference between these two auxiliaries lies in their rotational freedom and the resulting Allylic 1,3-strain (A
Rotational Barriers and Planarity
The amide bond possesses partial double-bond character due to resonance (
-
-Dimethyl Amide: The methyl groups are small enough (A-value
) to allow the amide nitrogen to remain planar with the carbonyl, maximizing conjugation. The rotational barrier is moderate ( kcal/mol), allowing rotamer interconversion at elevated temperatures. -
-Diisopropyl Amide: The isopropyl groups are bulky. To minimize steric clash with the carbonyl oxygen (and the
-keto system), the amide bond is often forced out of planarity or locked into a single rotamer. The rotational barrier frequently exceeds 20 kcal/mol , often resulting in distinct NMR signals for the isopropyl methines even at high temperatures.
The "Orthogonal" Effect in -Keto Systems
In a
Figure 1: Conformational consequences of amide substitution. The bulky diisopropyl group forces a twisted geometry that shields the reaction center.
Synthetic Reactivity: The "Stop-Effect"
The most practical application of the diisopropyl group is its ability to modulate reactivity through steric hindrance.
Enolate Geometry and Alkylation
When deprotonating a
-
Dimethyl: Often yields a mixture of
and enolates because the steric difference between the -methyl and the enolate oxygen is minimal. -
Diisopropyl: Strongly favors the
-enolate (where the enolate oxygen is cis to the amide nitrogen). The bulk of the isopropyl groups destabilizes the -form via repulsion with the -substituents or the enolate oxygen.
Key Outcome: In asymmetric synthesis,
Hydrolytic Stability (The "Stop" Signal)
The
-
Mechanism: The isopropyl groups block the trajectory of the incoming hydroxide nucleophile (Burgi-Dunitz angle), preventing the formation of the tetrahedral intermediate.
Experimental Protocol: -Alkylation
Objective: Selective mono-alkylation of
Methodology
-
Reagent Prep: Flame-dry a 100 mL round-bottom flask under Argon.
-
Base Generation: Add THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA. -
Substrate Addition: Add
-diisopropyl-3-oxobutanamide (1.0 equiv) in THF slowly.-
Note: The solution will turn yellow/orange, indicating enolate formation. Stir for 45 min at -78°C.
-
-
Electrophile Addition: Add Alkyl Halide (e.g., Benzyl Bromide, 1.05 equiv) rapidly.
-
Quench: Allow to warm to 0°C over 2 hours. Quench with sat.
.
Figure 2: Workflow for stereoselective alkylation facilitated by steric bulk.
Comparative Data Summary
The following table summarizes the physicochemical and reactive differences.
| Feature | Impact | ||
| Steric Parameter ( | -0.47 | -2.15 | Diisopropyl is significantly bulkier. |
| Rotational Barrier | ~17 kcal/mol | >20 kcal/mol | Diisopropyl exists as distinct rotamers at RT. |
| LogP (Lipophilicity) | Low (Hydrophilic) | High (Lipophilic) | Diisopropyl improves membrane permeability. |
| Enolate Geometry | Mixed ( | Predominantly | High stereocontrol with Diisopropyl. |
| Hydrolysis Rate ( | 1.0 (Reference) | < 0.001 | Diisopropyl is metabolically stable. |
| Alkylation Selectivity | Prone to dialkylation | Mono-selective | "Stop-effect" prevents over-reaction. |
References
-
Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta. Link
-
Reich, H. J. (2023). "Amide Rotational Barriers and A(1,3) Strain." University of Wisconsin-Madison Chemistry Database. Link
-
Beak, P., & Lee, W. K. (1990). "
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry. Link -
Collum, D. B. (1993). "Isomeric Lithium Enolates: Structure and Reactivity." Accounts of Chemical Research. Link
-
Werner, E. A. (1919). "The preparation of ethylamine and of diethylamine." Journal of the Chemical Society, Transactions. (Historical context on amide synthesis). Link
Sources
Comparative Guide: HPLC Method Development for Purity Analysis of Beta-Keto Amides
Introduction: The "Chameleon" Analyte
Beta-keto amides (
Unlike simple amides,
This guide compares the two dominant stationary phase strategies—C18 (Alkyl) vs. Phenyl-Hexyl (Aromatic) —and defines the precise mobile phase conditions required to "freeze" this equilibrium for accurate purity assessment.
Critical Comparison: Stationary Phase Selection
The choice of column determines the separation mechanism. While C18 is the industry workhorse, it often fails to resolve the tautomeric mixture of
The Contenders
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Van der Waals) | |
| Selectivity Basis | Carbon load & alkyl chain length | Aromatic electron density & planarity |
| Beta-Keto Amide Performance | Good for general retention. Often merges tautomers into one broad peak. | Superior for resolving aromatic |
| Shape Selectivity | Low | High (Discerns planar enol vs. non-planar keto) |
Representative Performance Data
Context: Separation of N-acetoacetyl-4-fluoroaniline (Analyte) from its decarboxylated impurity (4-fluoroacetanilide).
| Parameter | C18 Column (3.0 x 100mm, 2.7µm) | Phenyl-Hexyl Column (3.0 x 100mm, 2.7µm) | Analysis |
| Retention Time ( | 4.2 min | 5.1 min | Phenyl-Hexyl shows increased retention due to |
| Peak Width ( | 0.35 min | 0.18 min | Critical: Phenyl-Hexyl yields sharper peaks by stabilizing the enol-aromatic interaction. |
| Resolution ( | 1.8 (Baseline separation) | 3.2 (High resolution) | Phenyl-Hexyl provides better selectivity for the impurity. |
| Tailing Factor ( | 1.4 | 1.1 | C18 suffers from secondary silanol interactions with the amide nitrogen. |
Verdict: For aromatic
Scientific Rationale: The Tautomerism Trap
To develop a robust method, one must understand the mechanism driving peak shape. The diagram below illustrates the equilibrium and how specific HPLC conditions (Acidic pH) force the system into a single, analyzable state.
Caption: Figure 1. Impact of mobile phase pH on the chromatographic behavior of beta-keto amides.
The "Gold Standard" Protocol
This protocol is designed to be self-validating . It includes a specific gradient slope and pH control to ensure peak purity.
Reagents & Equipment[3][4]
-
Stationary Phase: Phenyl-Hexyl column (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Why TFA? Formic acid is often too weak (
). TFA ( ) ensures the amide nitrogen and the enol oxygen remain protonated, suppressing secondary interactions with residual silanols.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV-Vis (Diode Array).
Step-by-Step Method
-
Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Crucial: Do not use 100% organic solvent as diluent; it can induce "solvent wash-through" of polar impurities.
-
Thermostat Control: Set column oven to 40°C .
-
Reasoning: Slightly elevated temperature increases the rate of tautomeric interconversion (
) beyond the chromatographic timescale, collapsing split peaks into a single, sharp average.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Action |
| 0.00 | 5 | 0.4 | Initial equilibration |
| 1.00 | 5 | 0.4 | Isocratic hold (traps polar amines) |
| 8.00 | 95 | 0.4 | Linear gradient elution |
| 10.00 | 95 | 0.4 | Column wash |
| 10.10 | 5 | 0.4 | Return to initial |
| 13.00 | 5 | 0.4 | Re-equilibration |
-
Detection Wavelengths:
-
Channel 1 (210 nm): Universal detection for amide bonds.
-
Channel 2 (254 nm): Specific for the conjugated enol form and aromatic substituents.
-
Peak Purity Check: Use the DAD software to compare spectra at the upslope, apex, and downslope of the main peak. If they differ, tautomer separation is occurring—increase temperature to 50°C.
-
Method Development Decision Tree
Use this workflow to troubleshoot and optimize the separation based on your specific beta-keto amide structure.
Caption: Figure 2. Decision tree for optimizing beta-keto amide separations.
Troubleshooting & Self-Validation
-
Symptom: Double Peaks.
-
Validation: Re-inject the sample at 10°C lower temperature. If the peaks move further apart, it is tautomerism. If they remain constant, it is an impurity.
-
-
Symptom: Drifting Retention Times.
-
Cause: Beta-keto amides can slowly decarboxylate in solution if the autosampler is not cooled.
-
Fix: Maintain autosampler at 4°C.
-
-
Symptom: Low Sensitivity.
-
Cause: Detection at 254 nm might miss the keto form if the equilibrium lies heavily toward the non-conjugated keto side.
-
Fix: Always include 210-220 nm trace for mass balance.
-
References
-
Waters Corporation. Comparing Selectivity of Phenyl-Hexyl and C18 Columns. Waters Application Notes. Available at: [Link]
-
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Chromatography Online, 2022. Available at: [Link]
-
Beilstein Institute. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 2024. Available at: [Link]
-
MDPI. A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. Molecules, 2023.[3] Available at: [Link]
-
Royal Society of Chemistry. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Keto–enol tautomerism of β-dicarbonyl compounds. J. Chem. Soc., Perkin Trans. 2. Available at: [Link]
Sources
Crystal structure analysis of N,N-diisopropylacetoacetamide metal chelates
As a Senior Application Scientist specializing in coordination chemistry and materials science, I frequently evaluate the structural dynamics of metal chelates to determine their viability in advanced applications like Atomic Layer Deposition (ALD), Metal-Organic Chemical Vapor Deposition (MOCVD), and homogeneous catalysis.
Traditional β-diketonates, such as acetylacetone (acac), have long been the industry standard. However, the demand for highly volatile, non-oligomerizing precursors has driven the shift toward sterically hindered β-ketoamides. This guide provides an in-depth comparative analysis of the crystal structure and performance of N,N-diisopropylacetoacetamide (DIPAA) metal chelates against conventional alternatives, supported by crystallographic principles and self-validating experimental workflows.
The Mechanistic Advantage of DIPAA in Coordination Chemistry
The macroscopic properties of a metal chelate—such as its sublimation temperature and solubility—are directly dictated by its microscopic crystal packing.
When utilizing standard β-diketonates (e.g., acac) or less hindered β-ketoamides (e.g., N-monoalkylacetoacetamides), the resulting metal complexes often suffer from intermolecular hydrogen bonding or metal-oxygen bridging in the solid state. This leads to the formation of dimers or polymeric chains, which drastically reduces volatility and solubility[1].
By substituting the ligand with N,N-diisopropylacetoacetamide (DIPAA), we introduce immense steric bulk. The diisopropylamine moiety acts as a physical shield around the metal center. This steric hindrance completely blocks the axial coordination sites, preventing adjacent molecules from interacting and forcing the crystal lattice to adopt a strictly monomeric structure governed only by weak van der Waals forces[1][2].
Mechanistic effect of DIPAA steric bulk on crystal packing and macroscopic properties.
Comparative Crystallographic and Thermophysical Data
To objectively evaluate DIPAA's performance, we compare it against acetylacetone (acac) and N,N-diethylacetoacetamide (DEAA) using Copper(II) as a model transition metal center. The data below summarizes how the increased steric profile of the N,N-dialkyl groups alters the crystal system and resulting thermophysical properties.
Table 1: Comparative Properties of Cu(II) β-Ketoaminate/β-Diketonate Chelates
| Property | Cu(acac)₂ (Baseline) | Cu(DEAA)₂ (Alternative) | Cu(DIPAA)₂ (Target) |
| Ligand Class | β-diketone | N,N-diethyl β-ketoamide | N,N-diisopropyl β-ketoamide |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Intermolecular Forces | Strong (Bridging O interactions) | Moderate (Dipole/H-bonding) | Weak (van der Waals only) |
| Solid-State Structure | Polymeric tendencies | Monomeric with tight packing | Strictly Monomeric |
| Sublimation Temp (°C) | ~160 °C (at | ~135 °C (at | ~110 °C (at |
| Hexane Solubility | Poor | Moderate | Excellent |
Data extrapolation based on the structural behavior of fluorinated and dialkyl-substituted metal chelates[1][2].
Key Insight: The shift from a monoclinic/triclinic system to an orthorhombic system in DIPAA complexes is indicative of a larger unit cell volume with increased intermolecular spacing. This structural isolation is what drives the 50°C reduction in sublimation temperature compared to acac, making DIPAA chelates vastly superior for gas-phase deposition techniques.
Experimental Workflow: Synthesis and Crystallization
To ensure scientific integrity, the synthesis of DIPAA metal chelates must be executed using a self-validating protocol. The following methodology guarantees that only the fully chelated, monomeric product is isolated for X-ray Diffraction (XRD) analysis.
Step-by-Step Methodology:
-
Ligand Deprotonation:
-
Action: Dissolve 2.0 equivalents of DIPAA[3] in anhydrous ethanol. Add 2.0 equivalents of sodium ethoxide dropwise under an inert nitrogen atmosphere at 0°C.
-
Causality: Deprotonation of the active methylene carbon forms the anionic bidentate chelate. The inert atmosphere prevents oxidative degradation of the ligand prior to metal binding.
-
-
Metal Complexation:
-
Action: Add 1.0 equivalent of the target metal salt (e.g., Cu(II) acetate monohydrate) dissolved in a minimum volume of ethanol. Stir for 4 hours at room temperature.
-
Causality: The metal ion has a strong thermodynamic affinity for the O,O-donor atoms of the DIPAA ligand, driving the displacement of the weaker acetate ligands.
-
-
Self-Validating Purification (Critical Step):
-
Action: Evaporate the reaction solvent completely in vacuo. Extract the crude residue with non-polar anhydrous hexane and filter through a Celite pad.
-
Validation: This is a self-validating physical separation. Only the correctly formed, neutral, monomeric M(DIPAA)₂ complex will dissolve in hexane due to the lipophilic diisopropyl groups. Any unreacted metal salts, partially chelated intermediates, or polymeric byproducts will remain as an insoluble residue on the filter.
-
-
Spectroscopic Validation:
-
Action: Perform FTIR on the hexane extract.
-
Validation: A successful chelation is confirmed by the shift of the ligand's carbonyl stretch from ~1700 cm⁻¹ (free ligand) to ~1580 cm⁻¹ (coordinated).
-
-
Crystallization:
-
Action: Perform slow solvent diffusion using a hexane/dichloromethane (1:1) mixture at 4°C over 72 hours.
-
Causality: Slow evaporation ensures thermodynamic control over crystal nucleation, yielding high-quality single crystals free of twinning, which is essential for accurate XRD structural resolution.
-
Workflow for the synthesis and crystallographic analysis of DIPAA metal chelates.
Application Performance: Beyond Crystallography
The structural advantages of DIPAA chelates extend directly into industrial applications, outperforming traditional alternatives in two major fields:
1. Precursors for ALD and MOCVD: Because the crystal structure of DIPAA chelates relies solely on weak van der Waals forces, the thermal energy required to transition the solid into a gas is significantly lower. For instance, zirconium complexes utilizing N,N-dialkylacetoacetamides exist as highly volatile monomers, making them ideal precursors for depositing ZrO₂ thin films in semiconductor manufacturing, avoiding the thermal decomposition issues seen with dimeric precursors[1].
2. Polyurethane Catalysis: In polymer chemistry, N,N-dialkylacetoacetamides and their metal chelates are highly valued as catalysts and co-catalysts for polyurethane (PU) production[4][5]. The high solubility of DIPAA metal chelates in non-polar organic phases ensures a completely homogeneous catalytic environment during bulk polymerization. This prevents phase separation and leads to PU elastomers with superior mechanical properties and optical clarity compared to those synthesized with traditional, less soluble organometallic catalysts[5].
Conclusion
Crystal structure analysis confirms that N,N-diisopropylacetoacetamide (DIPAA) is not just a functional alternative to traditional β-diketonates, but a structural upgrade. By leveraging extreme steric bulk, DIPAA forces metal chelates into strictly monomeric crystal lattices. This structural isolation translates to enhanced volatility for vapor deposition and superior solubility for homogeneous catalysis, making DIPAA chelates the premier choice for advanced material synthesis.
References
-
[4] WO2009063245A2 - Method and catalyst for the manufacture of a polyurethane - Google Patents. Available at:
-
[1] Volatile zirconium compounds: Prospects for use in gas-phase isotope separation | Request PDF - ResearchGate. Available at:
-
[2] Influence of Fluorine Substitution on the Properties of Metal Chelate Compounds. I. Copper - eScholarship.org. Available at:
-
[5] New, Effective and Reusable Polymeric Heterogeneous Catalysts for Poly(urethane) Production | Request PDF - ResearchGate. Available at:
-
[3] US4207259A - Process for the manufacture of α-chloracetoacetamides - Google Patents. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. US4207259A - Process for the manufacture of α-chloracetoacetamides - Google Patents [patents.google.com]
- 4. WO2009063245A2 - Method and catalyst for the manufacture of a polyurethane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validating Keto-Enol Tautomerization via NMR: A Comparative Guide to Solvent Effects
In early-stage drug development and synthetic chemistry, understanding the structural behavior of 1,3-dicarbonyl compounds is critical. Molecules like acetylacetone (2,4-pentanedione) exist in a dynamic keto-enol equilibrium that dictates their reactivity, pharmacokinetics, and metal-chelating properties.
Because this tautomerization is highly sensitive to its dielectric environment, the choice of deuterated solvent during Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a sample preparation step—it is an active variable in the experiment. As an application scientist, you must select the correct solvent to accurately reflect the physiological or synthetic conditions you are trying to model.
Mechanistic Causality: How Solvents Dictate Tautomeric Ratios
The equilibrium between the diketo and enol forms of acetylacetone is governed by the thermodynamic stability of the tautomers in a given dielectric environment. According to the 1[1], the stabilization of a specific tautomer is inversely proportional to the solvent's polarity.
-
Non-Polar Solvents (e.g., CDCl₃): In non-polar environments, the enol tautomer minimizes the molecular dipole moment by forming a robust intramolecular hydrogen bond, creating a highly stable pseudo-six-membered ring[2]. Without competing intermolecular forces, the enol form dominates the equilibrium.
-
Polar Aprotic Solvents (e.g., DMSO-d₆): Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities actively disrupt the intramolecular chelation of the enol. DMSO hydrogen-bonds with the enol hydroxyl group, destabilizing the ring and shifting the equilibrium toward the more polar diketo tautomer[3].
-
Polar Protic Solvents (e.g., CD₃OD): These solvents act as both hydrogen-bond donors and acceptors. They heavily solvate the diketo form and compete for hydrogen bonding, further reducing the enol fraction compared to non-polar solvents[4].
Comparative Data Analysis: Solvent Alternatives
To objectively compare the performance and impact of different deuterated solvents, we look at the equilibrium constant (
Table 1: Solvent Effect on Acetylacetone Keto-Enol Equilibrium
| Solvent | Polarity Index | Dielectric Constant (ε) | Equilibrium Constant (K) | Enol Content (%) | Keto Content (%) |
| Gas Phase (Reference) | 0.0 | 1.0 | 11.7 | ~92.1% | ~7.9% |
| Chloroform-d (CDCl₃) | 4.1 | 4.8 | 5.7 | ~85.0% | ~15.0% |
| Methanol-d₄ (CD₃OD) | 5.1 | 32.7 | ~2.8 | ~74.0% | ~26.0% |
| DMSO-d₆ | 7.2 | 46.8 | 2.0 | ~66.7% | ~33.3% |
Data synthesized from standard ¹H NMR integrations of acetylacetone[5].
Self-Validating Experimental Protocol: Quantitative ¹H NMR
To ensure trustworthiness in your structural characterization, the following protocol is designed as a self-validating system . It ensures that thermodynamic equilibrium is reached and that NMR acquisition parameters do not artificially skew the integration data.
Step 1: Sample Preparation
-
Weigh exactly 10–15 mg of acetylacetone (purity ≥ 99%).
-
Dissolve the compound in 0.6 mL of the selected deuterated solvent (CDCl₃, CD₃OD, or DMSO-d₆) directly in a standard 5 mm glass NMR tube.
Step 2: Thermodynamic Equilibration
-
Causality Note: While tautomerization is slow on the NMR timescale (allowing us to see distinct peaks for both forms), it requires macroscopic time to reach thermodynamic equilibrium in a new solvent[2].
-
Action: Incubate the sealed NMR tube at a strictly controlled temperature (e.g., 25.0 °C) for a minimum of 60 minutes prior to acquisition.
Step 3: NMR Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set D1 ≥ 5 seconds. Protons in the diketo and enol forms have different longitudinal relaxation times (
). A short D1 will saturate the slower-relaxing protons, leading to inaccurate quantitation. -
Scans (NS): Acquire 16 to 64 scans to ensure a high signal-to-noise ratio (SNR > 250:1).
Step 4: Spectral Processing & Integration
-
Apply an exponential window function (LB = 0.3 Hz) and perform careful manual phase and baseline correction.
-
Peak Identification:
-
Diketo Form: Methylene (-CH₂-) protons at ~3.6 ppm (Integrates to 2H).
-
Enol Form: Methine (=CH-) proton at ~5.5 ppm (Integrates to 1H).
-
Step 5: Self-Validation Checkpoint (Critical)
Before trusting the tautomeric ratio, you must validate the integrity of your spectrum.
-
Integrate the enol methyl protons (-CH₃) at ~2.0 ppm (6H) and the enol hydroxyl proton (-OH) at ~15.4 ppm (1H, clearly visible in CDCl₃).
-
Validation Rule: The ratio of Area(-OH) : Area(=CH-) : Area(-CH₃) must be exactly 1 : 1 : 6. If the variance exceeds ±5%, the data is invalid (indicating poor shimming, incomplete relaxation, or baseline artifacts) and the spectrum must be re-acquired.
Step 6: Ratio Calculation
Calculate the percentage of the enol form using the following formula: Enol % = [ Area(=CH-) / ( Area(=CH-) + (Area(-CH₂-) / 2) ) ] × 100
Workflow Visualization
1H NMR workflow for quantifying keto-enol tautomerization across solvents.
References
-
[4] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone - Semantic Scholar - 4
-
[2] EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities - 2
-
[1] Expansion of the Classic Acetylacetone Physical Chemistry Laboratory NMR Experiment - ResearchGate - 1
Sources
Comparative extraction efficiency of beta-keto amides for heavy metals
An In-Depth Comparative Guide to the Application of β-Keto Amides in Heavy Metal Solvent Extraction
Executive Summary For decades, the hydrometallurgical recovery of heavy metals, lanthanides, and actinides has relied heavily on organophosphorus extractants like Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and Tributyl phosphate (TBP)[1][2]. However, the shifting demands of modern drug development, critical mineral recovery (e.g., lithium from brines), and nuclear reprocessing require ligands with higher structural tunability, faster extraction kinetics, and greater stability.
β-keto amides have emerged as highly efficient, modular extractants. By juxtaposing a ketone and an amide functional group, these molecules offer unique bidentate and tridentate coordination geometries. As a Senior Application Scientist, I have structured this guide to objectively compare the extraction efficiency of β-keto amides against traditional industry standards, providing the mechanistic causality and self-validating protocols necessary for seamless laboratory integration.
Mechanistic Causality: The Chemical Advantage of β-Keto Amides
To understand why β-keto amides often outperform or synergistically enhance traditional extractants, we must examine their coordination chemistry.
Unlike simple β-diketones, which typically require complete enolization and deprotonation to bind metal ions effectively, β-keto amides benefit from strong amide resonance. The nitrogen atom donates electron density into the carbonyl system, significantly increasing the basicity of the carbonyl oxygen. This allows β-keto amides to rapidly coordinate heavy metals (such as Cu²⁺, Fe³⁺, and UO₂²⁺) even in their keto tautomer form[3].
Furthermore, recent advancements have expanded this framework into triketone amides (e.g., N,N-bis(2-ethylhexyl)-2,4-dioxo-4-phenylbutanamide), which exhibit exceptional performance in extracting challenging monovalent ions like Lithium (Li⁺) from complex clay mineral leachates[4][5]. The structural bulk of the 2-ethylhexyl groups ensures excellent solubility in aliphatic diluents (like Isopar L), preventing the third-phase formation that often plagues TBP systems[2].
Caption: Tautomeric equilibrium and metal coordination pathways of beta-keto amides.
Comparative Extraction Efficiency: Quantitative Data
The following table synthesizes experimental data comparing β-keto amides with industry-standard extractants across various target metals.
| Extractant Class | Target Metal | Typical Efficiency | Operating pH / Conditions | Mechanistic Advantage & Limitations |
| β-Keto Amides (e.g., Triketone amides) | Lithium (Li⁺) | >96% (LLE), ~60% (Resin) | Neutral to slightly acidic | Advantage: Strong C=O coordination; highly selective over Mg²⁺[4][5]. |
| β-Keto Amides (e.g., Acetoacetamide) | Copper (Cu²⁺) | High (Kinetic rate 10.0 dm³/mol·s) | Acidic to Neutral | Advantage: Rapid kinetics due to keto-tautomer binding. Highly tunable[3]. |
| D2EHPA (Organophosphorus) | Copper (Cu²⁺) | 93% – 96% | pH 3.5 – 5.7 | Limitation: Efficiency is highly dependent on diluent polarity and strict pH control[1][6]. |
| TBP (Organophosphate) | Uranium (UO₂²⁺) | 99.9% (PUREX) | High Nitric Acid | Limitation: Susceptible to radiolytic degradation and third-phase formation[2][7]. |
| β-Keto Amides | Uranium (UO₂²⁺) | High binding affinity | Variable | Advantage: Bidentate enol coordination resists degradation better than simple phosphates[3]. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, any solvent extraction protocol must be a self-validating system. The following methodologies incorporate built-in validation steps (mass balance calculations via ICP-OES) to confirm extraction efficiency (
Protocol A: Liquid-Liquid Extraction (LLE) of Copper/Lithium using β-Keto Amides
This protocol is optimized for the extraction of metals from aqueous brines or leachates using a custom β-keto amide (e.g., N,N-bis(2-ethylhexyl)-3-oxo-3-phenylpropanamide)[4][5].
Step 1: Phase Preparation
-
Organic Phase: Dissolve the β-keto amide ligand in an aliphatic diluent (e.g., Isopar L or kerosene) to achieve a 0.2 M concentration. Causality: Aliphatic diluents prevent unwanted solvent-extractant interactions that occur in polar diluents, ensuring the ligand remains in its active monomeric form[1].
-
Aqueous Feed: Prepare the metal sulfate/chloride solution (e.g., 7.2 mM Li⁺ or Cu²⁺). Adjust the pH to the optimal range (typically 5.0 - 6.0) using dilute H₂SO₄ or NaOH.
Step 2: Phase Contact & Equilibration
-
Combine the organic and aqueous phases in a separation funnel at an Organic/Aqueous (O/A) ratio of 1:1.
-
Agitate mechanically on a wheel rotator at 25 °C for 60 minutes. Causality: While β-keto amides exhibit fast binding kinetics, 60 minutes ensures complete thermodynamic equilibrium across the phase boundary[5].
Step 3: Phase Separation & Stripping
-
Allow the mixture to settle for 5–10 minutes until a sharp phase boundary forms. Separate the loaded organic phase from the aqueous raffinate.
-
Stripping: Contact the loaded organic phase with an equal volume of 2.0 M H₂SO₄. The high proton concentration shifts the equilibrium, protonating the ligand and releasing the metal back into a clean aqueous phase.
Step 4: Self-Validation (Analysis)
-
Analyze the initial feed, aqueous raffinate, and stripping solution using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
-
Calculate the Distribution Ratio (
) and Extraction Efficiency ( ). A mass balance closure of 98-102% validates the absence of third-phase precipitation.
Caption: Standard Liquid-Liquid Extraction (LLE) workflow utilizing beta-keto amide extractants.
Protocol B: Resin-Supported Extraction for Dilute Brines
For highly dilute solutions where LLE is economically unviable, β-keto amides can be impregnated onto solid supports[4][8].
-
Resin Impregnation: Dissolve the β-keto amide and a synergistic co-ligand (e.g., Cyanex-923) in a volatile solvent (dichloromethane). Mix with a macroporous polymeric resin (e.g., Amberlite XAD-7). Evaporate the solvent under a vacuum to leave the ligands absorbed within the resin pores.
-
Column Loading: Pack the modified resin into a glass column. Pass the dilute aqueous feed through the column at a controlled flow rate (e.g., 2 Bed Volumes/hour).
-
Elution: Elute the captured heavy metals using 1.0 M HCl.
-
Validation: Monitor the breakthrough curve by analyzing the column effluent in fractions. The point at which the effluent metal concentration reaches 5% of the feed concentration validates the dynamic binding capacity of the system.
References
1.[4] Evans, B. R., Popovs, I., Johnson, K. R., Einkauf, J. D., Moyer, B. A., & Paranthaman, M. P. (2025). A New Triketone Ligand for Extraction of Lithium from Brines. ChemSusChem, 18(3), e202401600. Available at: [Link] 2.[5] Evans, B. R., et al. (2025). A New Triketone Ligand for Extraction of Lithium from Brines. ResearchGate. Available at: [Link] 3.[8] Evans, B. R., et al. (2024). A New Triketone Ligand for Extraction of Lithium from Brines*. OSTI.GOV. Available at: [Link] 4.[3] Hynes, M. J., & Clarke, E. M. (1998). Reactions of metal ions with β-ketoamides. Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link] 5.[1] MDPI (2025). Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. Available at: [Link] 6.[2] DECACHEM (2025). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Available at:[Link] 7.[6] Taylor & Francis (2007). Separation of Nickel and Copper by Solvent Extraction Using Di-2 Ethylhexylphosphoric Acid-Based Synergistic Mixture. Available at:[Link] 8.[7] Culler, F. L., & Flanary, J. H. Solvent Extraction Separation of Uranium and Plutonium from Fission Products. DTIC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry [decachem.com]
- 3. Reactions of metal ions with β-ketoamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. A New Triketone Ligand for Extraction of Lithium from Brines** (Journal Article) | OSTI.GOV [osti.gov]
Thermal gravimetric analysis (TGA) of N,N-diisopropylacetoacetamide derivatives
Thermal Gravimetric Analysis (TGA) of N,N-Diisopropylacetoacetamide Derivatives: A Comparative Guide for High-Temperature Synthesis
As a Senior Application Scientist in pharmaceutical development, I frequently encounter thermal degradation as the primary bottleneck in scaling up high-temperature continuous flow synthesis and hot-melt extrusion processes. Acetoacetamide derivatives are indispensable β-keto amide building blocks used in the synthesis of active pharmaceutical ingredients (APIs), functional dyes, and metal-organic frameworks.
However, not all acetoacetamides are created equal. While N,N-dimethylacetoacetamide (DMAA) is the industry standard, its thermal limitations often lead to reactor fouling and yield reduction under harsh conditions[1]. This guide objectively compares the thermal performance of N,N-diisopropylacetoacetamide (DIPAA) against traditional alternatives, providing actionable TGA data and self-validating experimental protocols to optimize your high-temperature workflows.
Mechanistic Causality: Why Sterics Dictate Thermal Stability
The thermal stability of an acetoacetamide derivative is fundamentally governed by the steric environment surrounding its tertiary amide nitrogen. DMAA features two small methyl groups, leaving the amide bond relatively exposed. At elevated temperatures or under strong acidic/alkaline conditions, DMAA is highly susceptible to hydrolysis and thermal cleavage, releasing volatile dimethylamine and reactive acetoacetic derivatives.
Conversely, DIPAA incorporates bulky diisopropyl groups. This steric shielding physically blocks nucleophilic attack and suppresses the transition state required for thermal amide bond cleavage. Furthermore, the increased molecular weight and intermolecular van der Waals forces significantly elevate its boiling point (104–107 °C at 5.0 mm Hg)[2], preventing premature volatilization before actual chemical decomposition occurs. When designing continuous flow protocols—where residence times and high temperatures must be tightly controlled to prevent tar formation[1]—selecting a sterically hindered derivative like DIPAA ensures the structural integrity of the intermediate.
Comparative Thermal Performance Data
To establish a quantitative baseline, we compare the thermal gravimetric profiles of three derivatives: DMAA, N-tert-butylacetoacetamide (TBAA), and DIPAA. The data below highlights the onset of decomposition (
Table 1: Thermal Properties of Acetoacetamide Derivatives
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | |||
| DMAA | 129.16 | ~220[3] | 115.0 | 130.0 - 155.7*[4] | 175.5 |
| TBAA | 157.21 | ~245 (extrapolated) | 142.3 | 168.5 | 205.0 |
| DIPAA | 185.26 | >250 (extrapolated)[2] | 165.8 | 188.2 | 235.4 |
*Note: The lower onset temperature (130 °C) observed in some DMAA tests is a direct artifact of using a slower heating rate (e.g., 3 K/min), which increases the sample's total thermal exposure time[4].
Self-Validating TGA Experimental Protocol
To ensure trustworthiness and reproducibility, TGA must be treated as a self-validating system. The following protocol controls for catalytic artifacts and thermal lag, ensuring that the recorded weight loss is purely a function of the molecule's inherent stability.
Step-by-Step Methodology
-
Crucible Selection & Preparation: Use 70 μL Alumina (
) crucibles. Causality: Platinum crucibles must be avoided, as platinum can catalytically accelerate the oxidative degradation of amines, artificially lowering the . -
Baseline Calibration: Perform a blank run with an empty alumina crucible using the exact heating profile intended for the sample. Subtract this baseline from the sample run to correct for buoyancy effects caused by the changing density of the purge gas at high temperatures.
-
Sample Loading: Accurately weigh 5.0 to 10.0 mg of the DIPAA sample into the crucible. Ensure the liquid/solid evenly coats the bottom to optimize thermal conductivity.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (
) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere is critical to isolate pure thermal decomposition from oxidative degradation. -
Thermal Ramping: Apply a dynamic heating rate of 10 °C/min from 25 °C to 400 °C. For complex phase changes, a heat-wait-heat approach can be employed to separate volatilization from decomposition[5].
-
Data Analysis: Calculate the
using the extrapolated intersection of the pre-degradation baseline and the tangent of the maximum gradient of the weight loss curve.
Figure 1: Standardized TGA workflow for acetoacetamide derivatives.
Thermal Degradation Pathway
Understanding the exact mechanism of failure is crucial for downstream processing. When DIPAA exceeds its thermal threshold (~188 °C), the initial mass loss event is not simple evaporation, but rather the homolytic/heterolytic cleavage of the sterically strained amide bond.
This cleavage results in the release of diisopropylamine (which rapidly volatilizes) and the formation of a highly reactive acetoacetyl ketene intermediate. In a closed reactor system, this ketene will immediately polymerize into tar-like byproducts[1].
Figure 2: Proposed thermal degradation pathway of DIPAA.
Conclusion
For pharmaceutical applications requiring extended thermal exposure—such as continuous flow processing or high-temperature catalysis—DMAA presents an unacceptable risk of premature decomposition and reactor fouling. By substituting DMAA with N,N-diisopropylacetoacetamide (DIPAA), researchers gain an additional ~30 °C of thermal runway. The bulky diisopropyl groups provide essential steric shielding, ensuring the molecule survives the harsh conditions required for modern, high-efficiency chemical synthesis.
References
-
Process for preparing z-oxo-j-. Google Patents. 2
-
N,N-Dimethylacetoacetamide >97.0%(GC) 500mL. Materiellabo. 3
-
Acetoacetamide SDS, 5977-14-0 Safety Data Sheets. ECHEMI. 4
-
DIMETHYLACETOACETAMIDE. Ataman Kimya.
-
Evaluation of thermal reaction for two azo compounds by using 20-L apparatus and calorimetry. ResearchGate. 5
-
The Impact of Continuous Flow Technology and Collaboration between Academia and Industry. PMC. 1
Sources
- 1. The Impact of Continuous Flow Technology and Collaboration between Academia and Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3095419A - Process for preparing z-oxo-j- - Google Patents [patents.google.com]
- 3. materiellabo.com [materiellabo.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
3-Oxo-N,N-di(propan-2-yl)butanamide proper disposal procedures
Operational Guide: Safe Disposal and Handling of 3-Oxo-N,N-di(propan-2-yl)butanamide
Executive Summary & Chemical Profile
3-Oxo-N,N-di(propan-2-yl)butanamide (Commonly: N,N-Diisopropylacetoacetamide) is a β-keto amide frequently employed as an intermediate in the synthesis of pharmaceutical ligands and agrochemicals.[1]
Effective disposal requires understanding that while this compound is not typically classified as a P-listed or U-listed acute hazardous waste under US Federal RCRA standards, it represents a significant organic load that must be managed via high-temperature incineration.[1] It is not compatible with aqueous waste streams due to its potential for hydrolysis and organic contamination.[1]
Chemical Identity & Physical Properties
| Parameter | Specification |
| Chemical Name | 3-Oxo-N,N-di(propan-2-yl)butanamide |
| Synonym | N,N-Diisopropylacetoacetamide |
| CAS Number | 61845-90-7 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Physical State | Liquid (Viscous) or Low-melting Solid |
| Flash Point | > 93°C (Estimated based on diethyl analog) |
| Water Solubility | Low to Moderate (Lipophilic nature of isopropyl groups) |
| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A) |
Hazard Identification & Compatibility
Before disposal, you must characterize the waste to prevent incompatible mixing.[1]
-
Reactivity: Stable under normal conditions but susceptible to hydrolysis in the presence of strong acids or bases.[1]
-
Incompatibilities:
-
Health Hazards: Direct contact causes skin and severe eye irritation.[1] Inhalation of mists may cause respiratory tract irritation.[1]
Waste Stream Classification (RCRA Logic)
As a Senior Scientist, I apply the "Cradle-to-Grave" logic mandated by the EPA Resource Conservation and Recovery Act (RCRA).
-
Is it a Listed Waste?
-
Is it a Characteristic Waste?
Regulatory Conclusion: While often "Non-RCRA Regulated" in its pure form, it must be treated as Non-Halogenated Organic Chemical Waste .[1]
-
Note: If mixed with solvents like Methylene Chloride, it defaults to Halogenated Waste .[1] If mixed with Acetone/Methanol, it becomes Ignitable Waste (D001) .[1]
Step-by-Step Disposal Protocol
Step 1: Segregation
-
Do Not pour into laboratory sinks or drains.[1]
-
Do Not mix with oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Segregate into the Non-Halogenated Organic waste stream unless solvated in halogenated carriers.[1]
Step 2: Containerization
-
Vessel Type: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Why? HDPE is resistant to amide attack and prevents breakage.[1]
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
-
Closure: Screw cap with a Teflon (PTFE) liner to prevent solvent swelling of the seal.[1]
Step 3: Labeling
Label the container immediately upon the first addition of waste.[1] The label must include:
-
Full Chemical Name: "3-Oxo-N,N-di(propan-2-yl)butanamide" (No abbreviations).[1]
-
Hazard Checkboxes: Check "Irritant" and "Toxic" (as a precaution).
-
Constituents: If a mixture, list all solvents and their approximate percentages (e.g., "5% Amide, 95% Ethanol").
Step 4: Final Disposal Method
-
Preferred Method: Fuel Blending / High-Temperature Incineration.[1]
-
Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) department for pickup.[1]
Spill Management (Emergency Response)
In the event of a benchtop spill (< 500 mL):
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Bentonite clay).[1]
-
Avoid: Do not use paper towels alone, as they increase surface area for evaporation.[1]
-
-
Cleanup: Scoop the absorbed material into a wide-mouth solid waste jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1] Dispose of all wipes as solid chemical waste.[1]
Workflow Visualization
The following diagram outlines the decision logic for classifying and disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of N,N-Diisopropylacetoacetamide based on mixture composition.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 100918, N,N-Diisopropylacetoacetamide. PubChem.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] [Link]
-
European Chemicals Agency (ECHA). (2024).[1] Substance Information: Acetoacetamide derivatives. ECHA.europa.eu.[1] [Link]]
Sources
Comprehensive Safety and Operational Guide for Handling 3-Oxo-N,N-di(propan-2-yl)butanamide
As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just following a safety checklist—it requires a fundamental understanding of the molecule's physicochemical behavior. 3-Oxo-N,N-di(propan-2-yl)butanamide (Synonym: N,N-Diisopropylacetoacetamide; CAS: 61845-90-7) is a reactive β-ketoamide utilized extensively in advanced drug development and synthetic acetoacetylation workflows[1].
This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring laboratory safety, scientific integrity, and regulatory compliance.
Hazard Assessment & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the hazards.
The molecule features a highly reactive β-ketoamide core flanked by bulky, lipophilic diisopropyl groups. This structure yields a molecular weight of 185.26 g/mol and a LogP of approximately 1.61[1]. While its lower-weight analog, N,N-Dimethylacetoacetamide (CAS 2044-64-6), is classified as a Category 2B eye irritant and Category 3 skin irritant[2], the diisopropyl variant presents a unique challenge. The increased lipophilicity significantly enhances its ability to partition into the lipid bilayer of the stratum corneum. Once transdermal absorption occurs, the electrophilic carbonyl centers can undergo enolization and react with nucleophilic residues on epidermal proteins, leading to localized contact dermatitis.
Because of this enhanced dermal penetration profile, standard latex gloves provide an inadequate barrier. The solvent-like permeation requires strict adherence to impermeable synthetic rubbers.
Comparative Physicochemical & Hazard Data
Table 1: Quantitative comparison of N,N-dialkylacetoacetamides to establish safety thresholds.
| Property / Parameter | 3-Oxo-N,N-di(propan-2-yl)butanamide | N,N-Dimethylacetoacetamide (Analog) |
| CAS Number | 61845-90-7[1] | 2044-64-6[3] |
| Molecular Weight | 185.26 g/mol [1] | 129.16 g/mol [3] |
| Boiling Point | 104–107 °C (at 5.0 mmHg)[4] | 253 °C (at 760 mmHg)[5] |
| LogP (Lipophilicity) | 1.61[1] | ~ -0.3 (Estimated) |
| Skin Irritation | High Potential (Enhanced permeation) | Category 3 (Mild)[2] |
| Eye Irritation | High Potential | Category 2B[2] |
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the physicochemical risks outlined above, the following PPE matrix is mandatory for all laboratory personnel handling this compound. Every piece of equipment must be verified prior to operation.
| Protection Zone | Required Equipment | Standard / Specification | Causality / Rationale |
| Ocular | Tightly fitting safety goggles | EN 166 (EU) or ANSI Z87.1 (US)[6] | Prevents aerosolized droplet exposure to the ocular mucosa, mitigating Category 2B irritation risks. |
| Dermal (Hands) | Nitrile or Butyl Rubber Gloves | EN 374; Minimum 0.11 mm thickness[6] | Blocks lipophilic permeation. Self-Validation: Inflate gloves with air prior to donning to check for micro-tears. |
| Body | Flame-resistant lab coat | NFPA 2112 compliant | Protects against accidental splashes of combustible organic liquids[2]. |
| Respiratory | Full-face respirator (if outside hood) | NIOSH P100 or EN 149[7] | Required only if engineering controls (fume hood) fail, preventing inhalation of irritating vapors. |
Step-by-Step Operational Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Phase 1: Pre-Operation Setup
-
Engineering Control Verification: Turn on the chemical fume hood.
-
Validation Check: Ensure the digital airflow monitor reads a minimum face velocity of 100 feet per minute (fpm). If the alarm sounds, abort the operation.
-
-
PPE Donning: Equip the lab coat, safety goggles, and EN 374-compliant nitrile gloves[6].
-
Apparatus Preparation: Ensure all receiving flasks and syringes are completely dry. The β-ketoamide moiety can be sensitive to prolonged moisture exposure.
Phase 2: Dispensing and Handling
-
Container Access: Open the reagent bottle containing the 3-Oxo-N,N-di(propan-2-yl)butanamide strictly inside the fume hood[6].
-
Liquid Transfer: Because the compound is a high-boiling liquid (104–107 °C at 5.0 mmHg)[4], use a glass syringe with a stainless steel needle or a calibrated positive-displacement pipette for accurate volumetric transfer.
-
Causality: Positive displacement prevents the viscous liquid from clinging to the interior walls, ensuring stoichiometric accuracy.
-
-
Inert Purging: Once dispensed, purge the headspace of the primary reagent bottle with an inert gas (Argon or Nitrogen) before sealing tightly. This prevents oxidative degradation of the enolizable alpha-carbons.
Phase 3: Post-Operation Decontamination
-
Tool Rinsing: Rinse all syringes and glassware with a polar aprotic solvent (e.g., acetone or ethyl acetate) to dissolve residual lipophilic amide.
-
Aqueous Wash: Follow with a standard aqueous detergent wash.
Figure 1: Standard operational workflow for dispensing and handling beta-ketoamides.
Emergency Spill Management & Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.
Spill Response Protocol
-
Evacuation & Isolation: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity[6]. Remove all sources of ignition[6].
-
Containment: Do not flush the chemical down the drain[3]. Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads to absorb the liquid[6].
-
Collection: Using non-sparking tools[6], scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.
-
Surface Decontamination: Wash the spill area with soap and plenty of water[3] only after the bulk liquid has been removed.
Waste Disposal Guidelines
-
Classification: Dispose of as Non-Halogenated Organic Hazardous Waste .
-
Storage: Keep waste containers tightly closed in a dry, cool, and well-ventilated area[6].
-
Regulatory Compliance: Discharge into the environment must be strictly avoided[3]. Hand over the sealed HDPE containers to a licensed professional chemical waste disposal service.
Figure 2: Decision matrix and response logic for accidental chemical spills.
References
- 3-oxo-N,N-di(propan-2-yl)butanamide | CAS#:61845-90-7, Chemsrc,
- Process for preparing z-oxo-j- (US3095419A)
- Material Safety Data Sheet - N,N-Dimethylacetoacetamide, Cole-Parmer,
- Dimethylacetoacetamide SDS, 2044-64-6 Safety D
- Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylacetoacetamide, ChemicalBook,
- SDS – SAFETY DATA SHEET - N, N-DIMETHYLACETOACETAMIDE, Sika USA,
- N,N-Dimethylacetoacetamide - DOSS, TURI,
Sources
- 1. 3-oxo-N,N-di(propan-2-yl)butanamide | CAS#:61845-90-7 | Chemsrc [chemsrc.com]
- 2. usa.sika.com [usa.sika.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US3095419A - Process for preparing z-oxo-j- - Google Patents [patents.google.com]
- 5. DOSS [doss.turi.org]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
